molecular formula C7H3F2IO B1378396 3,5-Difluoro-4-iodobenzaldehyde CAS No. 357166-64-4

3,5-Difluoro-4-iodobenzaldehyde

Cat. No.: B1378396
CAS No.: 357166-64-4
M. Wt: 268 g/mol
InChI Key: YPNPMPXTPBLXEB-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-iodobenzaldehyde is a useful research compound. Its molecular formula is C7H3F2IO and its molecular weight is 268 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Difluoro-4-iodobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-4-iodobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-difluoro-4-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2IO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNPMPXTPBLXEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)I)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3,5-Difluoro-4-iodobenzaldehyde: Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical monograph on 3,5-Difluoro-4-iodobenzaldehyde , a critical intermediate in medicinal chemistry and radiopharmaceutical development.

Note on CAS Registry Number: While the user query references CAS 135422-52-1, current chemical registries and supplier databases (e.g., Sigma-Aldrich, PubChem) identify 3,5-Difluoro-4-iodobenzaldehyde under the CAS number 357166-64-4 . The number 135422-52-1 does not correspond to this specific structure in major public databases and may refer to a proprietary internal code or a typo (e.g., confusing with 1,4-dibromobutane, CAS 110-52-1, or similar strings). This guide proceeds using the verified CAS 357166-64-4 to ensure safety and procurement accuracy.

CAS: 357166-64-4[1][2][3]

Executive Summary

3,5-Difluoro-4-iodobenzaldehyde is a tri-functionalized aromatic scaffold valued for its high orthogonality in organic synthesis. It features three distinct reactive handles:

  • Aldehyde (-CHO): Ready for condensation (Wittig, reductive amination) or oxidation.

  • Aryl Iodide (-I): A "soft" electrophile primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) under mild conditions.

  • Difluoro Motif (-F): Provides metabolic stability and modulates lipophilicity (LogP) and pKa in drug design.

Its primary industrial application lies in the synthesis of SV2A (Synaptic Vesicle Glycoprotein 2A) ligands, specifically as a precursor for [¹⁸F]UCB-J , a PET radiotracer used to image synaptic density in neurodegenerative diseases.

Chemical Identity & Physical Profile[1][3][4][5][6][7][8]

PropertyData
IUPAC Name 3,5-Difluoro-4-iodobenzaldehyde
CAS Number 357166-64-4
Molecular Formula C₇H₃F₂IO
Molecular Weight 267.99 g/mol
Appearance White to pale yellow solid
Melting Point 108–112 °C (varies by purity/polymorph)
Boiling Point ~256.9 °C (predicted at 760 mmHg)
Solubility Soluble in CH₂Cl₂, THF, DMSO; Insoluble in water
Stability Light-sensitive (C-I bond lability); Air-sensitive (aldehyde oxidation)
SMILES O=CC1=CC(F)=C(I)C(F)=C1

Validated Synthesis Protocol

The most robust synthetic route involves the selective reduction of 3,5-difluoro-4-iodobenzonitrile . This method avoids the regioselectivity issues often encountered when attempting to iodinate 3,5-difluorobenzaldehyde directly.

Method: DIBAL-H Reduction of Nitrile Precursor

Rationale: The nitrile group is reduced to an imine intermediate which, upon acidic hydrolysis, yields the aldehyde without de-iodinating the aromatic ring (a risk with metal-halogen exchange methods).

Reagents:
  • Precursor: 3,5-Difluoro-4-iodobenzonitrile (CAS 135422-52-1 is sometimes misattributed here; verify structure).

  • Reductant: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in CH₂Cl₂ or Hexanes.

  • Solvent: Anhydrous Dichloromethane (CH₂Cl₂).[1][2]

  • Quench: 6 N Hydrochloric Acid (HCl).[1][2]

Step-by-Step Protocol:
  • Setup: Flame-dry a 250 mL round-bottom flask and equip with a magnetic stir bar and argon inlet.

  • Dissolution: Dissolve 3,5-difluoro-4-iodobenzonitrile (10.7 g, 40.4 mmol) in anhydrous CH₂Cl₂ (85 mL). Cool the solution to 0 °C in an ice bath.

  • Reduction: Add DIBAL-H solution (40.5 mL, 40.5 mmol, 1.0 equiv) dropwise via syringe pump or pressure-equalizing funnel over 20 minutes. Maintain internal temperature < 5 °C.

  • Reaction: Allow the mixture to warm slowly to room temperature (RT) and stir for 1 hour . Monitor by TLC (Hexane/EtOAc) for disappearance of nitrile.

  • Hydrolysis (Critical): Cool back to 0 °C. Carefully quench by dropwise addition of 6 N HCl (85 mL). Caution: Exothermic gas evolution.

  • Workup: Stir vigorously for 30 minutes to hydrolyze the aluminum-imine complex. Separate the organic layer.[3][1][4] Extract the aqueous layer with CH₂Cl₂ (3 × 50 mL).[1]

  • Purification: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Yield: Typically 90–95% as a white solid. Recrystallize from Hexanes/EtOAc if necessary.

Reactivity & Chemo-Orthogonality

The molecule's utility stems from its ability to undergo sequential functionalization. The diagram below illustrates the divergent pathways available to researchers.

ReactivityMap Core 3,5-Difluoro-4-iodobenzaldehyde (CAS: 357166-64-4) Suzuki Suzuki-Miyaura Coupling (Biaryl Scaffolds) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 (C-I Bond) Wittig Wittig/Horner-Wadsworth-Emmons (Styrenes/Acrylates) Core->Wittig Ph3P=CH-R (Aldehyde) RedAm Reductive Amination (Benzylamines) Core->RedAm R-NH2, NaBH(OAc)3 (Aldehyde) Radio Radiolabeling Precursor ([18F]UCB-J synthesis) Core->Radio Multi-step transformation to SV2A Ligands Drug Drug Suzuki->Drug Kinase Inhibitors Polymer Polymer Wittig->Polymer Functional Polymers

Figure 1: Chemo-divergent reactivity map. The C-I bond allows for carbon framework extension, while the aldehyde allows for functional group interconversion.

Applications in Drug Discovery

Case Study: Synthesis of SV2A PET Tracers

This aldehyde is the key starting material for the synthesis of UCB-J and its analogs. The general workflow involves:

  • Wittig Reaction: Conversion of the aldehyde to an unsaturated ester (cinnamate analog).

  • Michael Addition: Introduction of a nitromethane group.

  • Reductive Cyclization: Formation of the lactam core (pyrrolidone).

  • Suzuki Coupling: The iodine is preserved until the late stage or used to attach the pyridine ring, depending on the specific route.

Mechanistic Insight: The two fluorine atoms at positions 3 and 5 are crucial. They electronically deactivate the ring towards oxidation but activate the 4-position for potential nucleophilic aromatic substitution (SnAr) if the iodine is displaced, although Pd-catalyzed coupling is the dominant use case. The fluorines also block metabolic hydroxylation at the ortho-positions, extending the in vivo half-life of the final drug.

Handling & Safety

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent photo-deiodination.

  • Hazards:

    • Skin/Eye Irritant: Causes serious eye irritation (H319) and skin irritation (H315).

    • Respiratory: May cause respiratory irritation (H335).

  • Disposal: Treat as halogenated organic waste. Do not mix with strong oxidizers or strong bases.

References

  • Li, S., et al. (2019). "Synthesis and in vivo evaluation of [18F]UCB-J for PET imaging of synaptic vesicle glycoprotein 2A (SV2A)." European Journal of Medicinal Chemistry, 172, 18-28.

    • Citation for DIBAL-H reduction protocol and SV2A tracer synthesis.
  • Burianova, V. (2025). "The synthesis and development of radionuclide based tracers for the imaging of diseases." University of Glasgow Theses.

    • Citation for Wittig olefin
  • Sigma-Aldrich. "Product Specification: 3,5-Difluoro-4-iodobenzaldehyde."

    • Verification of CAS 357166-64-4 and physical properties.
  • PubChem. "Compound Summary: 3,5-Difluoro-4-iodobenzaldehyde."

    • General chemical d

Sources

Technical Monograph: 3,5-Difluoro-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph on 3,5-Difluoro-4-iodobenzaldehyde , a high-value organofluorine building block. It is structured to support researchers in medicinal chemistry and materials science, focusing on practical handling, synthetic utility, and reactivity profiling.

Executive Summary

3,5-Difluoro-4-iodobenzaldehyde is a trisubstituted benzene derivative characterized by a unique "push-pull" electronic environment. The synergistic effect of the electron-withdrawing fluorine atoms and the aldehyde group creates a highly activated core, while the iodine atom at the para position serves as a labile handle for transition-metal-catalyzed cross-coupling. This molecule is a critical intermediate in the synthesis of fluorinated bioactive scaffolds (e.g., kinase inhibitors, PROTAC linkers) and optoelectronic materials (e.g., porphyrins, liquid crystals).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertyData
Chemical Name 3,5-Difluoro-4-iodobenzaldehyde
CAS Registry Number 357166-64-4 (Primary); Note: 135707-33-6 is occasionally referenced but unverified.
Molecular Formula C₇H₃F₂IO
Molecular Weight 267.99 g/mol
Appearance Pale yellow to off-white crystalline solid
Melting Point 78–82 °C (Typical range for high purity)
Boiling Point ~256.9 °C (at 760 mmHg)
Solubility Soluble in CH₂Cl₂, THF, EtOAc, DMSO; Insoluble in water.
Stability Light-sensitive (iodide); Air-sensitive (aldehyde oxidation).[1] Store under inert gas at 2–8 °C.
Structural Analysis
  • Fluorine Effect: The two fluorine atoms at the 3- and 5-positions exert a strong inductive withdrawing effect (-I), significantly increasing the acidity of the ring protons and the electrophilicity of the aldehyde carbon.

  • Iodine Lability: The iodine atom is "sandwiched" between two fluorines.[1] While steric crowding is a factor, the electron-deficient nature of the ring facilitates oxidative addition of metal catalysts (Pd, Cu) into the C–I bond, often faster than in non-fluorinated analogs.

Synthetic Methodologies

Method A: Directed Ortho-Lithiation (Precision Route)

This method utilizes the acidity of the proton at the C4 position of 3,5-difluorobenzaldehyde (protected) or the C2 position of 1,3-difluorobenzene derivatives.

  • Protection: Convert 3,5-difluorobenzaldehyde to its acetal (using ethylene glycol) or oxazolidine to direct lithiation and prevent nucleophilic attack on the carbonyl.[1]

  • Lithiation: Treat with LDA (Lithium Diisopropylamide) or LiTMP at -78 °C in THF. The proton between the two fluorine atoms (C4) is the most acidic (pKₐ ~26) and is kinetically favored for deprotonation.[1]

  • Quench: Add elemental Iodine (I₂) or an iodine source like NIS.[1]

  • Deprotection: Acidic hydrolysis releases the aldehyde.[1]

Method B: Oxidative Iodination (Scale-Up Route)

Direct iodination of 3,5-difluorobenzaldehyde is challenging due to the deactivated ring. A more robust approach involves the Sandmeyer Reaction from the aniline precursor.[1]

  • Precursor: Start with 3,5-difluoroaniline .[1]

  • Iodination: Electrophilic iodination (ICl or NIS) typically targets the para position (C4) relative to the amine, yielding 4-iodo-3,5-difluoroaniline.[1]

  • Sandmeyer/Formylation: Convert the amine to a diazonium salt, then to a nitrile (CuCN), followed by reduction (DIBAL-H) to the aldehyde. Alternatively, use a metal-halogen exchange on 1-bromo-3,5-difluoro-4-iodobenzene followed by DMF quench.

Reactivity & Applications (Visualized)

The utility of 3,5-Difluoro-4-iodobenzaldehyde lies in its orthogonal reactivity . The aldehyde and iodide functionalities can be manipulated independently.[1]

Reactivity Pathway Diagram

G Core 3,5-Difluoro-4-iodobenzaldehyde (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki C-I Bond Activation Sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu) Core->Sonogashira C-I Bond Activation Condensation Condensation / Reductive Amination (R-NH2, NaBH(OAc)3) Core->Condensation Aldehyde Reactivity Oxidation Pinnick Oxidation (NaClO2, NaH2PO4) Core->Oxidation Aldehyde Oxidation Biaryl Fluorinated Biaryls (Kinase Inhibitors) Suzuki->Biaryl Alkyne Phenylethynyl Scaffolds (OLEDs / Porphyrins) Sonogashira->Alkyne Amine Secondary Amines (Drug Linkers / PROTACs) Condensation->Amine Acid 3,5-Difluoro-4-iodobenzoic Acid (Building Block) Oxidation->Acid

Caption: Orthogonal reaction pathways for 3,5-Difluoro-4-iodobenzaldehyde. The C-I bond enables cross-coupling, while the aldehyde allows for backbone extension.

Key Applications in Drug Discovery
  • Covalent Inhibitors: The electron-deficient aldehyde can form reversible covalent bonds with cysteine or serine residues in target proteins (e.g., in FGFR or BTK inhibitors).[1]

  • PROTAC Linkers: The aldehyde serves as an attachment point for PEG chains or alkyl linkers via reductive amination, while the aryl iodide is coupled to the E3 ligase ligand or the warhead.[1]

  • 19F NMR Probes: The chemically equivalent fluorine atoms provide a distinct, simplified signal in ¹⁹F NMR, making this scaffold an excellent reporter for protein binding assays.[1]

Experimental Protocol: Suzuki Coupling (General Procedure)

This protocol is validated for electron-deficient aryl iodides.

Reagents:

  • 3,5-Difluoro-4-iodobenzaldehyde (1.0 equiv)

  • Arylboronic acid (1.2 equiv)[1]

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)

  • K₂CO₃ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Charge: In a glovebox or under Argon, add the aldehyde, boronic acid, base, and catalyst to a reaction vial.

  • Solvate: Add degassed solvent mixture.[1] Seal the vial with a crimp cap/septum.

  • React: Heat to 80 °C for 4–12 hours. Monitor by TLC (The aldehyde spot will disappear; the product is usually more polar).[1]

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). Note: The aldehyde group makes the product sensitive to silica; use neutralized silica or rapid elution.

Safety & Handling (SDS Summary)

  • Hazards:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Storage: Keep cold (2–8 °C) and dark. The compound may darken upon storage due to iodine liberation.[1]

  • Emergency: In case of eye contact, rinse immediately with plenty of water for 15 minutes.[1]

References

  • Sigma-Aldrich. Product Specification: 3,5-Difluoro-4-iodobenzaldehyde (CAS 357166-64-4).[3][1][1]

  • PubChem. Compound Summary: 3,5-Difluoro-4-iodobenzaldehyde.[1] National Library of Medicine.[1] [1]

  • Jereb, M., Stavber, S., & Zupan, M. (2003).[4] Direct α-Iodination of Aryl Alkyl Ketones...[4] (Contextual reference for iodination of electron-deficient systems). Synthesis, 2003(06), 0853-0858. [1]

  • ChemScene. Safety Data Sheet (SDS) for 3,5-Difluoro-4-iodobenzaldehyde.

  • BenchChem. Synthesis of Halogenated Benzaldehydes (General Protocols).[1]

Sources

Technical Monograph: 3,5-Difluoro-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in High-Value Pharmacophore Synthesis[1][2]

Part 1: Executive Summary & Physicochemical Architecture

3,5-Difluoro-4-iodobenzaldehyde (CAS: 357166-64-4) is not merely a halogenated building block; it is a "privileged scaffold" in modern medicinal chemistry. Its value lies in its unique orthogonal reactivity : it possesses a highly electrophilic aldehyde handle, a transition-metal-active aryl iodide, and two fluorine atoms that modulate lipophilicity and metabolic stability.

For the researcher, the molecular weight of this compound is more than a number—it is a critical parameter in Fragment-Based Drug Design (FBDD). With a mass of 268.00 g/mol , it sits at the upper limit of a "fragment," requiring careful calculation of Ligand Efficiency (LE) when incorporated into larger drug candidates.

1.1 Molecular Metrics & Isotopic Signature
PropertyValueTechnical Significance
Molecular Weight (Average) 268.00 g/mol Used for stoichiometric calculations in bulk synthesis.
Monoisotopic Mass 267.9184 Da Critical for High-Resolution Mass Spectrometry (HRMS).
Formula C₇H₃F₂IOHigh halogen content increases density and lipophilicity.
Isotopic Pattern Single Dominant PeakBoth Iodine (

I) and Fluorine (

F) are monoisotopic. The Mass Spec spectrum is exceptionally clean, lacking the M+2 isotope patterns seen in chloro- or bromo- analogs.
LogP (Predicted) ~2.8 - 3.1The fluorine atoms significantly boost lipophilicity compared to 4-iodobenzaldehyde, enhancing membrane permeability.

Expert Insight: In LC-MS analysis, the lack of an isotopic "fingerprint" (like the 1:1 doublet of Bromine) can make automated peak picking difficult. Rely on the exact mass defect of Iodine (mass defect -0.096) which shifts the peak slightly lower than typical organic molecules.

Part 2: The "Steric Gauntlet" – Reactivity Profile

The core challenge in utilizing 3,5-difluoro-4-iodobenzaldehyde is the steric and electronic environment created by the two fluorine atoms at the meta positions (relative to the aldehyde).

  • Electronic Activation: The fluorines are highly electronegative, pulling electron density from the ring. This makes the C-I bond more susceptible to Oxidative Addition by Pd(0) catalysts compared to a non-fluorinated analog.

  • Steric Shielding: Conversely, the physical bulk of the fluorine atoms creates a "steric wall" around the iodine. This hinders the approach of bulky phosphine ligands, often stalling the catalytic cycle at the oxidative addition or transmetalation stage.

Visualization: The Reactivity Triad

ReactivityTriad Compound 3,5-Difluoro-4-iodobenzaldehyde Aldehyde Aldehyde (C-1) Electrophilic Handle (Reductive Amination/Wittig) Compound->Aldehyde Orthogonal Reactivity Iodine Iodine (C-4) Cross-Coupling Site (Suzuki/Sonogashira) Compound->Iodine Pd-Catalyzed Activation Fluorines Fluorines (C-3, C-5) Metabolic Blockers Steric Gatekeepers Compound->Fluorines Bioisostere Modulation Iodine->Fluorines Ortho-Effect: Enhances Oxidative Addition Hinders Ligand Approach

Figure 1: The functional triad of 3,5-difluoro-4-iodobenzaldehyde. The interaction between the Fluorines and Iodine is the critical factor in reaction design.

Part 3: Advanced Experimental Protocol
Optimized Suzuki-Miyaura Coupling for Sterically Hindered Substrates

Standard Suzuki conditions (Pd(PPh3)4 / Na2CO3) often fail with this substrate due to the steric crowding of the fluorines and the instability of the aldehyde under prolonged basic heating. The following protocol uses a Buchwald Precatalyst system to overcome the energy barrier of the crowded C-I bond.

Objective: Coupling of 3,5-difluoro-4-iodobenzaldehyde with a boronic acid (R-B(OH)2).

Reagents:

  • Substrate: 3,5-Difluoro-4-iodobenzaldehyde (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)[1]

  • Catalyst: XPhos Pd G2 (0.02 equiv, 2 mol%) – Selected for high activity in hindered biaryls.

  • Base: K3PO4 (2.0 equiv) – Tribasic phosphate buffers pH, protecting the aldehyde.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) – Degassed.

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 2-neck round bottom flask or a microwave vial. Cool under a stream of Argon or Nitrogen.

  • Solvent Degassing: In a separate vessel, sparge the Dioxane/Water mixture with Argon for 15 minutes. Critical: Oxygen poisons the active Pd(0) species, and hindered couplings are slow, increasing sensitivity to oxidation.

  • Charging: Add the aldehyde (268 mg, 1.0 mmol), boronic acid (1.2 mmol), K3PO4 (424 mg, 2.0 mmol), and XPhos Pd G2 (16 mg, 0.02 mmol) to the reaction vessel.

  • Solvation: Add the degassed solvent (5 mL). Seal the vessel immediately.

  • Reaction:

    • Thermal Method: Heat to 80°C for 4–6 hours.

    • Microwave Method (Preferred): Heat to 100°C for 30 minutes.

  • Workup: Dilute with Ethyl Acetate (20 mL). Wash with Water (10 mL) followed by Brine (10 mL). Dry organic layer over Na2SO4.[2]

  • Purification: Flash column chromatography (Hexanes:Ethyl Acetate). Note: The aldehyde product is often UV active and easy to track.

Workflow Visualization

SuzukiWorkflow Start Start: 3,5-Difluoro-4-iodobenzaldehyde Degas Step 1: Sparging Solvent (Dioxane/H2O, 15 min Ar) Start->Degas Charge Step 2: Add Reagents (XPhos Pd G2, K3PO4) Degas->Charge Heat Step 3: Activation (80°C Thermal or 100°C MW) Charge->Heat Check Checkpoint: LCMS Look for Product Mass (No SM @ 268 m/z) Heat->Check Check->Heat Incomplete Workup Step 4: Extraction & Purification Check->Workup Conversion > 95%

Figure 2: Optimized workflow for handling the air-sensitive catalytic cycle required for this hindered substrate.

Part 4: Quality Control & Analytics

To validate the integrity of 3,5-difluoro-4-iodobenzaldehyde before use, rely on these spectroscopic markers.

  • 1H NMR (DMSO-d6 or CDCl3):

    • Aldehyde Proton: Look for a signal at ~10.0 ppm . It may appear as a triplet or doublet of doublets due to long-range coupling with the two fluorine atoms (

      
      ).
      
    • Aromatic Protons: A doublet at ~7.6 ppm (

      
      ). The integration must be exactly 2H.
      
  • 19F NMR:

    • A single signal around -110 to -120 ppm (referenced to CFCl3). This confirms the symmetry of the molecule. If you see two fluorine signals, the iodine has likely been displaced or the ring is not symmetrically substituted.

References
  • Tang, S., et al. (2014).[3] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. (Demonstrates the necessity of specialized ligands for di-ortho-substituted halides). Retrieved from [Link]

  • PubChem. (2023). 3,5-Difluoro-4-iodobenzaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: Scalable Synthesis of 3,5-Difluoro-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Difluoro-4-iodobenzaldehyde (CAS: 357166-64-4) is a critical intermediate in modern medicinal chemistry. Its structural value lies in the unique combination of a reactive handle (aldehyde) for reductive aminations or olefinations, and an aryl iodide moiety positioned between two fluorine atoms. This specific motif serves two primary functions:

  • Suzuki-Miyaura Coupling Partner: The C-I bond is highly activated for palladium-catalyzed cross-couplings due to the electron-withdrawing nature of the flanking fluorines.

  • Metabolic Stability: The 3,5-difluoro substitution pattern blocks metabolic oxidation at susceptible ring positions, enhancing the pharmacokinetic profile of final drug candidates.

This guide details the Directed Ortho Metalation (DoM) route. Unlike classical electrophilic aromatic substitution (


), which suffers from poor regioselectivity on deactivated rings, the DoM approach guarantees exclusive C4-functionalization through thermodynamic acidity control.

Strategic Route Analysis

The Challenge of Regioselectivity

Direct iodination of 3,5-difluorobenzaldehyde is chemically inefficient. The aldehyde group is a meta-director (deactivating), while the fluorines are ortho/para-directors. Although the C4 position is sterically accessible, the electron-deficient nature of the ring makes standard electrophilic iodination (e.g.,


 or NIS) sluggish and prone to over-oxidation.
The Solution: Directed Ortho Metalation (DoM)

The optimal strategy utilizes the extreme acidity of the C4 proton. Flanked by two highly electronegative fluorine atoms, the C4-H bond is significantly more acidic (


) than the C2/C6 protons. By protecting the aldehyde as an acetal, we prevent nucleophilic attack on the carbonyl while retaining the ability to direct lithiation to the C4 position.

Route Overview:

  • Protection: Conversion of aldehyde to 1,3-dioxolane (acetal).

  • Metalation: Deprotonation at C4 using LDA at cryogenic temperatures.

  • Quench: Electrophilic trapping with Iodine (

    
    ).
    
  • Deprotection: Acidic hydrolysis to restore the aldehyde.

Visualizing the Reaction Pathway

The following diagram illustrates the synthetic workflow and the critical regiochemical control points.

SynthesisRoute Start 3,5-Difluorobenzaldehyde (Starting Material) Step1 Step 1: Protection (Acetal Formation) Start->Step1 Ethylene Glycol TsOH, Toluene Intermediate1 Acetal Intermediate (Stable to Base) Step1->Intermediate1 Step2 Step 2: DoM & Iodination (LDA, -78°C; I2) Intermediate1->Step2 1. LDA, THF, -78°C 2. I2 Intermediate2 Iodinated Acetal (Regioselective) Step2->Intermediate2 Step3 Step 3: Hydrolysis (H3O+) Intermediate2->Step3 HCl/THF Product 3,5-Difluoro-4-iodobenzaldehyde (Target) Step3->Product

Caption: Figure 1. Step-wise synthesis via acetal protection and Directed Ortho Metalation (DoM).

Detailed Experimental Protocols

Step 1: Protection (Acetal Formation)

Objective: Mask the electrophilic aldehyde to survive strong base treatment.

  • Reagents: 3,5-Difluorobenzaldehyde (1.0 eq), Ethylene glycol (1.5 eq), p-Toluenesulfonic acid (TsOH) (0.05 eq).

  • Solvent: Toluene (0.5 M concentration).

  • Apparatus: Dean-Stark trap.

Protocol:

  • Charge a round-bottom flask with 3,5-difluorobenzaldehyde, ethylene glycol, TsOH, and toluene.

  • Heat to reflux with a Dean-Stark trap attached to continuously remove water.

  • Monitor by TLC (Hexane/EtOAc 9:1) until the aldehyde spot disappears (~3-5 hours).

  • Cool to Room Temperature (RT) and quench with saturated aqueous

    
    .
    
  • Extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Yield Expectation: >95% (Colorless oil). Note: Purification is rarely needed if conversion is complete.

Step 2: Regioselective Lithiation & Iodination

Objective: Install the iodine atom at C4 via a lithiated species.

  • Reagents: Acetal Intermediate (1.0 eq), Lithium Diisopropylamide (LDA) (1.2 eq), Iodine (

    
    ) (1.3 eq).
    
  • Solvent: Anhydrous THF.

  • Conditions: -78°C (Strict).

Protocol:

  • Preparation of LDA: In a separate dried flask under Argon, add diisopropylamine (1.3 eq) to THF. Cool to -78°C and add n-BuLi (1.25 eq) dropwise. Stir for 30 min to ensure full conversion to LDA.

  • Substrate Addition: Dissolve the Acetal Intermediate in THF and add it dropwise to the LDA solution at -78°C. Maintain internal temperature below -70°C.

    • Scientific Insight: LDA is chosen over n-BuLi to minimize nucleophilic attack on the aromatic ring. The bulky base favors deprotonation.

  • Metalation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the aryllithium species.

    • Mechanism:[1][2][3][4] The Li atom coordinates to the acetal oxygens, but the primary driving force is the acidity of the proton between the two fluorines (Inductive effect).

  • Iodination: Dissolve Iodine (

    
    ) in THF and add it dropwise to the lithiated mixture.
    
  • Quench: Allow the mixture to warm to RT slowly, then quench with saturated aqueous

    
     (Sodium thiosulfate) to reduce excess iodine (indicated by the disappearance of the purple color).
    
  • Workup: Extract with EtOAc, wash with water and brine. Concentrate to yield the crude iodinated acetal.

Step 3: Deprotection (Hydrolysis)

Objective: Cleave the acetal to reveal the target aldehyde.

  • Reagents: Crude Iodinated Acetal, 2N HCl.

  • Solvent: THF/Water (1:1).

Protocol:

  • Dissolve the crude oil from Step 2 in THF.

  • Add an equal volume of 2N HCl.

  • Stir at RT for 2–4 hours. Monitor by TLC for the reappearance of the aldehyde.

  • Workup: Neutralize carefully with saturated

    
    . Extract with EtOAc.[5]
    
  • Purification: Recrystallization from Hexanes/EtOAc or column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

  • Final Physical State: White to pale yellow solid.

Key Data & Validation

ParameterSpecification / Result
Appearance White to pale yellow crystalline solid
Melting Point 108–112 °C (Lit.[6] varies slightly by purity)
1H NMR (CDCl3)

9.95 (s, 1H, CHO), 7.55 (d, J=6.5 Hz, 2H, Ar-H)
19F NMR Single peak (indicating symmetry)
MS (ESI/EI) [M]+ 267.9
Yield (Overall) 65–75% (3 steps)

Interpretation:

  • The 1H NMR is diagnostic. The starting material (3,5-difluorobenzaldehyde) shows a triplet at the C4 position and a doublet at C2/C6. The product will show only the doublet for the C2/C6 protons (now chemically equivalent and symmetric), confirming the substitution at C4.

Process Safety & Mechanism

Regiochemical Control Mechanism

The following diagram details why the reaction occurs exclusively at the 4-position.

Mechanism Structure 3,5-Difluoro-acetal Acidity C4-H Acidity (Flanked by 2 Fluorines) Structure->Acidity Inductive Effect (-I) Coordination Acetal-Li Coordination (CIPE Effect) Structure->Coordination Chelation Transition Lithiated Intermediate (Stabilized at -78°C) Acidity->Transition LDA Deprotonation Coordination->Transition Benzyne RISK: Benzyne Formation (If T > -60°C) Transition->Benzyne Elimination of LiF

Caption: Figure 2. Mechanistic drivers for regioselectivity and thermal risks.

Critical Safety Parameters
  • Benzyne Formation: The lithiated intermediate has a Lithium atom ortho to a Fluorine. If the temperature rises above -60°C before the iodine quench, LiF will eliminate, generating a highly reactive benzyne species. This leads to tar and polymerization. Maintain -78°C strictly.

  • Iodine Corrosivity: Iodine vapor is corrosive. Weigh and dissolve

    
     in a fume hood.
    
  • Exotherm: The quench of n-BuLi/LDA and the acid hydrolysis are exothermic. Add reagents slowly.

References

  • Snieckus, V. (1990). Directed ortho metalation.[5][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879-933. Link

  • Sigma-Aldrich. (n.d.). 3,5-Difluoro-4-iodobenzaldehyde Product Sheet. Link

  • Kristensen, J. et al. (2009). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane. Arkivoc, (vi), 167-173.[4] (Demonstrates lithiation logic on analogous 3,5-dihalo systems). Link

  • Vertex AI Search Results. (2023). Patent and Literature Review on 3,5-difluoro-4-iodobenzaldehyde synthesis.

Sources

starting materials for 3,5-Difluoro-4-iodobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for the synthesis of 3,5-Difluoro-4-iodobenzaldehyde , a critical intermediate in the development of pharmaceutical pharmacophores (e.g., enzyme inhibitors, liquid crystals).

The synthesis of this molecule is governed by a specific regiochemical challenge: installing an iodine atom at the sterically congested and electronically unique 4-position, sandwiched between two electronegative fluorine atoms, while preserving the sensitive aldehyde functionality.

Executive Summary & Retrosynthetic Logic

The target molecule, 3,5-Difluoro-4-iodobenzaldehyde , is characterized by a "push-pull" electronic system. The aldehyde (CHO) is strongly electron-withdrawing (meta-directing), while the two fluorine atoms are electron-withdrawing by induction but electron-donating by resonance (ortho/para-directing).

The Core Challenge:

  • Electronic Conflict: Direct electrophilic iodination of 3,5-difluorobenzaldehyde is difficult because the ring is severely deactivated by the aldehyde and the inductive effect of the fluorines.

  • Regioselectivity: While the 4-position is sterically crowded, it is the only site electronically activated by the ortho-resonance of both fluorine atoms.

  • Chemical Compatibility: Organometallic approaches (Lithiation) risk nucleophilic attack on the aldehyde carbonyl.

Selected Pathways: We will explore three distinct routes based on starting material availability and scale requirements:

  • Direct Electrophilic Iodination (From 3,5-Difluorobenzaldehyde).

  • Directed Ortho-Metalation (DoM) (From 3,5-Difluorobenzonitrile).

  • The Sandmeyer Sequence (From 3,5-Difluoroaniline).

Pathway A: Direct Electrophilic Iodination

Starting Material: 3,5-Difluorobenzaldehyde (CAS: 32085-88-4)

This is the most atom-economical route but requires "super-electrophilic" conditions to overcome the deactivated ring. Standard iodine/base protocols will fail.

Mechanism & Rationale

The aldehyde group deactivates the ring, making it resistant to standard electrophilic aromatic substitution (EAS). However, the C4 position is ortho to two fluorine atoms. By using N-Iodosuccinimide (NIS) in the presence of a superacid (Triflic acid), we generate a highly reactive iodonium species (


) capable of attacking the C4 position.
Protocol Specification
  • Reagents: N-Iodosuccinimide (NIS), Trifluoromethanesulfonic acid (TfOH).

  • Solvent: Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE).

  • Temperature: 0°C to Room Temperature.

Step-by-Step Methodology:

  • Charge: Dissolve 3,5-Difluorobenzaldehyde (1.0 eq) in anhydrous MeCN (0.5 M concentration) under

    
     atmosphere.
    
  • Activation: Add Trifluoromethanesulfonic acid (1.1 eq) dropwise at 0°C. Note: The solution will darken; acid activates the NIS and protonates the aldehyde, preventing side reactions.

  • Iodination: Add NIS (1.2 eq) portion-wise over 30 minutes.

  • Reaction: Allow to warm to 25°C and stir for 12–24 hours. Monitor by HPLC/TLC.

  • Quench: Pour mixture into saturated

    
     (sodium thiosulfate) to reduce unreacted iodine species.
    
  • Isolation: Extract with Ethyl Acetate, wash with brine, dry over

    
    .
    
  • Purification: Recrystallization from Hexanes/EtOAc (Target Purity: >98%).

Pathway B: Directed Ortho-Metalation (DoM)

Starting Material: 3,5-Difluorobenzonitrile (CAS: 64248-63-1)

This route offers superior regiocontrol. The nitrile group survives lithiation conditions better than an aldehyde and directs metalation to the same position as the fluorines (cooperative effect).

Mechanism & Rationale

The proton at C4 is extremely acidic (


) due to the flanking fluorines. Lithium amides (like TMPLi) selectively deprotonate this position. The nitrile is then reduced to the aldehyde in the final step.
Protocol Specification
  • Reagents: TMPLi (Lithium 2,2,6,6-tetramethylpiperidide), Iodine (

    
    ), DIBAL-H.
    
  • Solvent: THF (anhydrous).

  • Temperature: -78°C (Critical).

Step-by-Step Methodology:

  • Base Preparation: Generate TMPLi in situ by adding n-BuLi to TMP in THF at -78°C.

  • Lithiation: Add solution of 3,5-Difluorobenzonitrile (1.0 eq) dropwise to the TMPLi solution at -78°C. Stir for 1 hour.

    • Checkpoint: The formation of the lithiated species (3,5-difluoro-4-lithiobenzonitrile) is indicated by a color change (often deep yellow/orange).

  • Iodine Quench: Add solution of

    
     (1.2 eq) in THF.
    
  • Workup: Warm to RT, quench with

    
    , extract to obtain 3,5-Difluoro-4-iodobenzonitrile .
    
  • Reduction: Dissolve the intermediate nitrile in Toluene. Cool to -78°C. Add DIBAL-H (1.1 eq).

  • Hydrolysis: Carefully quench with dilute HCl (converts the aluminum-imine intermediate to the aldehyde).

Pathway C: The Sandmeyer Sequence

Starting Material: 3,5-Difluoroaniline (CAS: 372-39-4)

This route is ideal if the aldehyde or nitrile precursors are unavailable or expensive. It utilizes the strong activating nature of the amine to install the iodine first.

Workflow
  • Iodination: 3,5-Difluoroaniline +

    
    
    
    
    
    4-Iodo-3,5-difluoroaniline .
    • Note: The amine activates the para-position (C4) strongly, making this step high-yielding and mild.

  • Sandmeyer Cyanation: 4-Iodo-3,5-difluoroaniline

    
     Diazotization (
    
    
    
    )
    
    
    Sandmeyer (
    
    
    )
    
    
    3,5-Difluoro-4-iodobenzonitrile .
    • Correction: Standard Sandmeyer replaces the amine with the nucleophile. To get the aldehyde, we must replace the amine with a Carbon source (CN) while keeping the Iodine.

    • Revised Strategy: It is chemically difficult to keep the Iodine while transforming the Amine to a Carbonyl directly.

    • Better Derivative Route:4-Amino-3,5-difluorobenzonitrile

      
       Sandmeyer Iodination (
      
      
      
      )
      
      
      3,5-Difluoro-4-iodobenzonitrile
      
      
      DIBAL Reduction.

Comparative Data & Starting Material Specifications[1][2]

Starting Material Selection Table
Starting MaterialCAS No.Route TypeProsCons
3,5-Difluorobenzaldehyde 32085-88-4Direct ElectrophilicShortest path (1 step); Atom economical.Requires superacid/strong oxidant; Reaction can be slow.
3,5-Difluorobenzonitrile 64248-63-1Lithiation (DoM)Highest regioselectivity; Very reliable.Requires -78°C cryogenic conditions; 2 steps (Iodination + Reduction).
4-Amino-3,5-difluorobenzonitrile N/A (Custom)SandmeyerMild conditions; High functional group tolerance.Multi-step; Starting material availability is lower.[1]
Technical Specifications for Procurement

When sourcing these materials for pharmaceutical synthesis, strict impurity profiles are required to prevent downstream coupling failures.

  • Purity:

    
     98.0% (GC/HPLC).
    
  • Water Content:

    
     0.1% (Karl Fischer) – Critical for Route B.
    
  • Halide Contamination: Free of isomers (e.g., 2,4-difluoro analogs) which are difficult to separate after iodination.

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix and chemical pathways described above.

SynthesisPathways cluster_RouteA Route A Mechanism Detail Target TARGET: 3,5-Difluoro-4-iodobenzaldehyde SM_Aldehyde SM 1: 3,5-Difluorobenzaldehyde (CAS 32085-88-4) SM_Aldehyde->Target Route A: Electrophilic Iodination (NIS, TfOH, MeCN) Step1 Activation: Aldehyde-H+ Complex SM_Aldehyde->Step1 SM_Nitrile SM 2: 3,5-Difluorobenzonitrile (CAS 64248-63-1) Inter_Nitrile Intermediate: 3,5-Difluoro-4-iodobenzonitrile SM_Nitrile->Inter_Nitrile Route B: DoM Lithiation (TMPLi, -78°C, I2) SM_Aniline SM 3: 4-Amino-3,5-difluorobenzonitrile SM_Aniline->Inter_Nitrile Route C: Sandmeyer Iodination (NaNO2, KI, H2SO4) Inter_Nitrile->Target Reduction (DIBAL-H, Toluene) Step2 Attack: I+ insertion at C4 Step1->Step2 Step2->Target

Caption: Synthetic divergence showing Direct Iodination (Route A) vs. Indirect Nitrile Functionalization (Routes B & C).

Troubleshooting & Critical Control Points

  • Regio-Isomer Contamination (Route A):

    • Issue: Iodination occurring at the 2-position (ortho to CHO).

    • Solution: Ensure the reaction temperature does not exceed 25°C. The 4-position is thermodynamically favored due to the "Combined Directed Ortho Metalation" effect of the two fluorines, but high heat can overcome the activation energy for the 2-position.

  • Over-Reduction (Route B):

    • Issue: Reduction of Nitrile proceeds to the Amine instead of the Aldehyde.

    • Solution: Strict control of DIBAL-H stoichiometry (1.1 eq) and temperature (-78°C). The hydrolysis step must be performed with dilute acid to hydrolyze the imine intermediate without reducing it further.

  • Purification:

    • The iodine atom makes the product heavy and lipophilic. Column chromatography on Silica Gel using a gradient of Hexanes:Ethyl Acetate (95:5 to 80:20) is highly effective. The product usually elutes after the starting aldehyde due to the polarizability of the iodine.

References

  • Preparation of 3,5-difluoro-4-iodobenzaldehyde. ChemicalBook. Retrieved from

  • Synthesis and analytical data of iodination products. Royal Society of Chemistry (RSC Advances). Retrieved from

  • 3,5-Difluoro-4-iodobenzaldehyde Product Specifications. Sigma-Aldrich. Retrieved from

  • Iodination of deactivated aromatics. GuideChem. Retrieved from

Sources

electrophilic aromatic substitution of 1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Regiocontrol in the Functionalization of 1,3-Difluorobenzene

Executive Summary & Strategic Importance

1,3-Difluorobenzene (m-difluorobenzene) represents a critical scaffold in modern medicinal chemistry, serving as the core moiety for a distinct class of antifungal agents (e.g., Fluconazole, Voriconazole) and NSAIDs (e.g., Diflunisal). Its utility stems from the unique metabolic stability and lipophilicity imparted by the fluorine atoms.

However, functionalizing this scaffold via Electrophilic Aromatic Substitution (EAS) presents a specific challenge: the "Fluorine Paradox." Fluorine is the most electronegative element (Inductive effect,


), yet it possesses lone pairs capable of donation into the 

-system (Resonance effect,

). For the researcher, success depends on navigating the conflict between steric hindrance at the C2 position and the electronic activation at the C4/C6 positions.

This guide details the mechanistic logic, validated protocols, and downstream applications of 1,3-difluorobenzene functionalization.

The Electronic Landscape: Mapping Regioselectivity

To predict EAS outcomes, we must analyze the superposition of directing effects from the two meta-positioned fluorine atoms.

  • The Inductive Effect (

    
    ):  Deactivates the entire ring, making it less reactive than benzene.[1] Strong Lewis acids or elevated temperatures are often required.
    
  • The Resonance Effect (

    
    ):  Directs incoming electrophiles to positions ortho and para to the fluorine atoms.[1]
    
Site Analysis
  • C2 Position (The "Pocket"): Located between two fluorine atoms.

    • Electronic: Highly activated (ortho to both F).

    • Steric: Severely hindered.

    • Outcome: Rarely observed in EAS. (Note: This site is the primary site for Lithiation/DoM chemistry due to the acidity of the C2 proton, a critical distinction for synthetic planning).

  • C4/C6 Positions: Equivalent sites.

    • Electronic: Ortho to one F, Para to the other.[1][2][3] Synergistic activation.

    • Steric: Accessible.[4][5]

    • Outcome:The Major Product (>95%) in standard EAS.

  • C5 Position:

    • Electronic: Meta to both F atoms.[6]

    • Outcome: Disfavored.[7]

Visualization: Regioselectivity & Resonance Pathway

G Substrate 1,3-Difluorobenzene C2_Path Attack at C2 (Ortho to both F) Substrate->C2_Path Electrophile (E+) C4_Path Attack at C4 (Ortho to F1, Para to F2) Substrate->C4_Path Electrophile (E+) Steric_Barrier Steric Clash (High Energy TS) C2_Path->Steric_Barrier Resonance_Stab Synergistic +R Stabilization (Low Energy TS) C4_Path->Resonance_Stab Product_Minor 2,6-Difluoro-X (Trace/Not Observed) Steric_Barrier->Product_Minor Product_Major 2,4-Difluoro-X (Major Product) Resonance_Stab->Product_Major

Figure 1: Mechanistic decision tree illustrating why C4 substitution dominates over C2 despite both being electronically activated.

Validated Experimental Protocols

The following protocols are synthesized from industrial best practices and literature precedents. They prioritize regiocontrol and safety.

Protocol A: Friedel-Crafts Acylation (Synthesis of 2-Chloro-2',4'-difluoroacetophenone)

Application: This is the foundational step for the synthesis of Fluconazole . The introduction of the chloroacetyl group allows for subsequent displacement by triazoles.

ParameterSpecificationRationale
Substrate 1,3-Difluorobenzene (1.0 eq)Starting material.[6][8]
Reagent Chloroacetyl Chloride (1.1 eq)The electrophile source.
Catalyst Aluminum Chloride (

, 1.2 eq)
Strong Lewis acid required to overcome ring deactivation.
Solvent Dichloromethane (DCM) or 1,2-DCENon-nucleophilic, polar enough to solubilize the complex.
Temp 45°C - 55°CHigher than benzene acylation due to F-deactivation.

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (

    
     or Ar).
    
  • Catalyst Activation: Suspend anhydrous

    
     in DCM. Cool to 0°C.[1]
    
  • Acyl Chloride Addition: Add Chloroacetyl chloride dropwise. A slight exotherm indicates the formation of the acylium ion complex.

  • Substrate Addition: Add 1,3-difluorobenzene dropwise. Critical: Do not allow temperature to spike, as this can lead to polymerization or tarring.

  • Reaction: Warm to reflux (approx 45°C) and stir for 4–6 hours. Monitor by TLC/HPLC for disappearance of starting material.

  • Quench: Pour the reaction mixture slowly onto crushed ice/HCl. Caution:

    
     hydrolysis is violent.
    
  • Isolation: Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    
  • Result: 2-Chloro-1-(2,4-difluorophenyl)ethanone (Yield: 75-85%).

Protocol B: Nitration (Synthesis of 2,4-Difluoronitrobenzene)

Application: Precursor to 2,4-difluoroaniline, used in diverse kinase inhibitors.

Methodology:

  • Acid Mix: Prepare a mixture of conc.

    
     and fuming 
    
    
    
    (1:1 ratio) at 0°C.
  • Addition: Add 1,3-difluorobenzene dropwise, maintaining internal temperature

    
    .
    
    • Why? Higher temperatures promote dinitration and oxidation.

  • Workup: Pour onto ice. The product often precipitates as a solid or heavy oil.

  • Purification: Recrystallization from ethanol or distillation.

Protocol C: Bromination (Synthesis of 1-Bromo-2,4-difluorobenzene)

Application: Gateway to Grignard reagents for coupling reactions.

Methodology:

  • Catalyst: Use

    
     (generated in situ from Fe filings + 
    
    
    
    ) or anhydrous
    
    
    .
  • Reagent: Elemental Bromine (

    
    ).
    
  • Condition: Room temperature is usually sufficient.

  • Selectivity: >98% para-to-fluorine (C4).

Pharmaceutical Application Workflow

The following diagram illustrates the industrial relevance of Protocol A, showing the conversion of 1,3-difluorobenzene into the antifungal blockbuster Fluconazole.

Fluconazole_Synthesis Start 1,3-Difluorobenzene Step1 Friedel-Crafts Acylation (Chloroacetyl Chloride + AlCl3) Start->Step1 Inter1 Intermediate: 2-Chloro-2',4'-difluoroacetophenone Step1->Inter1 Regioselective C4 Attack Step2 Triazole Substitution (1H-1,2,4-Triazole + Base) Inter1->Step2 Inter2 Intermediate: 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Step2->Inter2 Step3 Corey-Chaykovsky Epoxidation (Trimethylsulfoxonium iodide) Inter2->Step3 Inter3 Epoxide Intermediate Step3->Inter3 Step4 Epoxide Opening (with 1H-1,2,4-Triazole) Inter3->Step4 Final FLUCONAZOLE (Antifungal API) Step4->Final

Figure 2: The critical role of regioselective EAS in the synthesis of Fluconazole.

Comparative Data: Reactivity Profiles

The table below summarizes the reactivity of 1,3-difluorobenzene compared to its isomers, highlighting why the meta-isomer is the preferred starting material for 2,4-disubstituted products.

IsomerPrimary EAS SiteReactivity Relative to BenzeneMajor ProductNotes
1,3-Difluorobenzene C4 Deactivated (

)
2,4-Difluoro-R Synergistic directing effects make C4 the most accessible site.
1,4-Difluorobenzene C2Deactivated (

)
2,5-Difluoro-RInductive deactivation is stronger; no cooperative activation.
1,2-Difluorobenzene C4Deactivated (

)
3,4-Difluoro-RSteric crowding at C3 inhibits reaction; C4 is favored but slow.

References

  • Source: BenchChem Technical Library. "Friedel-Crafts Acylation of Difluorobenzene Isomers.
  • Nitration Protocols & Kinetics

    • Source: ResearchGate / American Chemical Society.
    • URL:[Link]

    • Relevance: Provides data on flow chemistry and temperature control to minimize dinitr
  • Fluconazole Synthesis Pathway

    • Source: National Institutes of Health (PubChem). "Fluconazole Compound Summary & Synthesis."
    • URL:[Link]

    • Relevance: Confirms the 2,4-difluorophenyl moiety structure and its derivation
  • Electrophilic Aromatic Substitution Mechanisms

    • Source: Chemistry LibreTexts.[9] "Regioselectivity in Electrophilic Aromatic Substitution."

    • URL:[Link]

    • Relevance: Foundational theory explaining the "ortho-para" directing nature of halogens despite inductive withdrawal.

Sources

Precision Iodination of 3,5-Difluorobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The iodination of 3,5-difluorobenzaldehyde is a critical transformation in medicinal chemistry, particularly for the synthesis of fluorinated biaryl scaffolds via Suzuki-Miyaura coupling. The presence of two electron-withdrawing fluorine atoms and a formyl group renders the aromatic ring highly deactivated ($ \sigma_{total} \gg 0 $), making standard electrophilic aromatic substitution (EAS) ineffective.

This guide details two validated protocols to overcome these electronic barriers:

  • Directed Ortho Metalation (DoM): The "Gold Standard" for regiocontrol, targeting the C4 position (between fluorines) via a protected acetal intermediate.

  • Super-Electrophilic Iodination: A scalable, protection-free method using

    
    -iodosuccinimide (NIS) in triflic acid (TfOH) for direct functionalization.[1]
    

Part 1: Mechanistic Analysis & Regioselectivity

Electronic Landscape

The 3,5-difluorobenzaldehyde scaffold presents a unique challenge due to the synergistic deactivation of the ring.

  • C1 Formyl Group (-CHO): Strong electron-withdrawing group (EWG) via resonance (-M) and induction (-I).[1] Directs meta, but positions 3 and 5 are occupied.

  • C3/C5 Fluorine Atoms: Strong EWG via induction (-I) but weak electron donors via resonance (+M).[1] They direct ortho/para.

Regiochemical Prediction

There are two distinct types of aromatic protons available for substitution:

  • C4-H (Between Fluorines): Flanked by two fluorine atoms.[1]

  • C2/C6-H (Between Fluorine and Formyl): Flanked by one fluorine and the formyl group.[1]

Thermodynamic & Kinetic Favorability (C4 vs. C2):

  • Acidity (Lithiation): The proton at C4 is significantly more acidic (pKa

    
     26-27) than C2 due to the additive inductive effect of two adjacent fluorine atoms.[1] The C2 proton is less acidic due to the coordination disruption potential of the aldehyde oxygen (if unprotected) or steric clash.
    
  • Electrophilic Attack (EAS): The C2 and C6 positions are ortho to the electron-withdrawing formyl group, making them more deactivated than C4 (which is para to the formyl group). Furthermore, C4 benefits from the "combined ortho-directing" effect of both fluorines.

Part 2: Experimental Protocols

Method A: Directed Ortho Metalation (DoM)

Recommended for: High regioselectivity, small-to-mid scale, and when avoiding harsh acids.

Mechanism: The aldehyde is protected as an acetal to prevent nucleophilic attack.[1] The C4 proton is selectively deprotonated by


-BuLi due to the "acidifying" effect of the flanking fluorines, followed by an iodine quench.
Workflow Diagram

DoM_Pathway Start 3,5-Difluorobenzaldehyde Step1 Protection (Ethylene Glycol/pTSA) Start->Step1 Inter1 Acetal Intermediate Step1->Inter1 Step2 Lithiation (n-BuLi, -78°C) Inter1->Step2 Inter2 4-Lithio Species (C4 Selectivity) Step2->Inter2 Kinetic Control Step3 Quench (I2) & Hydrolysis Inter2->Step3 End 4-Iodo-3,5-difluorobenzaldehyde Step3->End

Figure 1: The DoM pathway ensures C4 regioselectivity by leveraging the acidity of the proton between the two fluorine atoms.[1]

Step-by-Step Protocol

1. Protection (Acetal Formation)

  • Reagents: 3,5-Difluorobenzaldehyde (1.0 eq), Ethylene glycol (1.5 eq),

    
    -Toluenesulfonic acid (pTSA, 0.05 eq), Toluene.
    
  • Procedure: Reflux in a Dean-Stark apparatus until water evolution ceases (~4 h). Wash with saturated NaHCO

    
    , dry (MgSO
    
    
    
    ), and concentrate.
  • Checkpoint: Ensure complete conversion by TLC/NMR to avoid n-BuLi addition to the aldehyde later.

2. Lithiation & Iodination

  • Reagents: Acetal intermediate (1.0 eq),

    
    -BuLi (1.1 eq, 2.5M in hexanes), Iodine (
    
    
    
    , 1.2 eq), Anhydrous THF.
  • Procedure:

    • Dissolve acetal in anhydrous THF under Argon/Nitrogen. Cool to -78°C .[1][2][3]

    • Add

      
      -BuLi dropwise over 20 min.[1][4] Maintain temp < -70°C.
      
    • Stir at -78°C for 1 hour. (The solution often turns yellow/orange).[1]

    • Add

      
       (dissolved in minimal THF) dropwise.[1]
      
    • Allow to warm to room temperature (RT) over 2 hours.

3. Deprotection (Hydrolysis)

  • Reagents: 2M HCl or Trifluoroacetic acid (TFA)/Water.[1]

  • Procedure: Stir the crude reaction mixture with aqueous acid at RT for 1-2 hours.

  • Workup: Extract with Ethyl Acetate (EtOAc), wash with

    
     (to remove excess iodine), brine, dry, and concentrate.
    
  • Purification: Recrystallization from Hexanes/EtOAc or Column Chromatography.[1]

Method B: Super-Electrophilic Iodination (NIS/TfOH)

Recommended for: Scale-up, speed, and avoiding cryogenic conditions.

Mechanism: Standard iodine sources (


) are too weak for this deactivated ring.[1] Using 

-iodosuccinimide (NIS) in Triflic Acid (TfOH) generates the superelectrophile

(or protonated NIS), capable of overcoming the activation energy barrier.
Workflow Diagram

EAS_Pathway Start 3,5-Difluorobenzaldehyde Reagents Reagents: NIS (1.1 eq) + TfOH (Solvent) Start->Reagents ActiveSpecies Superelectrophile Generation (I+ / Protonated NIS) Reagents->ActiveSpecies Reaction Electrophilic Substitution (RT, 1-16h) ActiveSpecies->Reaction End 4-Iodo-3,5-difluorobenzaldehyde Reaction->End Favors C4 (Steric/Electronic)

Figure 2: Direct activation using super-acids allows iodination without protecting groups.[1]

Step-by-Step Protocol
  • Preparation:

    • Caution: Triflic acid is corrosive and fumes.[1] Work in a fume hood.

    • Charge a flask with 3,5-difluorobenzaldehyde (1.0 eq).[1]

  • Reaction:

    • Add Triflic Acid (TfOH) (approx. 2-3 mL per mmol of substrate) at 0°C.

    • Add

      
      -Iodosuccinimide (NIS)  (1.1 - 1.2 eq) portion-wise.[1]
      
    • Warm to RT and stir. Monitor by LCMS (TLC is difficult in TfOH). Reaction time is typically 2–16 hours.[1]

  • Quench:

    • Pour the reaction mixture slowly onto crushed ice .

    • Neutralize carefully with saturated

      
       or NaOH (exothermic!).[1]
      
    • Add solid

      
       to reduce any residual iodine color.[1]
      
  • Isolation:

    • Filter the resulting precipitate (if solid) or extract with Dichloromethane (DCM).[1]

    • Yields are typically high (>80%) with excellent regioselectivity for the 4-iodo isomer.[1]

Part 3: Data Summary & Comparison

FeatureMethod A: DoM (Lithiation)Method B: Super-Electrophile (NIS/TfOH)
Regioselectivity Excellent (C4) Good to Excellent (C4)
Conditions Cryogenic (-78°C), AnhydrousRoom Temp, Strong Acid
Step Count 3 (Protect -> React -> Deprotect)1 (Direct)
Scalability Moderate (Lithium handling)High (Standard reactors)
Safety Profile Pyrophoric reagents (

-BuLi)
Corrosive reagents (TfOH)
Cost Higher (Reagents + Steps)Lower (Reagents)

Part 4: References

  • Olah, G. A., et al. "Iodination of deactivated aromatic compounds with N-iodosuccinimide in trifluoromethanesulfonic acid." Journal of Organic Chemistry, 1993, 58(11), 3194–3195. Link

  • Slocum, D. W., et al. "Directed ortho-metalation.[1] Mechanism and regioselectivity." Journal of Organic Chemistry, 1997. (General reference for DoM selectivity in meta-dihalogenated systems).

  • Stavber, S., et al. "Progressive Direct Iodination of Sterically Hindered Alkyl Substituted Benzenes." Synthesis, 2002. (Context on iodine activation).

  • Goldsmith, P. J., et al. "Regioselective lithiation of 1,3-dihaloarenes." Arkivoc, 2009.[5] (Confirming lithiation site between halogens). Link

Sources

Strategic Utilization of 3,5-Difluoro-4-iodobenzaldehyde in Medicinal Chemistry

[1]

The Chemotype: Electronic & Structural Landscape[1]

3,5-Difluoro-4-iodobenzaldehyde (CAS: 357166-64-4) is not merely a building block; it is a "privileged" electrophile in drug discovery. Its value lies in the reactivity triad created by the interplay between the electron-withdrawing aldehyde, the inductively active fluorines, and the labile iodine atom.[1]

Electronic Profile
  • The "Sandwich" Effect: The iodine atom at C4 is flanked by two ortho-fluorine atoms.[1] These fluorines exert a strong inductive electron-withdrawing effect (-I), significantly reducing the electron density of the aromatic ring.[1]

  • C-I Bond Activation: The electron-poor nature of the ring makes the C-I bond exceptionally prone to oxidative addition by low-valent metals (Pd, Cu), often reacting faster than non-fluorinated analogues.[1]

  • Aldehyde Activation: The C1-aldehyde is highly electrophilic due to the cumulative electron withdrawal from the ring substituents, making it susceptible to rapid condensation or oxidation.[1]

The Reactivity Triad (Visualization)

ReactivityTriadCore3,5-Difluoro-4-iodobenzaldehydeAldehydeZone 1: C1-Aldehyde(Condensation/Redox)Core->AldehydeFluorineZone 2: C3,C5-Fluorines(Metabolic Stability/Lipophilicity)Core->FluorineIodineZone 3: C4-Iodine(Cross-Coupling/SNAr)Core->IodineAldehyde->IodinePara-Activation(Facilitates SNAr)Fluorine->IodineInductive Activation(Facilitates Pd-Insertion)

Caption: The functional architecture of 3,5-Difluoro-4-iodobenzaldehyde, highlighting the cooperative electronic effects.

Chemoselective Cross-Coupling: The C-I Nexus

The primary utility of this scaffold is as a precursor for biaryl systems via Suzuki-Miyaura coupling.[1] The flanking fluorines impose steric demand, requiring specific ligand choices to prevent protodehalogenation (reduction of the C-I bond) or homocoupling.

Critical Considerations
  • Base Sensitivity: The aldehyde is sensitive to strong bases (Cannizzaro disproportionation). Use mild carbonate or phosphate bases (

    
    , 
    
    
    ).[1]
  • Ligand Choice: While simple ligands like

    
     work, bulky electron-rich phosphines (e.g., SPhos, XPhos) are superior for sterically hindered, electron-poor aryl iodides to ensure rapid turnover.[1]
    
  • Solvent Systems: Aqueous mixtures are required for inorganic bases, but the hydrophobicity of the di-fluoro ring requires a good co-solvent (Dioxane or Toluene).[1]

Protocol: Optimized Suzuki Coupling

Target: Coupling with Phenylboronic Acid derivatives

ParameterConditionRationale
Catalyst

(3-5 mol%)
Bidentate ligand prevents

-hydride elimination; robust against air.[1]
Base

(2.0 equiv)
Mild enough to preserve the aldehyde; strong enough to activate boronic acid.
Solvent 1,4-Dioxane : Water (4:[1]1)Ensures solubility of both the hydrophobic iodide and inorganic base.
Temperature 80°C - 90°CSufficient for activation; avoid refluxing too vigorously to protect -CHO.[1]
Time 2 - 4 HoursIodine displacement is rapid; prolonged heating risks side reactions.[1]

Step-by-Step Methodology:

  • Charge: In a reaction vial, combine 3,5-difluoro-4-iodobenzaldehyde (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (0.05 equiv).
    
  • Inert: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvate: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate) and degassed 2M aqueous

    
    .
    
  • React: Heat to 85°C with vigorous stirring. The reaction should turn dark black/brown.

  • Monitor: Check TLC (Hexane/EtOAc 8:1) or LCMS after 2 hours. Look for the disappearance of the starting material (

    
    ) and appearance of the fluorescent biaryl.[1]
    
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1][2][3]
    
  • Purification: Flash chromatography. Note: The product will likely be more polar than the starting iodide.[1]

The Landscape: A Competitive Trap[1]

Researchers must be aware that the C4-position is highly activated for Nucleophilic Aromatic Substitution (

11
  • The Risk: Using strong nucleophiles (alkoxides, thiols, amines) before the cross-coupling step can result in the displacement of the Iodine (or occasionally Fluorine) instead of the desired metal-catalyzed reaction.[1]

  • The Opportunity: This reactivity can be exploited to synthesize 4-amino or 4-alkoxy derivatives without transition metals.[1]

Reactivity Hierarchy in


:Iodine is generally the preferred leaving group1

Carbonyl Functionalization: Reductive Amination

The aldehyde handle allows for the rapid diversification of the scaffold into amines, which is common in kinase inhibitor design.

Protocol: Direct Reductive Amination

Target: Synthesis of Benzylamines[1]

  • Imine Formation: Dissolve 3,5-difluoro-4-iodobenzaldehyde (1.0 equiv) and the amine (1.1 equiv) in DCE (Dichloroethane) or DCM.

  • Acid Catalysis: Add catalytic Acetic Acid (1-2 drops). Stir for 30 mins to pre-form the imine/hemiaminal.

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    , 1.5 equiv) in one portion.
    
    • Why STAB? It is mild and will not reduce the aldehyde to an alcohol before it reacts with the amine.[1] It also tolerates the aryl iodide.

  • Quench: After 4-12 hours, quench with saturated

    
    .
    

Experimental Decision Tree

DecisionTreeStartStart:3,5-Difluoro-4-iodobenzaldehydeDecisionTarget Structure?Start->DecisionPathABiaryl AldehydeDecision->PathAExtend Carbon SkeletonPathBBenzylamineDecision->PathBModify AldehydePathCFunctionalized Ether/AmineDecision->PathCReplace Iodine w/ HeteroatomActionASuzuki Coupling(Pd-Cat, Boronic Acid)PathA->ActionAActionBReductive Amination(STAB, Amine)PathB->ActionBActionCSNAr Reaction(Nucleophile, Base, Heat)PathC->ActionC

Caption: Strategic workflow for diversifying the 3,5-difluoro-4-iodobenzaldehyde scaffold.

Safety & Handling

  • Lachrymator Potential: Like many benzyl halides and aldehydes, this compound may act as a lachrymator (tear-inducing).[1] Handle strictly within a fume hood.[1]

  • Light Sensitivity: Aryl iodides can undergo photolytic deiodination.[1] Store the solid in amber vials and wrap reaction vessels in foil if reaction times exceed 12 hours.

  • Storage: Keep refrigerated (2-8°C) under an inert atmosphere to prevent oxidation of the aldehyde to the carboxylic acid (3,5-difluoro-4-iodobenzoic acid).

References

  • Sigma-Aldrich. Product Specification: 3,5-Difluoro-4-iodobenzaldehyde (CAS 357166-64-4). Accessed Jan 2026.[1] [1]

  • BenchChem. Suzuki Coupling Protocols for Electron-Deficient Aryl Iodides.[1] (General methodology adapted for fluorinated substrates).

  • PubChem. Compound Summary: 3,5-Difluoro-4-iodobenzaldehyde.[1][4] National Library of Medicine. [1]

  • Tang, J., et al. "Amino‐Induced 2D Cu‐Based Metal–Organic Framework as an Efficient Heterogeneous Catalyst." Chemistry – A European Journal, 2020.[1] (Demonstrates the utility of 4-iodobenzaldehyde derivatives in MOF synthesis). [1]

  • Master Organic Chemistry.

    
    ): Mechanism and Reactivity. (Foundational theory on EWG activation). 
    

Technical Handling & Application Guide: 3,5-Difluoro-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 357166-64-4 Formula: C₇H₃F₂IO Molecular Weight: 268.00 g/mol Document Type: Technical Whitepaper & Safety Guide Version: 1.0 (2026)[1]

Introduction: The Medicinal Scaffold

3,5-Difluoro-4-iodobenzaldehyde is a high-value intermediate in medicinal chemistry, specifically designed for "Fragment-Based Drug Discovery" (FBDD).[1] Its structural architecture offers three distinct strategic advantages for drug development professionals:

  • The Aryl Iodide Handle: The iodine atom at the para position is a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), allowing for the rapid elaboration of the core scaffold.[1]

  • The Difluoro Motif: The flanking fluorine atoms at the 3,5-positions modulate the pKa of the aromatic ring, enhance metabolic stability by blocking oxidative metabolism at these sites, and increase lipophilicity—critical factors for membrane permeability.[1]

  • The Aldehyde Warhead: The aldehyde functionality serves as a versatile electrophile for reductive aminations, Wittig olefinations, or heterocycle formation (e.g., imidazoles, quinolines).[1]

This guide synthesizes safety protocols with experimental strategy, ensuring that researchers can utilize this reagent effectively while mitigating its specific chemical hazards.

Hazard Architecture & Safety Logic

Unlike generic safety data sheets, this section analyzes the mechanistic basis of the hazards to inform risk assessment.[1]

GHS Classification & Rationale[1]
Hazard CategoryCodeStatementMechanistic Insight
Acute Toxicity (Oral) H302 Harmful if swallowedHalogenated benzaldehydes can disrupt cellular metabolism; iodine release in vivo is a secondary toxicological concern.[1]
Skin Irritation H315 Causes skin irritationThe aldehyde group reacts with skin proteins (Schiff base formation), while the lipophilic fluorinated ring facilitates dermal penetration.[1]
Eye Irritation H319 Causes serious eye irritationHigh lachrymator potential.[1] Benzylic aldehydes are potent sensory irritants (TRPA1 agonists).[1]
STOT - SE H335 May cause respiratory irritationInhalation of dust/vapor triggers mucosal inflammation due to localized hydrolysis and protein binding.[1]
Decision Logic: PPE & Engineering Controls

The following diagram illustrates the decision matrix for selecting appropriate safety controls based on the scale of operation.

SafetyLogic cluster_risk Risk Mitigation Start Experimental Scale? SmallScale < 1 gram (Screening/Test) Start->SmallScale LargeScale > 1 gram (Scale-up/Pilot) Start->LargeScale FumeHood Standard Fume Hood (Face Velocity > 100 fpm) SmallScale->FumeHood Standard Handling LargeScale->FumeHood Acceptable if Closed System Glovebox Glovebox / Isolator (Inert Atmosphere) LargeScale->Glovebox Preferred BasicPPE PPE: Nitrile Gloves (Double), Safety Glasses, Lab Coat FumeHood->BasicPPE AdvancedPPE PPE: Butyl Rubber Gloves, Face Shield + Goggles, Tyvek Sleeves FumeHood->AdvancedPPE Glovebox->BasicPPE

Figure 1: Risk-based decision matrix for handling 3,5-Difluoro-4-iodobenzaldehyde. Note that scale-up increases the risk of sensitization.[1]

Strategic Handling & Storage Protocols

The purity of 3,5-Difluoro-4-iodobenzaldehyde is critical for the success of catalytic cycles.[1] Impurities such as 3,5-difluoro-4-iodobenzoic acid (oxidation product) can poison Palladium catalysts.[1]

The "Cold-Dark-Inert" Triad

To maintain reagent integrity (>98% purity), strict adherence to the following triad is required:

  • Inert Atmosphere (Argon/Nitrogen): The aldehyde proton is susceptible to autoxidation to the carboxylic acid.[1] Store under an inert blanket.[1][2]

  • Light Exclusion: The Carbon-Iodine (C-I) bond is photosensitive.[1] Photolytic cleavage generates aryl radicals and free iodine, turning the solid from pale yellow to brown.[1] Store in amber vials wrapped in foil.

  • Thermal Control (2–8°C): Low temperature slows both oxidation and disproportionation kinetics.[1]

Handling Protocol
  • Weighing: Do not weigh on an open benchtop balance. Transport the sealed vial to the balance inside the fume hood. If high precision is needed for catalytic loading, weigh inside a glovebox or use a sub-seal weighing boat.[1]

  • Solubilization: Dissolve in anhydrous solvents (THF, DCM, DMF) immediately prior to use.[1] Avoid protic solvents (Methanol/Ethanol) for long-term storage to prevent hemiacetal formation.[1]

Synthetic Utility & Workflow Safety

This section details the two primary reaction pathways and the specific safety checkpoints for each.

Reaction Pathways

SynthesisWorkflow Reagent 3,5-Difluoro-4- iodobenzaldehyde Suzuki Pd-Catalyzed Cross-Coupling Reagent->Suzuki Boronic Acid Pd(PPh3)4 RedAm Reductive Amination Reagent->RedAm Amine NaBH(OAc)3 Biaryl Biaryl Product (Drug Scaffold) Suzuki->Biaryl PdWaste Heavy Metal Waste (Segregate) Suzuki->PdWaste Amine Secondary Amine (Linker) RedAm->Amine HydrideRisk H2 Gas Evolution (Ventilation) RedAm->HydrideRisk

Figure 2: Dual-functional synthetic workflow showing divergent pathways and associated waste/safety streams.

Experimental Considerations
  • Cross-Coupling (Suzuki/Sonogashira):

    • Risk:[1] The iodine atom is labile.[1] Ensure the reaction mixture is thoroughly degassed (sparged with Argon) to prevent homocoupling or oxidation of the catalyst.[1]

    • Quench: Treat aqueous waste with sodium thiosulfate if the reaction turns dark purple/brown (indicating free iodine release).[1]

  • Reductive Amination:

    • Risk:[1] When using Sodium Triacetoxyborohydride (STAB), ensure the aldehyde is fully dissolved before adding the hydride to prevent localized exotherms.[1]

    • Ventilation:[1] Hydrogen gas may evolve during the quench; perform in a hood with the sash lowered.[1]

Emergency Response Protocols

First Aid (Self-Validating Steps)
  • Eye Contact: Immediate irrigation is non-negotiable.[1] Flush for 15 minutes . Validation: If the "gritty" sensation persists after 15 minutes, the solid may be mechanically trapped under the eyelid; seek ophthalmological aid.[1]

  • Skin Contact: Wash with soap and water.[1][3] Do not use alcohol or organic solvents, as they may increase the transdermal absorption of the fluorinated compound.[1]

  • Inhalation: Move to fresh air. If coughing persists for >30 minutes, monitor for delayed pulmonary edema (rare but possible with benzylic halides).[1]

Spill Management
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Don nitrile gloves (double layer), goggles, and an N95 dust mask.[1]

  • Contain: Cover the spill with a damp paper towel to prevent dust generation.[1]

  • Clean: Scoop up the damp solid into a waste container.[1] Wipe the surface with a dilute sodium thiosulfate solution (to neutralize any liberated iodine) followed by soap and water.[1]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 96657, 4-Iodobenzaldehyde (Analogous Hazard Data). Retrieved January 28, 2026, from [Link][1]

Sources

Solubility Profile of 3,5-Difluoro-4-iodobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the handling, solubilization, and application of 3,5-Difluoro-4-iodobenzaldehyde in pharmaceutical and materials research.

CAS Number: 357166-64-4 Molecular Formula: C


H

F

IO Molecular Weight: 268.00 g/mol Physical State: Solid (Off-white to light yellow crystalline powder)

Executive Summary

3,5-Difluoro-4-iodobenzaldehyde is a specialized synthone utilized primarily in the construction of complex biaryl scaffolds via palladium-catalyzed cross-coupling (Suzuki-Miyaura). Its solubility behavior is governed by the interplay between the highly polarizable iodine atom, the electron-withdrawing fluorine substituents, and the dipole of the aldehyde group.

Understanding its solubility is critical for:

  • Reaction Optimization: Ensuring homogeneity in cross-coupling reactions.

  • Purification: Designing effective crystallization or chromatographic gradients.

  • Storage: Preventing degradation in solution (oxidation to benzoic acid).

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, we must analyze its structural electronic properties.

Structural Factors
  • The Aryl Iodide (C-I): The large, polarizable iodine atom increases London dispersion forces, enhancing solubility in non-polar and chlorinated solvents (DCM, Chloroform).

  • The Fluorine Substituents (C-F): Fluorine is highly electronegative but has low polarizability. While it increases the molecule's lipophilicity (LogP), it also creates a "non-stick" character that can reduce solubility in hydrocarbon solvents (Hexanes) compared to non-fluorinated analogs.

  • The Aldehyde (CHO): Acts as a Hydrogen Bond Acceptor (HBA). This allows for moderate solubility in protic solvents (Alcohols) and high solubility in aprotic polar solvents (THF, DMSO).

Predicted Solubility Matrix

Note: Values are estimated based on structural analogs (e.g., 4-iodobenzaldehyde) and functional group contributions.

Solvent ClassSpecific SolventPredicted SolubilityInteraction MechanismApplication
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Dipole-dipole & DispersionSynthesis / Extraction
Chlorinated Chloroform (CHCl

)
High (>100 mg/mL)Dipole-dipole & DispersionNMR Analysis / Synthesis
Polar Aprotic Tetrahydrofuran (THF)High (>100 mg/mL)Dipole-dipoleSuzuki Coupling / Grignard
Polar Aprotic Ethyl AcetateHigh (>80 mg/mL)Dipole-dipoleExtraction / Chromatography
Polar Aprotic DMSO / DMFVery High (>150 mg/mL)Strong Dipole interactionsHigh-temp reactions
Polar Protic Methanol / EthanolModerate (20-50 mg/mL)H-Bonding (Acceptor only)Crystallization (Anti-solvent)
Non-Polar Hexanes / HeptaneLow (<5 mg/mL)Weak DispersionTrituration / Precipitation
Aqueous WaterInsoluble Hydrophobic effectWork-up (Partitioning)

Experimental Protocols

Since batch-specific purity affects solubility, empirical determination is required for critical workflows.

Protocol: Gravimetric Solubility Determination

Objective: Determine the saturation point (


) in a specific solvent at 25°C.

Reagents:

  • 3,5-Difluoro-4-iodobenzaldehyde (Target Analyte)[1][2]

  • Solvent of choice (HPLC Grade)

Workflow:

  • Tare: Weigh a clean, dry 4 mL scintillation vial (

    
    ).
    
  • Saturation: Add 100 mg of analyte to the vial.

  • Addition: Add solvent in 100 µL increments, vortexing for 30 seconds between additions.

  • Observation: Continue until the solid just dissolves (clear solution).

  • Verification: If undissolved solid remains after 1 mL total solvent, centrifuge, remove supernatant, dry the residue, and weigh to calculate the dissolved mass by difference.

Workflow Visualization

The following diagram outlines the decision process for solvent selection based on the intended chemical application.

SolventSelection Start Start: 3,5-Difluoro-4-iodobenzaldehyde Application Select Application Start->Application Synthesis Synthesis (e.g., Suzuki) Application->Synthesis Purification Purification / Isolation Application->Purification Analysis Analysis (NMR/HPLC) Application->Analysis TempHigh High Temp (>80°C)? Synthesis->TempHigh Method Method? Purification->Method SolvCDCl3 CDCl3 or DMSO-d6 Analysis->SolvCDCl3 SolvDMF Use DMF or DMSO TempHigh->SolvDMF Yes SolvTHF Use THF or Dioxane TempHigh->SolvTHF No Cryst Recrystallization Method->Cryst Chrom Flash Chromatography Method->Chrom SolvPair Solvent Pair: Dissolve: Hot EtOH/EtOAc Precipitate: Cold Hexane Cryst->SolvPair SolvEluent Eluent System: Hexane/EtOAc Gradient Chrom->SolvEluent

Caption: Decision tree for solvent selection based on experimental requirements.

Application-Specific Guidelines

Reaction Solvent Selection (Suzuki-Miyaura)

For palladium-catalyzed couplings, the solvent must solubilize both the organic halide (3,5-Difluoro-4-iodobenzaldehyde) and the boronic acid, while accommodating the base (often aqueous).

  • Recommendation: 1,4-Dioxane or THF mixed with water (4:1 ratio).

  • Why: These ethers dissolve the benzaldehyde derivative completely and are miscible with water, allowing the inorganic base (K

    
    CO
    
    
    
    ) to interact with the catalytic cycle.
Recrystallization Strategy

To purify the compound from synthesis impurities (often de-iodinated byproducts):

  • Dissolution: Dissolve crude solid in minimal hot Ethyl Acetate (approx. 60°C).

  • Precipitation: Slowly add Hexanes (anti-solvent) until turbidity persists.

  • Cooling: Allow to cool to Room Temperature, then 4°C. The fluorinated ring aids in crystal packing, often yielding high-purity needles.

Safety & Stability
  • Air Sensitivity: Aldehydes are prone to oxidation to carboxylic acids. Solutions in THF or Ether should not be stored for long periods without inert gas (Argon/Nitrogen) protection.

  • Handling: Wear nitrile gloves. The compound is an organohalide and potential irritant.

References

  • Compound Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10192584, 3,5-Difluoro-4-hydroxybenzaldehyde (Analog Reference). Retrieved from [Link]

    • Note: Used as a structural analog for property estim
  • Solubility Parameters & Theory

    • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
    • Abbott, S. (n.d.). Hansen Solubility Parameters: Theory and Practice. Retrieved from [Link]

  • Experimental Protocols

    • National Institute of Environmental Health Sciences (2003).[3] Test Method Protocol for Solubility Determination. Retrieved from [Link]

  • Synthesis Applications

    • Royal Society of Chemistry (2013).[4] Synthesis of fluorinated benzaldehyde derivatives (Supplementary Information). CrystEngComm. Retrieved from [Link]

Sources

Strategic Sourcing & Technical Profile: 3,5-Difluoro-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, chemical profile, and quality evaluation of 3,5-Difluoro-4-iodobenzaldehyde , a critical intermediate in medicinal chemistry.

CAS: 357166-64-4 | Formula: C₇H₃F₂IO | MW: 268.00 g/mol [1]

Executive Summary

3,5-Difluoro-4-iodobenzaldehyde is a high-value halogenated aromatic building block used primarily in the synthesis of advanced pharmaceutical candidates.[1] Its strategic importance lies in its trifunctional nature :

  • Aldehyde (C-1): Serves as a reactive handle for reductive aminations, Wittig reactions, or condensation to heterocycles.[1]

  • Iodine (C-4): A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), significantly more reactive than analogous bromides.

  • Fluorines (C-3,5): Modulate lipophilicity (LogP) and metabolic stability, while electronically activating the C-4 position for oxidative addition.

For drug development professionals, securing a high-purity supply is critical, as trace impurities (des-iodo analogs or regioisomers) can propagate through multi-step syntheses, complicating late-stage purification.[1]

Chemical Profile & Critical Quality Attributes (CQA)

Physicochemical Properties
PropertyValueTechnical Note
Appearance Pale yellow to off-white solidDarkening indicates iodine liberation or oxidation.[1][2]
Melting Point 108–112 °C (Typical)Wide ranges (>2°C) suggest isomeric impurities.[2]
Boiling Point ~256 °C (at 760 mmHg)High boiling point requires high-vac distillation for purification.
Solubility DCM, THF, Ethyl AcetatePoor solubility in water; prone to hydration in wet solvents.[1][2]
Stability Air/Light SensitiveCritical: Iodine-carbon bonds are photolabile.[2] Aldehydes oxidize to carboxylic acids.[2]
Impurity Profile & Risk Analysis

Understanding the synthesis route is essential for anticipating impurities.[2] The two dominant industrial routes introduce distinct risks:[1][2]

  • Route A: Oxidative Hydrolysis of 3,5-Difluoro-4-iodotoluene

    • Primary Impurity:3,5-Difluoro-4-iodobenzoic acid (Over-oxidation).[1]

    • Risk:[1][2][3] Acidic impurities can poison basic catalysts in subsequent coupling reactions.[2]

  • Route B: Direct Iodination of 3,5-Difluorobenzaldehyde

    • Primary Impurity:3,5-Difluorobenzaldehyde (Unreacted starting material).[1][4]

    • Risk:[1][2][3] Competitive inhibition in aldehyde-selective reactions (e.g., reductive amination), leading to "des-iodo" byproducts that are chemically similar and hard to separate.[1]

Synthesis Logic & Manufacturing Flow

The following diagram illustrates the origin of critical impurities based on the manufacturing pathway.

SynthesisPathways Start_Toluene 3,5-Difluorotoluene Intermediate 3,5-Difluoro-4-iodotoluene Start_Toluene->Intermediate Iodination (NIS/H+) Start_Aldehyde 3,5-Difluorobenzaldehyde Product 3,5-Difluoro-4-iodobenzaldehyde (Target) Start_Aldehyde->Product Direct Iodination (Lithiation/I2) Impurity_SM Impurity: Des-iodo Analog Start_Aldehyde->Impurity_SM Incomplete Rxn Intermediate->Product Oxidation (MnO2 or Hydrolysis) Impurity_Acid Impurity: Benzoic Acid Deriv. Intermediate->Impurity_Acid Over-oxidation

Figure 1: Industrial synthesis pathways showing the origin of oxidative (Acid) and des-iodo (SM) impurities.[3][5]

Supplier Landscape & Evaluation

Suppliers for this CAS are categorized by their role in the supply chain. "Stock" indicates immediate availability, while "Synthesis" implies a lead time (2-4 weeks).

Tier 1: Validated Commercial Sources (High Reliability)

These suppliers typically hold stock or have validated process routes.[2]

SupplierTypeRegionEst. PurityStrategic Fit
ChemScene Catalog/StockGlobal/CN≥98%Preferred for mg to gram-scale discovery needs.[1][2]
AChemBlock Building BlockUSA/CN95-98%Strong inventory of halogenated benzaldehydes.[2]
Fluorochem SpecialistUK/EU≥97%Excellent for European logistics; high QC standards for fluorochemicals.[2]
Sigma-Aldrich DistributorGlobal≥97%Highest cost, but reliable CoA and supply chain transparency (often sources from Tier 1).
Tier 2: Bulk & Custom Synthesis (Scale-Up)

For >100g requirements, engage these partners for batch-specific manufacturing.

  • BLD Pharm: Strong capability in heterocyclic and substituted benzene synthesis.[2]

  • Enamine: Key source for building blocks with novel substitution patterns; likely offers analogs if the specific CAS is backordered.[2]

Supplier Selection Workflow

Use this logic to select the correct vendor based on your development stage.

SupplierSelection Need Define Requirement Scale Scale Needed? Need->Scale Small < 5 Grams (Discovery) Scale->Small Large > 100 Grams (Process Dev) Scale->Large StockCheck Check Tier 1 Stock (ChemScene/Sigma) Small->StockCheck CustomQuote Request Batch Quote (BLD/Fluorochem) Large->CustomQuote Decision1 Buy Catalog Grade (Verify CoA for Acid) StockCheck->Decision1 Decision2 Define Specs: <0.5% Des-iodo <0.1% Pd CustomQuote->Decision2

Figure 2: Decision matrix for procuring 3,5-Difluoro-4-iodobenzaldehyde based on scale and risk.

Procurement & Handling Protocols

Quality Control (QC) Checklist

Upon receipt, the following tests are mandatory to validate the material for drug discovery use:

  • 1H-NMR (DMSO-d6):

    • Confirm Aldehyde proton (~10.0 ppm).[2]

    • Check for satellite peaks indicating des-iodo impurity (3,5-difluorobenzaldehyde protons will show different splitting patterns).

  • HPLC Purity (254 nm):

    • Target >97% area.

    • Look for the carboxylic acid peak (usually elutes earlier on C18 columns).[2]

  • Appearance Check:

    • Reject if material is brown/orange (indicates free Iodine, I₂, which can act as an unwanted oxidant).[1][2]

Handling & Storage[1][3][8]
  • Light Protection: Store in amber vials wrapped in foil. Iodine-Carbon bonds are susceptible to homolytic cleavage under UV light.[2]

  • Atmosphere: Store under Argon/Nitrogen at 2–8°C. Aldehydes autoxidize to benzoic acids upon prolonged exposure to air.[2]

  • Safety: The compound is an irritant (H315, H319, H335).[1][2][6] Handle in a fume hood to avoid inhalation of dust.[2]

References

  • ChemScene LLC. Product Data Sheet: 3,5-Difluoro-4-iodobenzaldehyde (CAS 357166-64-4).[1] Retrieved from [2]

  • Sigma-Aldrich (Merck). Catalog Entry: 3,5-Difluoro-4-iodobenzaldehyde.[1] Retrieved from

  • AChemBlock. Building Block Profile: CAS 357166-64-4.[2] Retrieved from [2]

  • PubChem. Compound Summary: 3,5-Difluoro-4-iodobenzaldehyde.[1][2] National Library of Medicine.[2] Retrieved from [2]

  • BenchChem. Synthesis Routes and Applications of Fluorinated Benzaldehydes. Retrieved from [2]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocol for 3,5-Difluoro-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Challenge

This application note details the optimized protocol for the palladium-catalyzed cross-coupling of 3,5-difluoro-4-iodobenzaldehyde (CAS: [Specific CAS if available, e.g., 844502-34-9]) with aryl boronic acids.

The Challenge: This substrate presents a unique dichotomy in reactivity:

  • Electronic Activation: The electron-deficient nature of the ring (two fluorine atoms + aldehyde) and the weak C–I bond make the oxidative addition step extremely fast.

  • Steric Deactivation: The iodine atom is flanked by two ortho-fluorine atoms. While fluorine is small (Van der Waals radius ~1.47 Å), the 2,6-disubstitution pattern creates a "corridor of hindrance" that significantly retards the transmetalation step.

The Solution: Standard catalysts (e.g., Pd(PPh3)4) often fail, leading to protodehalogenation (loss of iodine) rather than coupling. This protocol utilizes Dialkylbiaryl phosphine ligands (Buchwald Ligands) , specifically SPhos or XPhos , which facilitate transmetalation in hindered systems while stabilizing the active Pd(0) species.

Mechanistic Insight: The "Ortho-Fluoro" Effect

To ensure success, one must understand the failure modes.

  • Pathway A (Desired): The bulky, electron-rich ligand (L) promotes the formation of the mono-ligated species L-Pd(II)-Ar-I. The bulk of the ligand forces the complex into a geometry that accepts the incoming boronic acid despite the ortho-fluorines.

  • Pathway B (Undesired - Dehalogenation): If transmetalation is too slow, the highly reactive, electron-deficient Ar-Pd(II)-I intermediate captures a hydride (from solvent or base impurities) and undergoes reductive elimination to form 3,5-difluorobenzaldehyde (des-iodo byproduct).

Mechanistic Diagram (Graphviz)

SuzukiMechanism Start Substrate: 3,5-Difluoro-4-iodobenzaldehyde OxAdd Oxidative Addition (Fast due to C-I bond) Start->OxAdd + Pd(0) Pd0 Active Catalyst [L-Pd(0)] Pd0->OxAdd Int1 Intermediate I: Ar-Pd(II)-I (Unstable, Electron Deficient) OxAdd->Int1 TransMet Transmetalation (Rate Limiting Step) Requires Bulky Ligand (SPhos) Int1->TransMet + Ar-B(OH)2 / Base SideRxn SIDE REACTION: Protodehalogenation (If Transmetalation stalls) Int1->SideRxn Slow Transmetalation RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Product: Biaryl Aldehyde RedElim->Product

Caption: Catalytic cycle highlighting the critical bottleneck at the transmetalation step due to steric hindrance.

Experimental Protocol

Reagent Selection Strategy
ComponentRecommendationRationale
Catalyst Pd(OAc)₂ + SPhos (1:2 ratio) or SPhos Pd G2 SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) provides the optimal balance of electron richness (for oxidative addition) and bulk (to prevent aggregation and drive transmetalation).
Base K₃PO₄ (Tribasic Potassium Phosphate) Milder than hydroxides/alkoxides, preventing Cannizzaro disproportionation of the aldehyde. Use 2.0–3.0 equivalents.
Solvent 1,4-Dioxane / Water (4:1) The biphasic system dissolves inorganic bases while maintaining high solubility for the organic aldehyde.
Boronic Acid 1.2 – 1.5 Equivalents Excess is required to account for potential protodeboronation of the coupling partner.
Step-by-Step Procedure (Gram Scale)

Scale: 1.0 g (3.73 mmol) of 3,5-difluoro-4-iodobenzaldehyde.

  • Preparation:

    • Dry a 50 mL 2-neck round-bottom flask (RBF) and equip with a magnetic stir bar and reflux condenser.

    • Crucial: Ensure all glassware is purged with Nitrogen or Argon. Oxygen promotes homocoupling.[1]

  • Charging Solids:

    • Add 3,5-difluoro-4-iodobenzaldehyde (1.0 g, 3.73 mmol).

    • Add Aryl Boronic Acid (4.5 mmol, 1.2 eq).

    • Add K₃PO₄ (2.37 g, 11.2 mmol, 3.0 eq).

    • Add SPhos Pd G2 Precatalyst (54 mg, 0.075 mmol, 2 mol%).

      • Note: If using Pd(OAc)₂/SPhos, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) separately.

  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane (12 mL) and Deionized Water (3 mL).

    • Degassing: Sparge the mixture with a balloon of Argon for 10-15 minutes while stirring. This is critical to prevent phenol formation or homocoupling.

  • Reaction:

    • Heat the mixture to 80 °C in an oil bath.

    • Stir vigorously (800+ RPM). The biphasic mixture requires high shear for effective mass transfer.

    • Monitor by TLC or HPLC at 1 hour. Reaction is typically complete within 2–4 hours.

  • Work-up:

    • Cool to room temperature.[2][3][4][5]

    • Dilute with Ethyl Acetate (EtOAc) (30 mL) and water (20 mL).

    • Separate phases.[1][2] Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine , dry over Na₂SO₄ , and concentrate in vacuo.

  • Purification:

    • The crude residue is usually a yellow solid.

    • Purify via Flash Column Chromatography (SiO₂).[2]

    • Eluent: Hexanes/EtOAc gradient (typically 0% to 20% EtOAc). The aldehyde product is usually less polar than the boronic acid but more polar than the de-iodo byproduct.

Workflow Diagram (Graphviz)

Workflow Step1 Step 1: Charge Solids (Substrate, Boronic Acid, Base, Catalyst) Step2 Step 2: Degas Solvents (Dioxane/H2O, Argon Sparge) Step1->Step2 Step3 Step 3: Reaction (80°C, 2-4 hrs) Step2->Step3 Step4 Step 4: QC Check (HPLC/TLC) Step3->Step4 Step4->Step3 Incomplete Step5 Step 5: Workup (EtOAc Extraction) Step4->Step5 Complete Step6 Step 6: Purification (Flash Chromatography) Step5->Step6

Caption: Operational workflow for the gram-scale synthesis.

Troubleshooting & Optimization Guide

If the standard protocol yields suboptimal results, consult this matrix.

ObservationRoot CauseCorrective Action
Low Yield / Unreacted SM Catalyst DeactivationSwitch to XPhos Pd G2 or Pd(dtbpf)Cl₂ . These are more robust for extremely hindered substrates. Increase temperature to 100°C.
Protodehalogenation (Des-iodo product)Slow TransmetalationThe catalytic cycle is stalling at Ar-Pd-I. Increase Boronic Acid to 2.0 eq. Switch solvent to n-Butanol or Toluene/Water to change solubility profile.
Homocoupling (Ar-Ar)Oxygen IngressRe-degas solvents. Ensure Argon balloon is active. Add a scavenger like 1,4-hydroquinone (trace) if radical pathways are suspected (rare).
Aldehyde Degradation Base too strongIf using K₂CO₃, switch to K₃PO₄ or KF . Ensure temperature does not exceed 80°C.

References

  • Mechanistic Studies on Suzuki Coupling

    • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. F. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.[5][6]2005 , 127, 4685–4696. Link

  • Coupling of Hindered Substrates

    • Billingsley, K.; Buchwald, S. F. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." J. Am. Chem. Soc.2007 , 129, 3358–3366. Link

  • Protocols for Fluorinated Aromatics

    • Kondolff, I.; Doucet, H.; Santelli, M. "Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids."[5] Tetrahedron2004 , 60, 3813-3818.[5] Link

  • Base Effects in Suzuki Coupling

    • Kassel, S. B.; Denmark, S. E. "Mechanistic Insight into the Suzuki-Miyaura Cross-Coupling: The Role of Base." J. Org.[5] Chem.2021 , 86, 16195. Link

Sources

Sonogashira coupling with 3,5-Difluoro-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the Sonogashira cross-coupling of 3,5-Difluoro-4-iodobenzaldehyde (CAS 357166-64-4) with terminal alkynes. This specific substrate presents a unique synthetic opportunity: the para-iodine is highly activated for oxidative addition due to the electron-withdrawing nature of the two ortho-fluorine atoms and the aldehyde group. However, this same electronic deficiency necessitates careful control of reaction conditions to prevent side reactions such as nucleophilic aromatic substitution (


) or Glaser homocoupling of the alkyne.

This guide provides two validated workflows:

  • Method A (Standard): A robust Pd/Cu-catalyzed system for general applications.

  • Method B (High-Fidelity): A Copper-free variant designed to eliminate alkyne homocoupling, recommended for precious terminal alkynes.

Substrate Analysis: 3,5-Difluoro-4-iodobenzaldehyde

Understanding the substrate is the prerequisite for experimental success.

FeatureChemical PropertySynthetic Implication
Leaving Group Iodine (C4 position)High Reactivity: The C-I bond is weak and prone to rapid oxidative addition by Pd(0).
Electronic Effect 3,5-Difluoro & 4-Formyl (EWG)Activated Core: The electron-deficient ring accelerates the initial catalytic step but stabilizes the Pd(II) intermediate, potentially slowing reductive elimination.
Steric Environment Ortho-FluorinesSteric Tunnel: The small atomic radius of Fluorine (1.47 Å) allows catalyst access, but bulky phosphine ligands (e.g.,

) may face hindrance.

is preferred.
Functional Group Aldehyde (-CHO)Chemo-selectivity: Susceptible to nucleophilic attack. Avoid strong alkoxide bases; use amine bases (

, DIPA).

Reaction Mechanism & Pathway Visualization

The coupling proceeds via the standard Pd(0)/Pd(II) catalytic cycle. For this electron-poor substrate, the Oxidative Addition is fast. The rate-determining step is often Transmetallation (in Cu-catalyzed cycles) or Reductive Elimination .

Figure 1: Catalytic Cycle for 3,5-Difluoro-4-iodobenzaldehyde

SonogashiraCycle Start Substrate: 3,5-Difluoro-4-iodobenzaldehyde OxAdd Oxidative Addition (Fast due to EWGs) Start->OxAdd + Pd(0) Pd0 Active Catalyst Pd(0)L2 Complex_II Pd(II) Intermediate Ar-Pd(II)-I OxAdd->Complex_II TransMet Transmetallation (Rate Limiting) Complex_II->TransMet + Cu-Acetylide Complex_III Pd(II) Complex Ar-Pd(II)-Alkyne TransMet->Complex_III RedElim Reductive Elimination Complex_III->RedElim RedElim->Pd0 Regeneration Product Product: Alkynylated Benzaldehyde RedElim->Product Cu_Cycle Copper Cycle (CuI + Base + Alkyne) Cu_Cycle->TransMet Feeds Acetylide

Caption: Catalytic cycle highlighting the rapid oxidative addition facilitated by the fluoro-substituted aryl core.

Experimental Protocols

Method A: Standard Pd/Cu Catalysis (General Purpose)

Best for: Robust, non-expensive alkynes where minor homocoupling is acceptable.

Reagents:

  • Substrate: 3,5-Difluoro-4-iodobenzaldehyde (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst:

    
     (2–3 mol%)
    
  • Co-Catalyst: CuI (1–2 mol%) — Keep CuI loading low to minimize Glaser coupling.

  • Base: Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: THF or DMF (Anhydrous, degassed)

Step-by-Step Protocol:

  • Setup: Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charging: Add 3,5-Difluoro-4-iodobenzaldehyde (268 mg, 1.0 mmol),

    
     (14 mg, 0.02 mmol), and CuI (3.8 mg, 0.02 mmol).
    
  • Degassing: Cap the vessel and evacuate/backfill with inert gas (3 cycles).

  • Solvent Addition: Inject anhydrous THF (5 mL) and

    
     (0.42 mL, 3.0 mmol) via syringe. The solution should turn yellow/orange.
    
  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.

    • Note: If the alkyne is solid, add it in step 2.

  • Reaction: Stir at Room Temperature (25°C) for 4–6 hours.

    • Observation: The reaction typically darkens to brown/black as Pd(0) forms and ammonium salts precipitate.

    • QC: Monitor by TLC (Hexane/EtOAc).[1] The aldehyde spot (lower

      
       than product) should disappear.
      
  • Workup: Dilute with EtOAc (20 mL). Wash with saturated

    
     (2 x 10 mL) to remove Copper species (blue aqueous layer indicates Cu removal). Dry over 
    
    
    
    , filter, and concentrate.
Method B: Copper-Free Sonogashira (High Fidelity)

Best for: Preventing alkyne homocoupling (Glaser coupling) or when using precious alkynes.

Rationale: The electron-deficient nature of the 3,5-difluoro ring makes the aryl iodide reactive enough to proceed without Copper acceleration in many cases, provided a slightly higher temperature or more active amine is used.

Reagents:

  • Catalyst:

    
     (5 mol%)
    
  • Base: Diisopropylamine (DIPA) or Piperidine (2.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Protocol:

  • Setup: Prepare a sealed pressure vial or Schlenk tube under Argon.

  • Charging: Add Substrate (1.0 mmol) and

    
     (58 mg, 0.05 mmol).
    
  • Solvent/Base: Add DMF (4 mL) and DIPA (2.0 mmol).

  • Reaction: Heat to 60°C for 6–12 hours.

    • Why Heat? Without Copper, the transmetallation (or carbopalladation) step is slower. Thermal energy compensates for the lack of the copper-acetylide intermediate.

  • Workup: Pour into water (20 mL) and extract with

    
     or EtOAc. (DMF requires thorough water washes to remove).
    

Optimization & Troubleshooting Guide

Figure 2: Decision Matrix for Reaction Optimization

Optimization Problem Issue Observed Homo Homocoupling of Alkyne (Glaser Product) Problem->Homo NoRxn No Reaction / SM Recovery Problem->NoRxn SideRxn Aldehyde Degradation Problem->SideRxn Sol1 Switch to Method B (Copper-Free) Homo->Sol1 Sol2 Increase Temp (40->60°C) or Switch to Pd(dppf)Cl2 NoRxn->Sol2 Sol3 Use weaker base (Et3N) or Protect Aldehyde (Acetal) SideRxn->Sol3

Caption: Troubleshooting logic flow for common Sonogashira coupling failures.

Data Summary Table: Common Issues & Fixes

ObservationRoot CauseCorrective Action
Black Precipitate (Early) Rapid Catalyst Decomposition ("Pd Black")Ensure rigorous degassing (

free). Add excess ligand (

, 10 mol%).
Blue Aqueous Wash Copper ContaminationContinue washing with

or EDTA solution until the aqueous layer is colorless.
Low Yield (<50%) Steric Hindrance of ortho-FIncrease temperature to 60°C; Switch solvent to 1,4-Dioxane.
Unknown Impurity Nucleophilic substitution of FluorineAvoid strong bases (NaOH, KOH). Stick to hindered amines (DIPA,

).

Safety & Handling

  • Fluorinated Aromatics: While 3,5-difluoro-4-iodobenzaldehyde is not highly volatile, fluorinated intermediates can possess unique toxicity profiles. Handle in a fume hood.

  • Alkynes: Low molecular weight alkynes are flammable.

  • Heavy Metals: Dispose of Palladium and Copper waste in dedicated heavy metal waste streams. Do not pour down the drain.

References

  • Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling Reaction with Aryl Iodides and Bromides. Synthesis, 2011(16), 2644-2650. [Link]

  • PubChem Compound Summary. (2024). 3,5-Difluoro-4-iodobenzaldehyde (CID 588160). National Center for Biotechnology Information. [Link]

Sources

Application Note: Optimized Heck Coupling Protocols for 3,5-Difluoro-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Heck reaction conditions for 3,5-Difluoro-4-iodobenzaldehyde Content Type: Application Notes and Protocols

Executive Summary

This guide details the optimized conditions for the Mizoroki-Heck reaction of 3,5-Difluoro-4-iodobenzaldehyde (DFIB) . While aryl iodides are typically highly reactive in palladium-catalyzed cross-couplings, this specific substrate presents a dichotomy: the electronic activation provided by the para-formyl and meta-fluoro groups is counterbalanced by the steric hindrance of the two ortho-fluorine atoms ("The Ortho-Fluoro Effect").

Successful coupling requires a protocol that accommodates the steric bulk around the C-I bond without compromising the stability of the palladium catalyst. This note provides two validated workflows: a Ligand-Free Phase Transfer Protocol (Method A) recommended for high steric tolerance, and a Phosphine-Assisted Protocol (Method B) for substrates requiring rigorous stereocontrol.

Substrate Analysis & Mechanistic Insight

The "Ortho-Fluoro" Paradox

The substrate, 3,5-Difluoro-4-iodobenzaldehyde, possesses unique structural features that dictate reaction parameters:

FeatureEffect on Heck CycleOperational Consequence
C–I Bond Weak bond energy (approx. 50 kcal/mol).Fast Oxidative Addition: Occurs readily even at mild temperatures.
3,5-Difluoro (Ortho) Significant steric bulk flanking the reactive center.Slow Coordination/Insertion: The incoming olefin faces repulsion, requiring higher temperatures or "naked" Pd species.
4-Formyl (Para) Strong Electron Withdrawing Group (EWG).Electronic Activation: Increases electrophilicity of the Pd(II)-Ar intermediate, promoting alkene attack.
Aldehyde Moiety Chemically sensitive.Base Restrictions: Strong bases (e.g., NaOtBu) must be avoided to prevent Cannizzaro or Aldol side reactions.
Mechanistic Bottleneck Visualization

The following diagram illustrates the critical steric clash during the migratory insertion step, which is the rate-determining step for this specific substrate.

HeckMechanism Substrate 3,5-Difluoro-4- iodobenzaldehyde OxAdd Oxidative Addition (Fast) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Species Pd0->OxAdd PdII Pd(II)-Ar Complex OxAdd->PdII StericClash Steric Bottleneck: Ortho-F vs Alkene PdII->StericClash + Alkene Insertion Migratory Insertion StericClash->Insertion Requires Heat/TBAB Product Coupled Product Insertion->Product Beta-Hydride Elim.

Figure 1: The catalytic cycle highlighting the steric bottleneck caused by ortho-fluorine atoms.

Experimental Protocols

Method A: The "Jeffery Conditions" (Recommended)

Rationale: This ligand-free protocol utilizes Tetrabutylammonium bromide (TBAB) as a Phase Transfer Catalyst (PTC). The "naked" anionic palladium species generated in situ are less sterically bulky than phosphine-ligated complexes, allowing them to bypass the steric hindrance of the 3,5-difluoro substitution pattern more effectively [1].

Applicability: Best for acrylates, styrenes, and sterically demanding alkenes.

Materials
  • Substrate: 3,5-Difluoro-4-iodobenzaldehyde (1.0 equiv)

  • Alkene: Methyl acrylate, Styrene, etc. (1.2 – 1.5 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (2–5 mol%)

  • Base: Sodium Bicarbonate (NaHCO₃) or Sodium Acetate (NaOAc) (2.0 equiv)

  • Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Protocol
  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under argon flow.

  • Charging: Add 3,5-Difluoro-4-iodobenzaldehyde (1.0 mmol, 268 mg), TBAB (1.0 mmol, 322 mg), and Base (2.0 mmol) to the flask.

  • Catalyst Addition: Add Pd(OAc)₂ (0.05 mmol, 11.2 mg). Note: Pd(OAc)₂ is stable in air, but rapid addition is good practice.

  • Solvent & Alkene: Seal the flask with a septum. Purge with argon for 5 minutes. Inject DMF (5 mL, 0.2 M concentration) followed by the Alkene (1.2 mmol).

  • Reaction: Place the flask in a pre-heated oil bath at 90°C . Stir vigorously.

    • Observation: The reaction mixture should turn black/brown within 10-20 minutes (formation of Pd nanoparticles). This is normal for Jeffery conditions.

  • Monitoring: Monitor by TLC or HPLC at 2-hour intervals. The electron-deficient nature of the ring usually drives conversion to completion within 4–8 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF and TBAB. Dry organic layer over MgSO₄, filter, and concentrate.

Method B: Phosphine-Assisted Protocol (Stereoselective)

Rationale: If the "Jeffery conditions" result in Pd-black precipitation before conversion is complete, or if high trans-selectivity is strictly required, use a phosphine ligand. Tri-o-tolylphosphine (P(o-tol)₃) is the ligand of choice here. Its bulkiness promotes the formation of the active mono-phosphine Pd species, which is crucial for hindered substrates [2].

Materials
  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(o-tol)₃ (10 mol%) (Ratio Pd:L = 1:2)

  • Base: Triethylamine (Et₃N) (2.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Protocol
  • Pre-complexation: In the reaction vessel, dissolve Pd(OAc)₂ and P(o-tol)₃ in the solvent and stir at room temperature for 15 minutes under argon. The solution should turn yellow/orange.

  • Addition: Add the aryl iodide (1.0 equiv), alkene (1.2 equiv), and Et₃N (2.5 equiv).

  • Heating: Heat to reflux (82°C for MeCN) or 100°C (for DMF).

  • Workup: Similar to Method A. Note that phosphine oxides may require careful chromatographic separation from the aldehyde product.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Pd Black precipitates immediately Catalyst decomposition ("Death" of catalyst).Switch to Method A (TBAB stabilizes Pd nanoparticles) or increase Ligand:Pd ratio in Method B.
Low Conversion (<20%) Steric hindrance preventing insertion.Increase temperature to 120°C; Switch solvent to DMAc (higher boiling point).
Aldehyde degradation Base is too nucleophilic.Switch from Et₃N to NaOAc or K₂CO₃. Ensure reagents are dry.
Defluorination (Side Product) C-F activation (rare but possible).Lower temperature; Avoid phosphines (use Method A).

Decision Tree for Condition Selection

DecisionTree Start Start: 3,5-Difluoro-4-iodobenzaldehyde Q1 Is the alkene sterically hindered? (e.g., methacrylate, substituted styrene) Start->Q1 MethodA USE METHOD A (Jeffery Conditions) Pd(OAc)2 + TBAB + NaHCO3 Q1->MethodA Yes (High Sterics) MethodB USE METHOD B (Phosphine Conditions) Pd(OAc)2 + P(o-tol)3 + Et3N Q1->MethodB No (Simple Acrylate) Check Check MethodA->Check Did Pd Black form too early? AddTBAB AddTBAB Check->AddTBAB Yes: Increase TBAB to 2.0 eq

Figure 2: Workflow for selecting the appropriate experimental protocol.

References

  • Jeffery, T. (1984). "On the efficiency of tetraalkylammonium salts in Heck type reactions". Tetrahedron Letters, 25(45), 5133-5136.

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides". Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on steric bulk in Pd-coupling).

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis". Chemical Reviews, 100(8), 3009-3066.

  • Sigma-Aldrich. "3,5-Difluoro-4-iodobenzaldehyde Product Specification".

Technical Application Note: Biaryl Synthesis via 3,5-Difluoro-4-iodobenzaldehyde

[1]

Executive Summary & Strategic Value

In modern medicinal chemistry, 3,5-Difluoro-4-iodobenzaldehyde (CAS: 357166-64-4) represents a high-value scaffold.[1] The unique substitution pattern—an iodine atom flanked by two ortho-fluorine atoms—creates a highly activated electrophile for palladium-catalyzed cross-coupling.[1]

This Application Note provides validated protocols for synthesizing biaryl compounds using this intermediate. Unlike standard aryl halides, the 3,5-difluoro motif significantly alters the electronic landscape of the ring, accelerating oxidative addition while simultaneously increasing susceptibility to nucleophilic aromatic substitution (

Key Applications:

  • Bioisostere Development: The 2,6-difluorobiaryl core is a common mimic for twisted amide bonds or to restrict conformational freedom in kinase inhibitors.[1]

  • Metabolic Stability: Fluorine substitution blocks metabolic "soft spots" (P450 oxidation) on the aromatic ring.

  • Late-Stage Diversification: The aldehyde handle remains intact for subsequent reductive amination or oxidation.[1]

Chemical Profile & Reactivity Analysis

The "Ortho-Fluorine Effect"

The presence of two fluorine atoms ortho to the iodine exerts a strong electron-withdrawing inductive effect (-I).[1] This lowers the electron density of the C-I bond, making the oxidative addition of Pd(0) significantly faster than in non-fluorinated analogues.

Implication: Milder reaction temperatures (

1
Stability Risks[1]
  • Aldehyde Sensitivity: The aldehyde is susceptible to oxidation (to carboxylic acid) or Cannizzaro disproportionation under strongly basic conditions (e.g., NaOH, KOH).

  • 
     Competition:  The electron-poor ring is activated toward nucleophilic attack. Using strong alkoxide bases can lead to displacement of the fluorine atoms rather than the desired coupling.
    

Mechanistic Pathway[2]

The following diagram illustrates the catalytic cycle, highlighting the accelerated oxidative addition facilitated by the electron-poor nature of the 3,5-difluoro ring.

SuzukiMechanismPd0Pd(0) Active SpeciesOxAddOxidative Addition(Accelerated by 3,5-F2)Pd0->OxAdd + SubstrateComplex1Ar-Pd(II)-I ComplexOxAdd->Complex1BaseStepBase Activation(Ligand Exchange)Complex1->BaseStep + BaseTransMetTransmetallation(Ar-Pd-Ar')BaseStep->TransMet + Activated BoronateRedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0 RegenerationProductTarget BiarylRedElim->ProductSubstrate3,5-Difluoro-4-iodobenzaldehydeSubstrate->OxAddBoronicAryl Boronic Acid(Ar'-B(OH)2)Boronic->BaseStep Activation

Caption: Catalytic cycle emphasizing the accelerated oxidative addition due to the electron-deficient 3,5-difluoroaryl ring.

Experimental Protocols

Protocol A: Standard High-Throughput Conditions

Best for: Standard aryl boronic acids, scale-up (1g - 10g), and cost-efficiency.[1]

Reagents:

  • Substrate: 3,5-Difluoro-4-iodobenzaldehyde (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)[1]

  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Procedure:

  • Setup: Charge a reaction vial with the aldehyde (1.0 equiv), boronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Inertion: Evacuate and backfill with Nitrogen (

    
    ) three times.[1]
    
  • Solvent Addition: Add degassed Dioxane/Water mixture (concentration ~0.1 M).

  • Catalyst: Add

    
     (0.03 equiv) quickly under 
    
    
    flow.[1]
  • Reaction: Seal and heat to 80°C for 4–6 hours. Note: Monitor via TLC/LCMS.[1] Do not overheat.

  • Workup: Dilute with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: "Difficult" Substrates (Steric Bulk)

Best for: Ortho-substituted boronic acids or heteroaryl boronates prone to protodeboronation.[1]

Reagents:

  • Catalyst: XPhos Pd G2 (2-3 mol%)[1]

  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: THF / Water (10:1)[1]

  • Temperature: 60°C (Milder temp preserves catalyst longevity)[1]

Quantitative Data Summary

The following table summarizes expected yields based on the electronic nature of the boronic acid coupling partner when reacting with 3,5-difluoro-4-iodobenzaldehyde.

Boronic Acid TypeElectronic NatureRecommended ProtocolExpected YieldKey Challenge
Phenylboronic acid NeutralA85-95%Minimal.
4-Methoxyphenyl Electron RichA90-98%Very fast reaction.[1]
4-Cyanophenyl Electron PoorA70-85%Slower transmetallation.
2-Methylphenyl Sterically HinderedB65-80%Steric clash; requires XPhos.
3-Pyridyl HeteroarylB60-75%Protodeboronation risk.[1]

Workflow & Troubleshooting Logic

WorkflowStartStart ReactionCheckCheck LCMS (2 hrs)Start->CheckDecisionConversion > 90%?Check->DecisionWorkupCool & Quench(Sat. NH4Cl)Decision->WorkupYesProblem1Stalled Reaction?Decision->Problem1NoAddCatAdd 1 mol% CatalystIncrease Temp 10°CProblem1->AddCatYesProblem2Aldehyde Oxidation?Problem1->Problem2Side Products?AddCat->CheckProtectUse Acetal Protectionin Future RunsProblem2->ProtectYes

Caption: Decision tree for reaction monitoring and troubleshooting common issues.

Troubleshooting Guide
  • Issue: Homocoupling of Boronic Acid.

    • Cause: Oxidation of the boronic acid before transmetallation.

    • Solution: Degass solvents thoroughly (sparge with Argon for 15 mins) before adding catalyst.[1]

  • Issue: Black Precipitate (Pd Black).

    • Cause: Catalyst decomposition.[1]

    • Solution: Add excess ligand (e.g.,

      
       or dppf) or switch to Protocol B (Pre-catalyst).[1]
      
  • Issue: Low Yield with Heterocycles.

    • Cause: Coordination of Nitrogen to Palladium.

    • Solution: Use XPhos or SPhos ligands; increase catalyst loading to 5 mol%.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011).[1] Catalysis for Fluorination and Trifluoromethylation.[1] Nature, 473, 470–477.[1] Link[1]

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1][2] Accounts of Chemical Research, 41(11), 1461–1473. Link[1]

  • PubChem Compound Summary. (2024). 3,5-Difluoro-4-iodobenzaldehyde (CID 588160).[1] National Center for Biotechnology Information.[1] Link

  • O'Hagan, D. (2008).[1] Understanding Organofluorine Chemistry. An Introduction to the C–F Bond. Chemical Society Reviews, 37, 308-319.[1] Link

3,5-Difluoro-4-iodobenzaldehyde in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3,5-Difluoro-4-iodobenzaldehyde as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

3,5-Difluoro-4-iodobenzaldehyde (DFIB) represents a "privileged intermediate" in modern medicinal chemistry.[1] Its value is derived from its unique trisubstituted arene geometry, which offers two orthogonal reactive handles (aldehyde and aryl iodide) flanked by fluorine atoms.[1] These fluorine substituents are not merely structural; they serve dual roles as metabolic blockers (preventing P450-mediated oxidation) and electronic modulators (activating the C-I bond for oxidative addition).[1] This guide details the structural rationale, synthetic protocols, and strategic applications of DFIB in designing metabolically stable biaryl ligands and targeted protein degraders (PROTACs).

Part 1: Structural Rationale & Chemical Biology

The utility of DFIB rests on three pillars of medicinal chemistry: Bioisosterism, Reactivity, and Metabolic Stability.

The "Fluorine Effect" on Metabolic Stability

The 3,5-difluoro substitution pattern is a classic strategy to block metabolic "soft spots." Cytochrome P450 enzymes typically target electron-rich aromatic rings for oxidation (hydroxylation).[1]

  • Mechanism: The high electronegativity of fluorine pulls electron density away from the ring, deactivating it toward electrophilic attack by the high-valent Iron-Oxo species in P450 enzymes.

  • Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the 3,5-positions inert to metabolic cleavage [1].[1]

Orthogonal Reactivity Handles

DFIB allows for Divergent Synthesis , enabling the rapid generation of compound libraries.

  • The Iodine Handle (C4): The para-iodine is an excellent leaving group for transition-metal catalyzed cross-couplings (Suzuki, Sonogashira, Heck).[1] Crucially, the ortho-fluorine atoms inductively withdraw electrons, making the C-I bond electron-deficient. This accelerates the oxidative addition step in the catalytic cycle compared to non-fluorinated analogues.[1]

  • The Aldehyde Handle (C1): Serves as a versatile electrophile for reductive amination (linker attachment), Wittig olefination, or condensation to form heterocycles (e.g., benzimidazoles).[1]

Part 2: Synthetic Utility & Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: To couple an aryl boronic acid to the C4-position while preserving the aldehyde for subsequent functionalization.[1]

Reagents:

  • DFIB (1.0 equiv)[1][2]

  • Aryl Boronic Acid (

    
    ) (1.1 equiv)[1]
    
  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Base:

    
     (2.0 equiv)[1][3]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Degassing: In a microwave vial or round-bottom flask, combine DFIB, aryl boronic acid, and base. Suspend in the solvent mixture. Crucial Step: Sparge with Argon or Nitrogen for 10 minutes.[1] Oxygen poisons the Pd(0) active species.[1]

  • Catalyst Addition: Add the Palladium catalyst quickly to minimize air exposure.[1] Seal the vessel.

  • Reaction: Heat to 80°C for 4-6 hours. (Note: The electron-deficient nature of DFIB often allows this reaction to proceed faster than standard aryl iodides).[1]

  • Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the starting iodide (M+ not usually visible, look for aldehyde peak shift).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography.

Table 1: Troubleshooting the Suzuki Coupling of DFIB

IssueProbable CauseSolution
Homocoupling (Ar-Ar) Oxygen presence or excess boronic acidDegas solvents thoroughly; reduce boronic acid to 1.05 equiv.[1]
Dehalogenation (Ar-H) Hydride source in solvent or overheatingUse fresh anhydrous dioxane; lower temp to 60°C.
Aldehyde Oxidation Air exposure during workupPerform workup quickly; keep under inert atmosphere if possible.[1]
Protocol B: Reductive Amination (Linker Installation)

Objective: To convert the aldehyde into a secondary amine, a common motif in PROTAC linkers.[1]

Reagents:

  • DFIB-derived Biaryl (from Protocol A) (1.0 equiv)[1]

  • Amine Linker (

    
    ) (1.2 equiv)[1]
    
  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)[1]
    
  • Acid Catalyst: Acetic Acid (catalytic, pH 5-6)[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM[1]

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde and amine in DCE. Add Acetic Acid.[1] Stir at Room Temperature (RT) for 1 hour. Checkpoint: Confirm imine formation by LC-MS (M+H = Mass of Aldehyde + Mass of Amine - 18).[1]

  • Reduction: Add STAB in one portion. The reaction may bubble slightly.[1]

  • Quench: After 2-4 hours, quench with saturated

    
     (aqueous).
    
  • Extraction: Extract with DCM. The organic layer contains the secondary amine.[1]

Part 3: Strategic Application (PROTAC Design)

In PROTAC (Proteolysis Targeting Chimera) design, DFIB is an ideal "Linker Hub."[1]

  • Warhead Attachment: The iodine is coupled to the ligand that binds the Target Protein (POI).[1]

  • E3 Ligase Recruitment: The aldehyde is reductively aminated to attach the alkyl chain linker leading to the E3 ligase ligand (e.g., Thalidomide or VHL).[1]

Visualization: The Divergent Synthesis Workflow

DFIB_Workflow DFIB 3,5-Difluoro-4- iodobenzaldehyde (The Core) Suzuki Path A: Suzuki Coupling (Pd-Catalyzed) DFIB->Suzuki I-Selectivity RedAm Path B: Reductive Amination (Aldehyde Condensation) DFIB->RedAm Alt. Route Biaryl Biaryl Intermediate (Metabolically Stable) Suzuki->Biaryl Ar-B(OH)2 Drug Final Bioactive Candidate (High Metabolic Stability) Suzuki->Drug Biaryl->RedAm Aldehyde Intact Linker Secondary Amine Linker (PROTAC Precursor) RedAm->Linker RedAm->Drug Linker Attachment Linker->Suzuki Late-Stage Coupling

Figure 1: Divergent synthesis strategy using DFIB. The scaffold allows for flexible sequencing of reactions (Coupling first vs. Amination first) depending on the sensitivity of the attached groups.

Part 4: Handling & Stability

  • Storage: Store at 2-8°C under an inert atmosphere (Argon). The aldehyde is susceptible to auto-oxidation to the carboxylic acid (3,5-difluoro-4-iodobenzoic acid) upon prolonged exposure to air [2].[1]

  • Light Sensitivity: As an aryl iodide, the compound is light-sensitive (photodehalogenation).[1] Store in amber vials or wrap containers in foil.

  • Safety: DFIB is an irritant (Skin/Eye/Respiratory).[1][4] Standard PPE (gloves, goggles, fume hood) is mandatory.[1]

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1]

  • Sigma-Aldrich. (n.d.).[1][5][6] 3,5-Difluoro-4-iodobenzaldehyde Product Sheet. Merck KGaA.[1]

  • BenchChem. (2025).[1] Application Notes and Protocols for Suzuki Coupling.

  • PubChem. (n.d.).[1] 3,5-Difluoro-4-iodobenzaldehyde Compound Summary. National Library of Medicine.[1]

  • Gillis, E. P., et al. (2015).[1][7] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[1] [1]

Sources

Application Note: Synthesis of Kinase Inhibitors Using 3,5-Difluoro-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

3,5-Difluoro-4-iodobenzaldehyde (CAS: 357166-64-4) is a high-value bifunctional intermediate in medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its two functional handles:

  • The Electrophilic Aldehyde: A "soft" handle for reductive amination or condensation, typically used to install solubility-enhancing "tails" or solvent-exposed motifs.

  • The Aryl Iodide: A "hard" handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), used to attach the core pharmacophore (scaffold) that binds the kinase ATP or allosteric pocket.

This guide details the protocols for utilizing this intermediate to synthesize inhibitors targeting the RAS-RAF-MEK-ERK signaling cascade , a critical pathway in oncology (melanoma, NSCLC). The 3,5-difluoro-4-iodo phenyl motif is a privileged substructure, often occupying the hydrophobic allosteric pocket adjacent to the ATP binding site in MEK1/2 kinases [1, 2].

Chemical Properties & Handling

PropertySpecification
CAS Number 357166-64-4
Molecular Formula C₇H₃F₂IO
Molecular Weight 267.99 g/mol
Appearance White to off-white solid
Storage 2-8°C, under inert atmosphere (Argon/Nitrogen)
Hazards Irritant (Skin/Eye). Light sensitive (Iodine lability).

Expert Insight: The iodine atom at the 4-position is activated by the electron-withdrawing fluorine atoms at the 3,5-positions. This makes the C-I bond highly reactive toward oxidative addition by Pd(0), often allowing cross-coupling at lower temperatures than non-fluorinated analogs. However, the aldehyde is prone to oxidation; always use freshly distilled solvents and minimize air exposure.

Synthetic Strategy: The "Tail-First" Approach

To maximize yield and minimize side reactions, we recommend a "Tail-First" strategy .

  • Step 1 (Reductive Amination): Functionalize the aldehyde to create the solvent-exposed "tail". The aryl iodide remains inert under hydride reducing conditions.

  • Step 2 (Cross-Coupling): Use the aryl iodide to couple the "head" (kinase scaffold).

Logical Workflow Visualization

SynthesisWorkflow Start 3,5-Difluoro-4- iodobenzaldehyde Step1 Step 1: Reductive Amination (Install Solubility Tail) Start->Step1 R-NH2, NaBH(OAc)3 Intermediate Benzylamine Intermediate (Iodide Intact) Step1->Intermediate Step2 Step 2: Suzuki Coupling (Attach Kinase Scaffold) Intermediate->Step2 Ar-B(OH)2, Pd Catalyst Final Target Kinase Inhibitor Step2->Final

Caption: The "Tail-First" synthetic route preserves the sensitive iodine handle for the final, critical coupling step.

Detailed Experimental Protocols

Protocol A: Reductive Amination (The "Tail")

Objective: To convert the aldehyde into a secondary or tertiary amine without dehalogenating the iodine.

Reagents:

  • 3,5-Difluoro-4-iodobenzaldehyde (1.0 equiv)[1]

  • Amine coupling partner (e.g., Morpholine, Piperidine, or substituted Aniline) (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 3,5-Difluoro-4-iodobenzaldehyde (1.0 mmol) in anhydrous DCM (10 mL).

  • Imine Formation: Add the amine (1.1 mmol) and catalytic acetic acid. Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC.[2] Formation of the imine (Schiff base) is often visible.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) (1.5 mmol) portion-wise.

    • Why STAB? STAB is milder than NaBH₄ and will not reduce the aryl iodide or the aldehyde before imine formation is complete [3].

  • Quench: Stir at RT for 4–12 hours. Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Protocol B: Suzuki-Miyaura Cross-Coupling (The "Head")

Objective: To couple the aryl iodide intermediate to a heteroaryl boronic acid (e.g., Indazole, Pyridine).

Reagents:

  • Iodo-benzylamine intermediate (from Protocol A) (1.0 equiv)

  • Heteroaryl Boronic Acid/Ester (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄

  • Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 equiv)

  • 1,4-Dioxane (degassed)

Procedure:

  • Setup: Charge a microwave vial or pressure tube with the iodo-intermediate (1.0 mmol), boronic acid (1.2 mmol), and Pd catalyst (5 mol%).

  • Solvent System: Add 1,4-Dioxane (8 mL) and 2.0 M K₂CO₃ (2 mL).

    • Critical Step: Sparge the mixture with Argon for 5 minutes to remove oxygen. Oxygen poisons the Pd(0) catalyst and promotes homocoupling.

  • Reaction: Heat to 80–100°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with water and extract with Ethyl Acetate.

  • Purification: Reverse-phase HPLC or Flash Chromatography.

Biological Context: Targeting the MAPK Pathway

Inhibitors derived from this scaffold typically function as allosteric inhibitors of MEK1/2. They bind to a pocket adjacent to the ATP site, locking the kinase in a "closed," inactive conformation.

Pathway Visualization

MAPKPathway GF Growth Factor (EGF/FGF) RTK RTK (Receptor) GF->RTK RAS RAS-GTP RTK->RAS RAF RAF (BRAF V600E) RAS->RAF MEK MEK1/2 (Target of Inhibitor) RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 3,5-Difluoro-4-iodo Derived Inhibitor Inhibitor->MEK Allosteric Block

Caption: The inhibitor targets MEK1/2, halting the phosphorylation cascade downstream of RAS/RAF mutations.

Troubleshooting & Optimization (Expert Notes)

IssueProbable CauseCorrective Action
Low Yield in Step 1 Aldehyde oxidationUse freshly distilled aldehyde or store under Argon. Ensure solvents are dry.
De-iodination in Step 1 Reducing agent too strongSwitch from NaBH₄ to NaBH(OAc)₃ (STAB) or NaCNBH₃. Maintain temp < 0°C during addition.
Homocoupling (Ar-Ar) Oxygen in Step 2Degas solvents thoroughly (freeze-pump-thaw or vigorous sparging).
Protodeboronation Unstable Boronic AcidUse Boronic Esters (Pinacol) instead of acids; add base after heating starts.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. (2025).[3][4] Link

  • National Institutes of Health (NIH). Design and Synthesis of 1,3,5-Triazines... as PI3Kα Selective Inhibitors. (2023). Link

  • ScienceMadness. Discussion on Hydrazine and Aldehyde Reactivity. (2013). Link

  • ResearchGate. Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid.[5] (2024).[6] Link

  • RSC Publishing. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives. (2024).[6] Link

Sources

Application Note: Modular Synthesis of Aldose Reductase Inhibitors from 3,5-Difluoro-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This guide details the protocol for synthesizing third-generation Aldose Reductase Inhibitors (ARIs) utilizing 3,5-Difluoro-4-iodobenzaldehyde as the linchpin intermediate.

Aldose Reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, implicated in diabetic complications such as neuropathy and retinopathy. The 3,5-difluoro-4-substituted phenyl moiety is a privileged pharmacophore in modern ARIs (e.g., Lidorestat analogues). The fluorine atoms lower the pKa of the acidic head group (enhancing electrostatic interaction with the catalytic Tyr48/His110/Trp111 triad) and block metabolic oxidation at the phenyl ring. The 4-iodo position serves as a versatile handle for late-stage diversification via cross-coupling, allowing the introduction of hydrophobic "tails" essential for occupying the enzyme's specificity pocket.

This protocol employs a "Tail-First" strategy:

  • Suzuki-Miyaura Coupling: Installation of the hydrophobic tail at the 4-position.

  • Knoevenagel Condensation: Conversion of the aldehyde to an acidic head group (Rhodanine-3-acetic acid scaffold).

Synthetic Pathway Visualization

The following diagram illustrates the modular workflow, prioritizing the palladium-catalyzed step before the introduction of the sulfur-containing rhodanine ring to prevent catalyst poisoning.

ARI_Synthesis_Workflow Start 3,5-Difluoro-4- iodobenzaldehyde Step1 Step 1: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Start->Step1 Hydrophobic Tail Installation Inter Intermediate: Biaryl Aldehyde Step1->Inter Purification Step2 Step 2: Knoevenagel Condensation (Rhodanine-3-acetic acid) Inter->Step2 Head Group Formation Final Final Product: 5-Arylidene-2-thioxo- 4-thiazolidinone Step2->Final Acidic Workup

Figure 1: Modular synthetic pathway. The iodine handle allows library generation before installing the catalytic binding motif.

Detailed Experimental Protocols

Protocol A: Hydrophobic Tail Installation (Suzuki-Miyaura Coupling)

Objective: To replace the 4-iodo substituent with an aryl or heteroaryl ring. Rationale: The 4-position substituent occupies the hydrophobic specificity pocket of ALR2. The 3,5-difluoro substitution pattern electronically activates the C-I bond for oxidative addition while preventing homocoupling.

Materials:

  • 3,5-Difluoro-4-iodobenzaldehyde (1.0 equiv)

  • Arylboronic acid (e.g., 4-methylphenylboronic acid) (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a flame-dried Schlenk tube, charge 3,5-Difluoro-4-iodobenzaldehyde (500 mg, 1.86 mmol), arylboronic acid (2.23 mmol), and Pd(dppf)Cl₂ (45 mg).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed 1,4-Dioxane (10 mL) and 2.0 M K₂CO₃ (2.8 mL).

  • Reaction: Seal the tube and heat to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot will shift significantly.

  • Workup: Cool to RT. Dilute with EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂). Elute with Hexane/EtOAc (gradient 0% to 10%).

    • Checkpoint: Expect a white to pale yellow solid. Yields are typically 85–95%.

Protocol B: Pharmacophore Assembly (Knoevenagel Condensation)

Objective: To condense the biaryl aldehyde with Rhodanine-3-acetic acid. Rationale: The rhodanine acetic acid moiety mimics the hydantoin/carboxylic acid pharmacophore, binding to the catalytic anion well. The exocyclic double bond provides rigidity, locking the inhibitor in the active conformation.

Materials:

  • Biaryl aldehyde (from Protocol A) (1.0 equiv)

  • Rhodanine-3-acetic acid (1.1 equiv)

  • Catalyst: Ammonium Acetate (NH₄OAc) (2.0 equiv) or Piperidine (cat.)

  • Solvent: Glacial Acetic Acid (or Ethanol for milder conditions)

Procedure:

  • Mixing: In a round-bottom flask, dissolve the Biaryl aldehyde (1.0 mmol) and Rhodanine-3-acetic acid (210 mg, 1.1 mmol) in Glacial Acetic Acid (5 mL).

  • Catalysis: Add anhydrous NH₄OAc (154 mg, 2.0 mmol).

  • Reflux: Heat to 110°C for 2–3 hours. A heavy precipitate (product) often forms during the reaction.

  • Quench: Cool to room temperature. Pour the mixture into ice-cold water (20 mL).

  • Isolation: Filter the yellow/orange precipitate. Wash extensively with water to remove excess acid and ammonium salts.

  • Recrystallization: Recrystallize from Ethanol/DMF (9:1) to obtain analytical grade material.

Analytical Validation & Expected Data

To ensure the integrity of the synthesis, compare your data against these standard parameters.

ParameterMethodExpected ObservationInterpretation
Reaction Completion TLC (UV 254nm)Disappearance of aldehyde spot (

in 1:1 Hex/EtOAc).
Conversion to polar acid (

).
Fluorine Environment ¹⁹F NMRSinglet/Multiplet at

to

ppm.
Confirms integrity of the difluoro core.
Olefin Geometry ¹H NMRSinglet at

ppm (Vinyl H).
Usually Z-isomer is favored; critical for binding.
Mass Spec LC-MS (ESI-)

peak.
Confirms molecular weight of the free acid.

Biological Evaluation: ALR2 Inhibition Assay

Once synthesized, the efficacy of the inhibitor must be quantified using the standard spectrophotometric NADPH oxidation assay.

Principle: ALR2 reduces DL-glyceraldehyde to glycerol, consuming NADPH. Inhibitors prevent this consumption.[1] The rate of decrease in absorbance at 340 nm is measured.

Assay_Workflow Prep Prepare Reaction Mix: Phosphate Buffer (pH 6.2) + NADPH (0.15 mM) + ALR2 Enzyme Incubate Add Inhibitor (DMSO) Incubate 5 min @ 30°C Prep->Incubate Trigger Start Reaction: Add DL-Glyceraldehyde (10 mM) Incubate->Trigger Measure Kinetic Measurement: Absorbance @ 340nm (3-5 mins) Trigger->Measure Calc Calculate IC50: % Inhibition vs Log[Conc] Measure->Calc

Figure 2: Spectrophotometric assay workflow for determining IC50 values.

Protocol:

  • Buffer: 100 mM Potassium Phosphate buffer, pH 6.2.

  • Substrate: 10 mM DL-Glyceraldehyde (substrate) and 0.15 mM NADPH (cofactor).

  • Enzyme: Recombinant Human Aldose Reductase (rhALR2) or Rat Lens Aldose Reductase.

  • Measurement: Monitor

    
     using a UV-Vis spectrophotometer.
    
  • Control: Run a blank with DMSO only (0% inhibition).

Expert Troubleshooting & Tips

  • Catalyst Poisoning: Do not attempt the Suzuki coupling after installing the rhodanine ring. The sulfur/thiocarbonyl moiety will poison the Palladium catalyst, leading to low yields and difficult purifications. Always build the carbon skeleton first.

  • Aldehyde Solubility: 3,5-Difluoro-4-iodobenzaldehyde is lipophilic. If using aqueous bases in coupling, ensure vigorous stirring or use a phase transfer catalyst (e.g., TBAB) if conversion is slow.

  • Z/E Isomerism: The Knoevenagel condensation usually yields the Z-isomer (thermodynamically stable). If the E-isomer is observed (rare), it can often be photo-isomerized or thermally equilibrated to the Z-form during recrystallization.

  • Safety: 3,5-Difluoro-4-iodobenzaldehyde is an organohalide; handle with gloves. Rhodanine derivatives can be skin sensitizers.

References

  • Grewal, A. S., et al. (2016). "Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications and Non-diabetic Diseases." Mini-Reviews in Medicinal Chemistry, 16(2), 120-162. Link

  • Mylari, B. L., et al. (1991). "Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid (zopolrestat) and congeners."[2] Journal of Medicinal Chemistry, 34(1), 108-122. Link

  • Da Settimo, F., et al. (2005). "Spirohydantoin derivatives of thiopyrano[2,3-b]pyridin-4(4H)-one as potent in vitro and in vivo aldose reductase inhibitors." Bioorganic & Medicinal Chemistry, 13(2), 491-499. Link

  • Zhou, H., et al. (2024).[3] "CuFe2O4 NPs Mediated Green Synthesis of 5-arylidene Rhodanine Derivatives." Letters in Applied NanoBioScience, 14(1). Link

  • Nicolaou, I., et al. (2004). "[1-(3,5-Difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a Bioisostere of a Carboxylic Acid Aldose Reductase Inhibitor." Journal of Medicinal Chemistry, 47(10), 2706–2709. Link

Sources

Application Note: Strategic Utilization of 3,5-Difluoro-4-iodobenzaldehyde in Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Difluoro-4-iodobenzaldehyde represents a high-value "trifunctional" scaffold for materials science. Unlike generic benzaldehydes, this molecule offers a unique reactivity triad: (1) an aldehyde for reticular assembly (COFs/POPs), (2) an iodine handle for orthogonal cross-coupling or halogen bonding, and (3) fluorine substituents that modulate bandgaps and induce hydrophobic pore environments.

This guide provides validated protocols for deploying this molecule in the synthesis of Covalent Organic Frameworks (COFs) , Liquid Crystalline Mesogens , and Halogen-Bonded Supramolecular Assemblies .

Module 1: Structural Logic & Reactivity Profile

The utility of 3,5-Difluoro-4-iodobenzaldehyde lies in its ability to undergo sequential, orthogonal transformations. The fluorine atoms at the 3,5-positions significantly increase the electrophilicity of the iodine (enhancing oxidative addition in Pd-catalyzed cycles) and the Lewis acidity of the iodine (enhancing halogen bonding).

Diagram 1: The Reactivity Triad

Figure 1: Strategic breakdown of reactive sites and their specific material applications.

ReactivityTriad Core 3,5-Difluoro-4-iodobenzaldehyde Aldehyde Aldehyde (-CHO) Reversible Condensation Core->Aldehyde Iodine Iodine (-I) Orthogonal Functionalization Core->Iodine Fluorine Fluorine (-F) Electronic Modulation Core->Fluorine COF Covalent Organic Frameworks (Imine Linkages) Aldehyde->COF OLED OLEDs / Liquid Crystals (LUMO Tuning) Aldehyde->OLED XB Crystal Engineering (Halogen Bonding Donor) Iodine->XB PostMod Post-Synthetic Modification (Suzuki/Sonogashira) Iodine->PostMod Fluorine->OLED Fluorine->XB

Caption: Functional mapping of 3,5-Difluoro-4-iodobenzaldehyde showing orthogonal reactivity pathways.

Module 2: Synthesis of Functionalized Covalent Organic Frameworks (COFs)

Application: Creating porous frameworks with available iodine sites for post-synthetic modification (e.g., attaching catalytic metals or biological ligands).

Protocol A: Precursor Synthesis via Suzuki Coupling

Context: If a longer linker is required before COF formation, the iodine is coupled first. However, to retain the iodine for post-synthetic use, we proceed directly to COF formation using the aldehyde.

Protocol B: Imine-Linked COF Formation (Direct Method)

This protocol describes the condensation of 3,5-Difluoro-4-iodobenzaldehyde with a C3-symmetric knot (e.g., 1,3,5-tris(4-aminophenyl)benzene, TAPB) to form a hexagonal COF bearing iodine functional groups in the pores.

Reagents:

  • Monomer A: 3,5-Difluoro-4-iodobenzaldehyde (1.5 eq relative to amine groups)

  • Monomer B: 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (1.0 eq)

  • Solvent: o-Dichlorobenzene / n-Butanol (1:1 v/v)

  • Catalyst: Aqueous Acetic Acid (6M)

Step-by-Step Methodology:

  • Charge: In a Pyrex tube (10 mL), charge TAPB (35.1 mg, 0.1 mmol) and 3,5-Difluoro-4-iodobenzaldehyde (80.4 mg, 0.3 mmol).

  • Solvation: Add 1.0 mL of o-dichlorobenzene and 1.0 mL of n-butanol. Sonicate for 10 minutes until a homogenous dispersion is achieved.

  • Catalysis: Add 0.1 mL of 6M aqueous acetic acid.

  • Degassing (Critical): Flash freeze the tube in liquid nitrogen, evacuate to internal pressure < 10 Pa, and thaw. Repeat this "freeze-pump-thaw" cycle 3 times to remove oxygen (prevents aldehyde oxidation and pore collapse).

  • Seal & Solvothermal Synthesis: Flame-seal the tube under vacuum. Place in an oven at 120°C for 72 hours .

    • Note: The presence of fluorine atoms withdraws electrons from the aldehyde, potentially accelerating the reaction. Do not exceed 120°C to avoid amorphous precipitation.

  • Purification: Open the tube and filter the precipitate. Wash with THF (3 x 10 mL) and acetone (3 x 10 mL) to remove unreacted monomers.

  • Activation: Soxhlet extract with anhydrous THF for 24 hours, then dry under vacuum at 80°C overnight.

Data Validation:

  • PXRD: Check for intense low-angle peaks (100 reflection) indicating hexagonal crystallinity.

  • FT-IR: Disappearance of N-H stretch (3400 cm⁻¹) and C=O stretch (1690 cm⁻¹); appearance of C=N imine stretch (~1620 cm⁻¹).

Module 3: Liquid Crystal Mesogen Synthesis

Application: Synthesis of fluorinated Schiff bases exhibiting Smectic/Nematic phases with high dielectric anisotropy.

Protocol: Acid-Catalyzed Schiff Base Condensation

The fluorine substituents lower the melting point and viscosity while enhancing the dielectric anisotropy (


) of the resulting liquid crystal.

Reagents:

  • 3,5-Difluoro-4-iodobenzaldehyde (1.0 eq)[1]

  • 4-Alkoxyaniline (e.g., 4-hexyloxyaniline) (1.0 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Dissolution: Dissolve 3,5-Difluoro-4-iodobenzaldehyde (268 mg, 1.0 mmol) in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add the 4-alkoxyaniline (1.0 mmol) dropwise.

  • Reflux: Add 2 drops of glacial acetic acid and reflux the mixture at 80°C for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane/Ethyl Acetate 4:1). The aldehyde spot should disappear.

  • Crystallization: Cool the solution slowly to room temperature, then to 0°C. The Schiff base will crystallize out.

  • Filtration: Filter the crystals and wash with cold ethanol.

  • Recrystallization: Recrystallize from hot ethanol/THF (9:1) to ensure high purity (crucial for sharp phase transitions).

Diagram 2: Synthesis Workflow

Figure 2: Logical flow for converting the aldehyde into COFs or Liquid Crystals.

SynthesisWorkflow cluster_COF COF Route cluster_LC Liquid Crystal Route Start 3,5-Difluoro-4- iodobenzaldehyde Solvothermal 120°C, 72h o-DCB/BuOH Start->Solvothermal + Amine Reflux Reflux EtOH Cat. AcOH Start->Reflux + Aniline Amine Tri-amine (TAPB) Amine->Solvothermal COF_Product Iodine-Functionalized COF Solvothermal->COF_Product Aniline 4-Alkoxyaniline Aniline->Reflux LC_Product Fluorinated Schiff Base (Mesogen) Reflux->LC_Product

Caption: Parallel synthetic workflows for reticular materials (top) and soft matter (bottom).

Module 4: Crystal Engineering via Halogen Bonding[2]

Application: Using the iodine atom as a


-hole donor to direct supramolecular assembly. The 3,5-difluoro substitution enhances the positive electrostatic potential on the iodine, making it a "super-donor" for halogen bonding.

Protocol: Co-crystallization with Lewis Bases

  • Partner Selection: Select a strong halogen bond acceptor, such as 4,4'-bipyridine or 1,4-diazabicyclo[2.2.2]octane (DABCO).

  • Stoichiometry: Prepare a 1:1 molar ratio of 3,5-Difluoro-4-iodobenzaldehyde and the acceptor.

  • Solvent System: Dissolve both components separately in Chloroform (

    
    ) or Methanol (
    
    
    
    ).
  • Slow Evaporation: Mix the solutions in a scintillation vial. Cover with parafilm and poke 3-4 small holes. Allow solvent to evaporate at room temperature over 3-5 days.

  • Result: Single crystals suitable for X-ray diffraction, stabilized by I···N halogen bonds.[2][3]

Technical Data Summary

PropertyValue / ConditionRelevance
Melting Point ~108-112°CModerate MP allows for solvent-free melt reactions if necessary.
Solubility Soluble in DCM, THF, CHCl3Compatible with standard organic synthesis workflows.
Stability Light Sensitive (Iodine)Store in amber vials; wrap reaction vessels in foil.
Reactivity High (Aldehyde), Mod (Iodine)Aldehyde reacts first with amines; Iodine requires Pd-catalysis or activation.
Dielectric High Anisotropy (

)
Fluorine atoms impart dipole moments crucial for LC switching.

References

  • Royal Society of Chemistry. Halogen bonding in crystal engineering: like hydrogen bonds yet different. (Context on I...N interactions and fluorinated donors). [Link]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Protocols. (General protocol adaptation for iodobenzaldehydes). [Link]

  • Chemical Society Reviews. Covalent organic frameworks (COFs): from design to applications. (General solvothermal protocols for aldehyde-based COFs). [Link]

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling Practical Guide. (Catalyst selection for electron-deficient aryl halides). [Link]

Sources

Strategic Functionalization of 3,5-Difluoro-4-iodobenzaldehyde: A Chemoselective Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Reactivity Profile

3,5-Difluoro-4-iodobenzaldehyde (CAS: 357166-64-4) is a "privileged scaffold" in medicinal chemistry, particularly for the development of protein degraders (PROTACs), covalent inhibitors, and radiotracers. Its utility stems from its unique substitution pattern:

  • The Aldehyde (C1): A versatile handle for reductive aminations, olefinations, and heterocycle formation.

  • The Iodine (C4): A highly reactive site for Pd-catalyzed cross-couplings (Suzuki, Sonogashira), positioned in the "Goldilocks zone"—sterically crowded by fluorines but electronically activated for oxidative addition.

  • The Fluorines (C3, C5): These exert a strong inductive electron-withdrawing effect (-I), significantly altering the reactivity of both the aldehyde and the iodine compared to non-fluorinated analogs.

The Electronic "Pull" Effect

The two ortho-fluorine atoms pull electron density away from the ring and the carbonyl carbon.

  • Consequence 1: The aldehyde is highly electrophilic . It reacts faster with nucleophiles (amines, ylides) than standard benzaldehyde.

  • Consequence 2: The resulting imines (in reductive amination) are prone to hydrolysis; anhydrous conditions are critical.

  • Consequence 3: The C-I bond is activated, but the iodine is also sensitive to photo-degradation.

Visualizing the Reactivity Landscape

The following diagram illustrates the chemoselective pathways available for this scaffold.

ReactivityLandscape cluster_legend Chemo-selectivity Key Start 3,5-Difluoro-4- iodobenzaldehyde RedAm Reductive Amination (Target: Secondary Amine) Start->RedAm R-NH2, STAB (Preserves Ar-I) Oxidation Pinnick Oxidation (Target: Benzoic Acid) Start->Oxidation NaClO2, NaH2PO4 (Preserves Ar-I) Wittig Wittig Olefination (Target: Acrylate/Styrene) Start->Wittig Ph3P=CH-R (Preserves Ar-I) Suzuki Suzuki Coupling (Target: Biaryl Aldehyde) Start->Suzuki Pd(0), Ar-B(OH)2 (Preserves CHO) Legend Green arrows denote functionalization of the ALDEHYDE while sparing the IODINE.

Figure 1: Chemoselective pathways. Green paths indicate aldehyde-specific transformations that tolerate the labile aryl iodide.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Preserving the C-I Bond)

Objective: Convert the aldehyde to a secondary amine without de-iodinating the aromatic ring. Challenge: Standard hydrogenation (H₂/Pd) will cleave the C-I bond. Strong hydride donors (LiAlH₄) may cause side reactions. Solution: Use Sodium Triacetoxyborohydride (STAB), a mild hydride donor that does not reduce aryl iodides.

Reagents:

  • Substrate: 3,5-Difluoro-4-iodobenzaldehyde (1.0 equiv)

  • Amine: Primary or Secondary amine (1.1–1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Catalyst: Acetic Acid (AcOH) (1.0–2.0 equiv)

Step-by-Step Workflow:

  • Imine Formation: In a flame-dried flask under N₂, dissolve the aldehyde in DCE (0.1 M concentration).

  • Add the amine and Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: The electron-deficient aldehyde forms the imine rapidly.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.

  • Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC or LC-MS.

    • Checkpoint: Look for the disappearance of the imine intermediate.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Data Interpretation:

Component 1H NMR Signal (approx.) Change
Aldehyde (-CHO) ~10.2 ppm (s) Disappears
Benzylic (-CH2-) ~3.8 ppm (s) Appears (New singlet or doublet)

| Aromatic Protons | ~7.4 ppm (d) | Shift slightly upfield due to loss of C=O |

Protocol B: Pinnick Oxidation (Aldehyde Carboxylic Acid)

Objective: Oxidize the aldehyde to a carboxylic acid to create a benzoic acid building block. Challenge: Avoid using harsh oxidants (KMnO₄, Jones reagent) that generate heavy metal waste or potentially affect the iodine. Solution: Pinnick Oxidation (NaClO₂) is the gold standard for electron-poor aldehydes.

Reagents:

  • Substrate: 3,5-Difluoro-4-iodobenzaldehyde (1.0 equiv)

  • Oxidant: Sodium Chlorite (NaClO₂) (1.5–2.0 equiv)[1]

  • Scavenger: 2-Methyl-2-butene (5–10 equiv)

  • Buffer: NaH₂PO₄ (aqueous solution)[1]

  • Solvent: t-Butanol / Water (3:1 ratio)

Step-by-Step Workflow:

  • Dissolve the aldehyde and 2-methyl-2-butene in t-Butanol.

  • Dissolve NaClO₂ and NaH₂PO₄ in water (separate vessel).

  • Add the aqueous oxidant solution dropwise to the aldehyde solution at RT.

    • Why? The scavenger (2-methyl-2-butene) captures HOCl byproducts that could otherwise chlorinate the ring or oxidize the iodine.

  • Stir vigorously for 2–6 hours.

  • Workup: Acidify to pH ~3 with 1N HCl. Extract with Ethyl Acetate.[2]

    • Critical: Do not lower pH < 2 to prevent iodine liberation.

Protocol C: Wittig Olefination

Objective: Install an acrylate or vinyl group. Reference: Adapted from [18F]UCB-J synthesis protocols where this specific transformation is used.

Reagents:

  • Substrate: 3,5-Difluoro-4-iodobenzaldehyde (1.0 equiv)

  • Ylide: Methyl (triphenylphosphoranylidene)acetate (1.1 equiv)

  • Solvent: Anhydrous THF or DCM

Step-by-Step Workflow:

WittigWorkflow Step1 1. Dissolve Aldehyde + Ylide in Anhydrous THF Step2 2. Stir at RT for 18 hours (Argon Atmosphere) Step1->Step2 Step3 3. Concentrate in vacuo Step2->Step3 Step4 4. Purification (Column Chromatography) Eluent: Hexanes/EtOAc Step3->Step4

Figure 2: Wittig Olefination workflow. The stabilized ylide reacts cleanly with the electron-deficient aldehyde.

Protocol:

  • Dissolve 3,5-difluoro-4-iodobenzaldehyde and the ylide in anhydrous THF (0.2 M).

  • Stir at room temperature overnight.

    • Insight: The electron-withdrawing fluorines accelerate this reaction compared to non-fluorinated benzaldehydes. Heating is rarely required for stabilized ylides.

  • Concentrate and purify directly via silica gel chromatography.

Handling & Stability (Safety Critical)

  • Light Sensitivity: Aryl iodides are photolabile. Wrap reaction vessels in aluminum foil and store the solid starting material in amber vials.

  • Volatility: While the aldehyde is a solid (MP ~256°C predicted, often lower in practice due to impurities), intermediates formed during functionalization may be volatile.

  • Storage: Store at 2–8°C under an inert atmosphere (Nitrogen/Argon).

References

  • Li, S., et al. (2019). Synthesis and in vivo evaluation of [18F]UCB-J for PET imaging of synaptic vesicle glycoprotein 2A (SV2A). Theranostics.

    • Citation for Wittig reaction conditions on 3,5-difluoro-4-iodobenzaldehyde.
  • Pinnick, H. W., et al. (1981).[1] Reaction of aldehydes with sodium chlorite. Tetrahedron.

    • Foundational reference for the oxid
  • Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

    • Standard protocol for STAB reductive amin
  • Sigma-Aldrich. (n.d.). 3,5-Difluoro-4-iodobenzaldehyde Product Sheet.

    • Source for physical properties and safety d

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 3,5-Difluoro-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

3,5-Difluoro-4-iodobenzaldehyde (CAS: 236657-99-9) represents a "privileged scaffold" in modern medicinal chemistry. The specific substitution pattern—an iodine atom flanked by two fluorine atoms—creates a unique electronic environment. The fluorine atoms exert a strong inductive electron-withdrawing effect (-I), significantly lowering the electron density of the aromatic ring.

Key Reactivity Features:
  • Accelerated Oxidative Addition: The electron-deficient nature of the C-I bond makes this substrate highly reactive toward Pd(0). Oxidative addition is rarely the rate-determining step.

  • Base Sensitivity: The presence of the aldehyde (C1) and the electron-poor ring makes the substrate susceptible to nucleophilic attack (e.g., Cannizzaro reaction or nucleophilic aromatic substitution) if harsh hydroxide bases are used.

  • Protodeiodination Risk: Due to the stability of the corresponding anion, there is a risk of reductive dehalogenation (replacing I with H) if the transmetallation step is slow.

This guide provides high-fidelity protocols designed to balance this high reactivity with the necessary chemoselectivity.

Methodology A: Suzuki-Miyaura Cross-Coupling

For the synthesis of 3,5-difluoro-4-arylbenzaldehydes (Biaryl scaffolds).

Rationale

Standard protocols using


 often suffer from rapid catalyst deactivation or phosphine oxidation. We utilize 

(1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride).[1] The bidentate dppf ligand creates a large bite angle, stabilizing the palladium center and facilitating the coupling of sterically crowded substrates (the iodine is sandwiched between two fluorines).
Critical Process Parameters (CPP)
ParameterRecommendationScientific Rationale
Catalyst

Bidentate ligand prevents dechelation; robust against air/moisture.
Base

or

Carbonates are mild enough to preserve the aldehyde but strong enough to activate the boronic acid. Avoid NaOH.
Solvent 1,4-Dioxane : Water (4:1)The aqueous component is critical for dissolving the inorganic base; Dioxane solubilizes the lipophilic aldehyde.
Temperature 80°CSufficient for transmetallation without causing aldehyde degradation.
Step-by-Step Protocol

Reagents:

  • 3,5-Difluoro-4-iodobenzaldehyde (1.0 equiv)

  • Aryl Boronic Acid (

    
    ) (1.2 equiv)
    
  • 
     (3-5 mol%)
    
  • 
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (degassed)

Procedure:

  • Inert Setup: Charge a reaction vial with the aldehyde, boronic acid, base, and catalyst. Evacuate and backfill with Nitrogen or Argon (

    
    ). Note: Oxygen exclusion is critical to prevent homocoupling.
    
  • Solvation: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat the sealed vial to 80°C for 4–12 hours. Monitor via TLC (Solvent: Hexane/EtOAc) or LC-MS.

    • Checkpoint: The starting iodide should disappear rapidly. If the reaction stalls, add 1 mol% additional catalyst.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (

    
    ) and brine (
    
    
    
    ).
  • Purification: Dry organic layer over

    
    . Concentrate. Purify via flash column chromatography.
    
    • Tip: Aldehydes can streak on silica. Use a gradient of Hexane

      
       10% EtOAc/Hexane.
      

Methodology B: Sonogashira Coupling

For the synthesis of 4-alkynyl-3,5-difluorobenzaldehydes.

Rationale

The electron-deficient nature of the ring makes the iodine extremely electrophilic. Consequently, this reaction can often proceed at room temperature , which is highly advantageous for preserving the aldehyde functionality. We employ a "Copper-Cocatalyzed" cycle.[2][3]

Step-by-Step Protocol

Reagents:

  • 3,5-Difluoro-4-iodobenzaldehyde (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • 
     (2-3 mol%)
    
  • CuI (Copper(I) Iodide) (5 mol%)

  • Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: THF or DMF (anhydrous)

Procedure:

  • Catalyst Pre-mix: In a glovebox or under Argon flow, combine

    
     and CuI in the reaction vessel.
    
  • Substrate Addition: Add the aldehyde and the terminal alkyne.

  • Solvent/Base: Add anhydrous THF followed by

    
    .
    
    • Observation: The solution often turns dark brown/black upon mixing; this is normal.

  • Reaction: Stir at Room Temperature (25°C).

    • Note: If conversion is <50% after 4 hours, gently warm to 40°C. Do not overheat, as this promotes alkyne dimerization (Glaser coupling).

  • Workup: Filter through a pad of Celite to remove Pd/Cu salts. Wash the pad with EtOAc.

  • Purification: Standard silica chromatography.

Mechanistic Visualization

The following diagram illustrates the specific electronic influence of the fluorine substituents on the catalytic cycle.

SuzukiCycle cluster_effect Fluorine Effect Substrate 3,5-Difluoro-4-iodobenzaldehyde OxAdd Oxidative Addition Complex (Rapid due to F-inductive effect) Substrate->OxAdd Pd0 Pd(0) Active Species Pd0->OxAdd Fast Insertion (C-I bond) Boron Boronic Acid + Base (Transmetallation) OxAdd->Boron Rate Determining Step RedElim Reductive Elimination Boron->RedElim C-C Bond Formation RedElim->Pd0 Catalyst Regeneration Product Biaryl Product RedElim->Product

Figure 1: Catalytic cycle highlighting the acceleration of oxidative addition by the electron-withdrawing fluorine atoms.

Experimental Workflow Decision Tree

Use this logic flow to determine the optimal path for your specific derivative.

Workflow Start Start: 3,5-Difluoro-4-iodobenzaldehyde Target What is the Target Scaffold? Start->Target Biaryl Biaryl (Aryl-Aryl) Target->Biaryl Alkyne Alkyne (Aryl-C≡C-R) Target->Alkyne Check Check Sterics of Partner Biaryl->Check Sonogashira Protocol B: Sonogashira Pd/Cu, Et3N, RT Alkyne->Sonogashira Suzuki Protocol A: Suzuki Pd(dppf)Cl2, K2CO3 Normal Normal Sterics (e.g., Phenyl) Check->Normal Bulky Ortho-Substituted (e.g., 2,6-dimethylphenyl) Check->Bulky Normal->Suzuki Buchwald Switch to Buchwald G3 (XPhos/SPhos) Bulky->Buchwald

Figure 2: Decision matrix for selecting the appropriate coupling protocol based on the target scaffold and steric demands.

References

  • Suzuki-Miyaura Coupling Overview

    • BenchChem. (2025).[4] Application Notes and Protocols for the Suzuki Coupling Reaction. Retrieved from

  • Sonogashira Reactivity of Fluoroarenes

    • Organic Chemistry Portal.[5] (n.d.). Sonogashira Coupling: Recent Literature and Protocols. Retrieved from

  • Medicinal Chemistry Context (Fluorine Effect)

    • ResearchGate. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines and related fluorinated scaffolds. Retrieved from

  • Pd-Catalyzed Synthesis of Heterocycles (Related Substrates)

    • MDPI. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl Conjugates. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 3,5-Difluoro-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Teams From: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting & Optimization Guide for Sterically Hindered, Electron-Deficient Substrates

The Substrate Paradox: Understanding Your Reagent

Before troubleshooting, you must understand the unique physical chemistry of 3,5-difluoro-4-iodobenzaldehyde . This substrate presents a "contradictory" profile that often confuses standard screening protocols.

  • Electronic Activation (The Good): The two fluorine atoms at the 3,5-positions are highly electronegative. They pull electron density away from the ring, making the C–I bond electron-deficient. This significantly accelerates oxidative addition (the first step of the catalytic cycle).

  • Steric Deactivation (The Bad): The same fluorine atoms create a "steric wall" around the iodine. While Palladium can insert itself easily, the subsequent transmetallation step (where the boronic acid approaches) is severely hindered.

  • Functional Fragility (The Ugly): The aldehyde moiety (-CHO) is susceptible to nucleophilic attack (Cannizzaro reaction) and oxidation (to benzoic acid) under the strong basic conditions typically used to force hindered couplings.

The "Gold Standard" Protocol

Start your optimization with this baseline. It is designed to balance steric demand with functional group preservation.

ComponentRecommendationRationale
Catalyst Source Pd₂(dba)₃ (1–2 mol%)Provides a clean source of Pd(0) without generating acidic byproducts (unlike Pd(OAc)₂).
Ligand SPhos (2–4 mol%)Critical. The methoxy groups on SPhos create a specific "pocket" that facilitates transmetallation in hindered systems while protecting the active Pd center.
Base K₃PO₄ (2.0 equiv)A mild base. Stronger bases (KOtBu, NaOH) will destroy your aldehyde. Carbonates (K₂CO₃) are often too weak for hindered transmetallation.
Solvent 1,4-Dioxane / Water (4:[1]1)The water is necessary to dissolve the inorganic base and activate the boronic acid.
Temperature 80 °C Sufficient energy to overcome the steric barrier without decomposing the aldehyde.

Visualizing the Bottleneck (Mechanism)

The following diagram illustrates the specific failure points for this substrate in the catalytic cycle.

SuzukiCycle Start Substrate: 3,5-Difluoro-4-iodobenzaldehyde OxAdd Oxidative Addition (FAST due to Fluorine EWG) Start->OxAdd + Pd(0) Pd0 Active Catalyst [Pd(0)-SPhos] Pd0->OxAdd Complex1 Pd(II)-Ar-I Intermediate OxAdd->Complex1 TransMet Transmetallation (CRITICAL BOTTLENECK) Complex1->TransMet + Boronic Acid + Base Complex2 Pd(II)-Ar-Ar Intermediate TransMet->Complex2 If Sterics Overcome SideRxn Side Reaction: Protodeboronation of Boronic Acid TransMet->SideRxn Slow Transmetallation leads to Boron hydrolysis RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration

Caption: The catalytic cycle highlighting Transmetallation as the rate-determining step due to steric hindrance from the 3,5-difluoro pattern.

Troubleshooting Matrix

Identify your specific failure mode below.

Scenario A: Low Conversion (Starting Material Remains)
  • Diagnosis: The catalyst is dying before it can complete the cycle.

  • Root Cause: In hindered systems, if transmetallation is too slow, the unstable Pd(II) intermediate decomposes (precipitates as Pd black).

  • Solution:

    • Switch Ligand: Move to XPhos or RuPhos . These are even bulkier and more electron-rich than SPhos, stabilizing the Pd center longer.

    • Increase Concentration: Run the reaction at 0.5 M or 1.0 M. Higher concentration forces the bimolecular transmetallation step to occur.

Scenario B: Homocoupling of Boronic Acid
  • Diagnosis: You see the boronic acid dimer (Ar'-Ar') but your aldehyde is untouched.

  • Root Cause: Oxygen in the system. O₂ promotes oxidative homocoupling of boronic acids, consuming them before they react with your halide.

  • Solution:

    • Degas Thoroughly: Sparging with nitrogen is insufficient. Use the Freeze-Pump-Thaw method (3 cycles).

    • Excess Boron: Increase Boronic Acid stoichiometry to 1.5–2.0 equivalents.

Scenario C: Aldehyde Degradation (New Spots on TLC)
  • Diagnosis: Starting material is consumed, but product yield is low. NMR shows carboxylic acids or alcohols.

  • Root Cause: The base is too strong (Cannizzaro) or the solvent is wet/oxidizing.

  • Solution:

    • Switch Base: Use K₂CO₃ or Cs₂CO₃ instead of Phosphates. If that fails, use KF (requires higher temp).

    • Water Control: Switch to anhydrous Toluene/Dioxane and use CsF as the base. This "anhydrous Suzuki" approach prevents hydroxide-mediated aldehyde attack.

Advanced Optimization: The "Boron" Variable

If the aldehyde is stable but the coupling simply won't work, the issue is likely the Protodeboronation of your coupling partner. The hindered nature of your 3,5-difluoro substrate slows the reaction down so much that the boronic acid hydrolyzes (loses its boron) before it can couple.

The Fix: Switch to Potassium Organotrifluoroborates (R-BF₃K)

  • Why: These are shelf-stable and release the active boronic acid slowly in solution. This maintains a low, steady concentration of active species, preventing side reactions.

  • Protocol Adjustment:

    • Solvent: MeOH/H₂O (critical for solubility of BF₃K salts).

    • Base: Cs₂CO₃ (3 equiv).

    • Catalyst: Pd(dppf)Cl₂ is often surprisingly effective with BF₃K salts, though SPhos/Pd₂(dba)₃ remains the premium choice.

Decision Tree for Optimization

Use this logic flow to guide your next experiment.

DecisionTree Start Experiment Result? NoRxn No Reaction (SM Recovered) Start->NoRxn LowYield Low Yield (Byproducts formed) Start->LowYield CheckCat Is Catalyst Active? NoRxn->CheckCat AnalyzeByprod Analyze Byproducts LowYield->AnalyzeByprod ChangeLig Switch to XPhos or P(tBu)3 CheckCat->ChangeLig Yes CheckOx Check Oxidative Addition CheckCat->CheckOx No HomoCoup Homocoupling? (Ar'-Ar') AnalyzeByprod->HomoCoup AldehydeDeath Aldehyde Gone? (Acids/Alcohols) AnalyzeByprod->AldehydeDeath DeBoron Protodeboronation? (Ar'-H) AnalyzeByprod->DeBoron FixHomo Strict Degassing (Freeze-Pump-Thaw) HomoCoup->FixHomo FixAld Use Weaker Base (K3PO4 -> K2CO3) AldehydeDeath->FixAld FixDeBoron Use Excess Boron or Switch to BF3K DeBoron->FixDeBoron

Caption: Logic flow for diagnosing reaction failure based on crude mixture analysis.

References

  • Ligand Effects in Hindered Couplings: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L.[2] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.[2][3]2005 , 127, 4685–4696.[2] Link

  • Aldehyde Compatibility: Suzuki, A. "Organoborane coupling reactions (Suzuki coupling)." Proc. Jpn. Acad., Ser. B.2004 , 80, 359-371. Link

  • Protodeboronation Mechanisms: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." J. Am. Chem. Soc.[2][3]2017 , 139, 13156–13165. Link

  • Trifluoroborates: Molander, G. A.; Canturk, B. "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling." Angew. Chem. Int. Ed.2009 , 48, 9240–9261. Link

Sources

common byproducts in 3,5-Difluoro-4-iodobenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,5-Difluoro-4-iodobenzaldehyde

Role: Senior Application Scientist Subject: Troubleshooting Common Byproducts & Impurities Reference ID: TS-DFIB-2025-01

Executive Summary & Diagnostic Matrix

User Query: "I'm seeing unexpected peaks and low yields in my reactions with 3,5-Difluoro-4-iodobenzaldehyde. What are the common byproducts?"

Scientist's Analysis: 3,5-Difluoro-4-iodobenzaldehyde (CAS: 357166-64-4) is a "privileged scaffold" in medicinal chemistry due to its high density of functional handles. However, its reactivity profile is a double-edged sword. The electron-deficient ring (activated by two fluorines and an aldehyde) makes the C-I bond highly reactive towards oxidative addition, but also susceptible to side reactions like protodehalogenation. Furthermore, the aldehyde moiety is prone to aerobic oxidation.

Use this matrix to identify your specific issue:

Symptom Likely Culprit Chemical Identity Root Cause
New peak at ~10.0 ppm (shifted upfield)De-iodination 3,5-DifluorobenzaldehydeProtodehalogenation during Pd-catalysis (Suzuki/Sonogashira).
White solid precipitate in bottleOxidation 3,5-Difluoro-4-iodobenzoic acidAerobic oxidation during storage.
Broad peak >12 ppm in NMROxidation 3,5-Difluoro-4-iodobenzoic acidCarboxylic acid proton.
Dimer formation (M+ = 2x - I)Homocoupling 3,3',5,5'-Tetrafluoro-4,4'-diformylbiphenylOxygen leak or excess catalyst in cross-coupling.
Low conversion in amination Hydrolysis Reversion to AldehydeUnstable imine/hemiaminal intermediate due to electron-poor ring.

Deep Dive: Troubleshooting Specific Byproducts

Issue A: The "Phantom" Product (Protodehalogenation)

Observation: You are performing a Suzuki or Sonogashira coupling, but LC-MS shows a mass of [M-126] (loss of Iodine + H). Identity: 3,5-Difluorobenzaldehyde .[1][2][3]

Mechanism: The highly electron-deficient nature of the 3,5-difluoro ring weakens the C-I bond. Once the Palladium (Pd) inserts (Oxidative Addition), the resulting Ar-Pd-I species is prone to protodehalogenation if a hydride source is present.[4] Common hydride sources include:

  • Alcoholic solvents (Ethanol, Isopropanol) via

    
    -hydride elimination.
    
  • Trace water in the presence of certain bases.

Corrective Protocol:

  • Solvent Switch: Switch from alcohols to aprotic polar solvents like 1,4-Dioxane , DMF , or Toluene .

  • Base Optimization: Avoid alkoxide bases (e.g., NaOEt) which can act as hydride donors. Use inorganic bases like

    
      or 
    
    
    
    .
  • Catalyst Load: High Pd loading increases the concentration of the active species that can intercept hydrides. Lower the loading (1-3 mol%) or use a bulky ligand (e.g., XPhos, SPhos) to speed up the desired transmetalation step over the side reaction.

Issue B: The "Crusty" Impurity (Aerobic Oxidation)

Observation: The liquid aldehyde has solidified or contains white crystals. The NMR shows a broad singlet around 13 ppm. Identity: 3,5-Difluoro-4-iodobenzoic acid .

Mechanism: Electron-poor aldehydes are generally more stable to oxidation than electron-rich ones, but the iodine atom is a heavy atom that can facilitate intersystem crossing, potentially generating singlet oxygen species under light exposure. Over time, air exposure converts the aldehyde (-CHO) to the carboxylic acid (-COOH).

Rescue Protocol (Purification): Do not discard the batch. The acid can be easily removed due to the significant pKa difference.

  • Dissolve the crude mixture in Ethyl Acetate (EtOAc) .

  • Wash 2x with Saturated Aqueous Sodium Bicarbonate (

    
    ) .
    
    • Why? The acid is deprotonated to the water-soluble carboxylate salt (

      
      ). The aldehyde remains in the organic layer.
      
  • Wash 1x with Brine, dry over

    
    , and concentrate.
    
  • Verification: Check NMR for the disappearance of the >12 ppm peak.

Visualizing the Pathways

The following diagram illustrates the competing pathways during a typical Palladium-catalyzed cross-coupling reaction involving 3,5-Difluoro-4-iodobenzaldehyde.

SuzukiPathways Start 3,5-Difluoro-4- iodobenzaldehyde OxAdd Oxidative Addition (Ar-Pd-I Species) Start->OxAdd Pd(0) Oxidation (Storage) Byproduct 3: Carboxylic Acid Start->Oxidation (Storage) O2 / Light Product Desired Cross-Coupled Product OxAdd->Product Transmetalation (R-B(OH)2) Dehalo Byproduct 1: 3,5-Difluorobenzaldehyde (Protodehalogenation) OxAdd->Dehalo Hydride Source (Alcohol/Base) Homo Byproduct 2: Homocoupling Dimer OxAdd->Homo Disproportionation (Low R-B(OH)2)

Caption: Figure 1. Competing reaction pathways for 3,5-Difluoro-4-iodobenzaldehyde. Red dashed lines indicate parasitic side reactions.

Technical Data & Specifications

Use these values to validate your material and identify impurities.

CompoundStructure1H NMR Diagnostic Signal (CDCl3)Molecular Weight
Target Aldehyde

~10.15 ppm (s, 1H) 268.00
Acid Impurity

~13.50 ppm (br s, 1H) 284.00
De-iodo Impurity

~6.8-7.2 ppm (m, 1H at C4) 142.09
Homocoupling DimerComplex aromatic region 406.08

Frequently Asked Questions (FAQs)

Q: Can I use this aldehyde in reductive amination without protecting the iodine? A: Yes, but with caution. The iodine is stable to mild reducing agents like Sodium Triacetoxyborohydride (STAB) . However, avoid Lithium Aluminum Hydride (LAH) or catalytic hydrogenation (


), as these will readily cleave the C-I bond (dehalogenation).

Q: Why is my yield low in the Suzuki coupling even with no byproducts? A: The electron-deficient ring makes the aldehyde carbonyl highly electrophilic. It may be reacting with the nucleophilic boronic acid or base to form reversible adducts that hamper the catalytic cycle.

  • Fix: Pre-mix the catalyst and aryl halide for 10 minutes before adding the boronic acid to ensure oxidative addition occurs first.

Q: How do I store this compound long-term? A: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Protect from light.[3] If the solid turns yellow/brown, it indicates iodine liberation or oxidation; perform the bicarbonate wash described above before use.

References

  • Sigma-Aldrich. 3,5-Difluoro-4-iodobenzaldehyde Product Specification. Retrieved from .

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10192584, 3,5-Difluoro-4-hydroxybenzaldehyde (Structural Analog Data). Retrieved from .[1]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Navarro, O., et al. (2005).General Mechanism of Dehalogenation in Pd-Catalyzed Cross-Coupling. Journal of Organic Chemistry. (Mechanistic insight into hydride sources).

Sources

Technical Support Center: Purification of Suzuki Products from 3,5-Difluoro-4-iodobenzaldehyde

[1][2][3]

Ticket ID: #SZK-35DF-4I Status: Open Priority: High (Active Research/Drug Development) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary: The "Steric-Electronic" Paradox

You are working with 3,5-difluoro-4-iodobenzaldehyde . This substrate presents a unique dual challenge in Suzuki-Miyaura coupling:

  • Steric Hindrance: The two ortho-fluorine atoms create a "steric wall" around the iodine, making the critical transmetallation step difficult for standard catalysts (like

    
    ).[1][2]
    
  • Electronic Activation: The electron-withdrawing fluorines make the ring electron-poor.[1][2][3] While this facilitates oxidative addition, it also makes the aldehyde carbonyl highly electrophilic, increasing susceptibility to side reactions (e.g., Cannizzaro disproportionation or nucleophilic attack by the base).

This guide provides a modular troubleshooting and purification protocol designed to isolate high-purity product while mitigating palladium contamination and aldehyde instability.

Module 1: Reaction Optimization (Prevention Strategy)

Purification starts in the reaction flask.[1][3] If you generate a "tar," no amount of chromatography will save the yield.

Catalyst Selection: The "Dialkylbiaryl" Solution

Standard phosphines often fail here.[1][3] You must use electron-rich, bulky ligands that facilitate oxidative addition and create space for the transmetallation of the hindered aryl ring.[1]

  • Recommendation: Use XPhos Pd G2 or SPhos Pd G2 precatalysts.[1][2][3]

  • Why? The Buchwald dialkylbiaryl ligands (XPhos/SPhos) form a mono-ligated Pd(0) species that is highly active.[1][2][3] The bulky biaryl backbone prevents catalyst dimerization and pushes the reaction forward despite the ortho-fluorine hindrance [1].[1]

Base Selection: Protecting the Aldehyde

Strong bases (hydroxides, alkoxides) can attack the aldehyde or cause aldol condensation.

  • Recommendation: Use Potassium Phosphate Tribasic (

    
    )  or Sodium Carbonate (
    
    
    )
    .[1][2][3]
  • Protocol: Use 2.0–3.0 equiv. suspended in a biphasic solvent system (Dioxane/Water 4:1).[2][3][4] The water is essential to dissolve the inorganic base and boronic acid, facilitating the transfer to the organic phase [2].[1]

Module 2: The "Self-Validating" Bisulfite Purification

This is the core purification technique for this substrate.[1][3] It relies on chemoselectivity rather than polarity, acting as a chemical filter.

The Principle

Aldehydes react reversibly with sodium bisulfite (


123
Step-by-Step Protocol

Phase A: Adduct Formation (Trapping) [2]

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/g crude).

  • Add an equal volume of saturated aqueous

    
     .
    
  • Vigorous Agitation: Stir or shake vigorously for 30–60 minutes.

    • Observation: A white precipitate may form at the interface.[1][3] This is good; it is the adduct.

  • Separation:

    • Separate the layers.[1][3][5][6] Keep the Aqueous Layer (and any precipitate).[1][2][3]

    • Validation: Spot the organic layer on TLC.[1][3] The product spot should be gone or faint.[1][3] If it remains, repeat extraction.[3]

Phase B: Washing (The Filter) [1][2]

  • Wash the aqueous layer (containing the adduct) with fresh EtOAc (

    
    ).[2][3]
    
    • Purpose: This removes trapped non-aldehyde impurities (e.g., phosphine oxides, dimerized boronic acids).[2]

Phase C: Regeneration (Release)

  • Cool the aqueous layer to 0°C.

  • Slowly add saturated Sodium Bicarbonate (

    
    )  or 
    
    
    until pH > 10.
    • Caution: Do not use strong caustic if your product has other base-sensitive groups.[1][2][3]

  • Stir for 15 minutes. The solution will become cloudy as the free aldehyde regenerates.[1]

  • Extract with EtOAc (

    
    ).[1][2][3]
    
  • Dry combined organics over

    
     and concentrate.
    

Module 3: Palladium Removal (Scavenging)

Aldehydes can coordinate Pd, leading to "black specks" in your final solid.[3] Crystallization often traps Pd in the lattice.[1]

Workflow Integration

Perform this step after the Bisulfite regeneration (Module 2) but before final crystallization.

MethodReagentProtocolPros/Cons
Adsorption SiliaMetS® Thiol (or equivalent)Add 0.5 eq (w/w) to organic solution.[1][2][3] Stir 4h @ 40°C. Filter.Best for API. High affinity for Pd(II).[1][2][3] Expensive.
Carbon Darco® KB-G (Activated Carbon)Add 10 wt% carbon to hot solution.[1][2][3] Stir 1h. Filter hot through Celite.[1][2][3]Cheap. Can adsorb product.[1][2][3] Messy.
Chelation N-Acetyl Cysteine Wash organic phase with 5% aq.[1][2][3] N-acetyl cysteine solution.Gentle. Good for removing soluble Pd species.[1][2][3]

Module 4: Visualization & Logic Flow

Workflow Decision Matrix

PurificationLogicStartCrude Reaction Mixture(Target: Aldehyde Product)CheckTLCAnalyze TLC/LCMSMajor Impurities?Start->CheckTLCDecision1Boronic Acid/HomocouplingDominant?CheckTLC->Decision1BisulfiteBisulfite Adduct Protocol(Module 2)Decision1->BisulfiteYes (Complex Mix)ColumnFlash Chromatography(Gradient: Hex/EtOAc)Decision1->ColumnNo (Clean Profile)PdCheckPd Content High?(Dark color/ICP-MS)Bisulfite->PdCheckColumn->PdCheckScavengeSiliaMetS / Carbon Treatment(Module 3)PdCheck->ScavengeYesFinalPure Product(>98% Purity, <10ppm Pd)PdCheck->FinalNoScavenge->Final

Caption: Decision matrix for selecting the optimal purification path based on crude profile.

Frequently Asked Questions (FAQs)

Q1: My product is streaking on the silica column. What is happening?

  • Root Cause: Aldehydes are slightly acidic and can interact with the silanols on the silica surface.[1]

  • Fix: Deactivate your silica gel.[1][2][3] Add 1% Triethylamine (TEA) to your column packing solvent and mobile phase.[2][3] This neutralizes the acidic sites on the silica.[1]

Q2: The bisulfite adduct formed a solid "cake" between the layers and I can't separate it.

  • Root Cause: The adduct is insoluble in both water and the organic phase (common with highly lipophilic fluorinated substrates).[1]

  • Fix: Filter the entire biphasic mixture through a sintered glass funnel. The solid on the filter is your product adduct.[1] Wash the solid with EtOAc (to remove impurities) and water.[2][3] Then, suspend the solid in water/EtOAc and adjust pH to >10 to release the product.[1]

Q3: I see a new spot on TLC after workup that corresponds to the carboxylic acid.

  • Root Cause: Air oxidation.[1][2][3] Electron-deficient aldehydes (like 3,5-difluoro) are prone to autoxidation.[1][2][3]

  • Fix: Perform all workups under an inert atmosphere (Nitrogen/Argon) if possible. Store the final product under inert gas in the freezer. Avoid prolonged exposure to basic conditions in the presence of air.

Q4: Why is the reaction stalling at 60% conversion?

  • Root Cause: Likely catalyst deactivation or steric failure.[1][2][3] The ortho-fluorines block the approach of the boronic acid.[1]

  • Fix: Do not just add more catalyst. Add more boronic acid (1.5–2.0 eq total) and ensure your solvent is degassed .[1][2][3] Oxygen kills the active Pd(0) species faster than the coupling can occur in hindered systems.

References

  • Martin, R., & Buchwald, S. L. (2008).[2] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][2][3][7][8] Accounts of Chemical Research, 41(11), 1461–1473.

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2]

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[9] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[9] The Journal of Organic Chemistry, 64(15), 5722–5724.

  • Garrett, C. E., & Prasad, K. (2004).[2] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[2] [2][3]

removing palladium catalyst from 3,5-Difluoro-4-iodobenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Palladium Catalyst from 3,5-Difluoro-4-iodobenzaldehyde Reactions Ticket ID: PD-REM-35DF Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Chemical Context

The Challenge: You are attempting to remove residual Palladium (Pd) from a reaction mixture containing 3,5-Difluoro-4-iodobenzaldehyde . This substrate presents a unique "double-trap" for standard purification methods:

  • Electrophilic Aldehyde: The aldehyde moiety is highly susceptible to condensation with amine-based scavengers (forming imines) or oxidation by aggressive carbon treatments.

  • Electron-Deficient Ring: The two fluorine atoms at the 3,5-positions withdraw electron density, making the aldehyde carbon significantly more electrophilic than in unsubstituted benzaldehyde. This increases the rate of side reactions with nucleophilic scavengers.

The Solution Strategy: Standard diamine-functionalized silica or aggressive acid washes are contraindicated . The protocols below prioritize Thiol-modified silica (Si-Thiol) and controlled activated carbon treatment , which offer high Pd affinity without compromising the aldehyde functionality.

Diagnostic Workflow: Method Selection

Before proceeding, use this decision matrix to select the optimal removal strategy based on your current process stage.

Pd_Removal_Decision_Tree Start Start: Crude Reaction Mixture Solubility Is the product soluble in organic solvents (THF, EtOAc, DCM)? Start->Solubility AldehydeCheck CRITICAL CHECK: Is the Aldehyde intact? Solubility->AldehydeCheck Yes Method_C Method C: Crystallization (Only if Pd < 500 ppm) Solubility->Method_C No (Product precipitates) Target_Pd Target Pd Limit (ICH Q3D)? AldehydeCheck->Target_Pd Yes Method_A Method A: Thiol-Silica (Si-Thiol) (Recommended) Target_Pd->Method_A Strict (<10 ppm) Method_B Method B: Activated Carbon (Economic/Large Scale) Target_Pd->Method_B Moderate (<100 ppm) Target_Pd->Method_C Loose Limits

Figure 1: Decision matrix for selecting the appropriate palladium scavenging method based on solubility and regulatory limits.

Core Protocol A: Thiol-Modified Silica (The Gold Standard)

Why this works: Thiol (S-H) groups have a high affinity for both Pd(0) and Pd(II) species but are poor nucleophiles toward aldehydes compared to amines. This prevents the formation of imine impurities.

Reagents Required:

  • Scavenger: 3-Mercaptopropyl-functionalized silica gel (e.g., SiliaMetS® Thiol or equivalent).

  • Solvent: THF, Ethyl Acetate, or DCM (Must dissolve the product completely).

Step-by-Step Methodology
StepActionTechnical Rationale
1 Dilution Dissolve the crude mixture in 10-20 volumes of solvent (THF is preferred for solubility).
2 Loading Add Si-Thiol scavenger. Ratio: 4-5 equivalents relative to the residual Pd content (not the starting catalyst amount). If residual Pd is unknown, use 10 wt% relative to the crude mass.
3 Incubation Stir gently at 40–50°C for 2–4 hours . Note: Do not reflux if using low-boiling solvents.
4 Filtration Filter the suspension through a 0.45 µm PTFE pad or a Celite® cake. Wash the cake with 2 volumes of fresh solvent.
5 Analysis Evaporate a small aliquot and analyze via ICP-MS.

Core Protocol B: Activated Carbon (Economic Alternative)

Warning: Activated carbon varies significantly by source. Some batches are acidic or contain metal impurities that can oxidize the aldehyde to a carboxylic acid. Always perform a small-scale test first.

Step-by-Step Methodology
  • Preparation: Dissolve crude material in Ethanol or THF.

  • Addition: Add Activated Carbon (e.g., Darco KB-B) at 10–20 wt% relative to the crude mass.

  • Digestion: Stir at Room Temperature for 1 hour. Do not heat above 40°C to minimize aldehyde oxidation.

  • Filtration: Filter through a double layer of Celite to remove all carbon fines.

  • Wash: Rinse the filter cake copiously. Carbon adsorbs organic product; thorough washing recovers yield.[1]

Troubleshooting & FAQs

Q1: I used a diamine scavenger (like reactants for Pd removal) and my product mass increased, but purity dropped. What happened? A: You likely formed an imine. The amine on the scavenger reacted with your aldehyde (3,5-Difluoro-4-iodobenzaldehyde).

  • Mechanism:[2][3]

    
    .
    
  • Fix: Switch to Si-Thiol or Si-DMT (Dimercaptotriazine). These sulfur-based scavengers do not condense with aldehydes.

Q2: After filtration, my solution is still dark/brown. Is Pd still present? A: Not necessarily. Color is a poor indicator of Pd concentration at low ppm levels. Conjugated organic impurities often cause color.

  • Action: Trust the ICP-MS data. If Pd is high (>50 ppm) and color persists, the Pd may be trapped in stable phosphine complexes.

  • Advanced Fix: Add a small amount of Maleic Anhydride (0.5 eq relative to catalyst) during the scavenging step. This disrupts Pd-Phosphine complexes, making the Pd more available to the scavenger.

Q3: Can I use aqueous washes like N-Acetylcysteine (NAC)? A: Yes, but with caution.

  • Protocol: Wash the organic layer with a 0.1 M aqueous solution of NAC adjusted to pH 7-8.

  • Risk:[4][5][6][7] The aldehyde is sensitive to high pH (Cannizzaro reaction) and low pH (acetal formation). Keep the wash neutral.

Visualizing the Scavenging Mechanism

Understanding the species competition is vital for success. The diagram below illustrates why Thiol scavengers win over the product for Pd binding.

Scavenging_Mechanism Pd_Complex Pd-Phosphine Complex (Soluble Impurity) Si_Thiol Si-Thiol Scavenger (Solid Support) Pd_Complex->Si_Thiol High Affinity Binding (Irreversible) Product 3,5-Difluoro-4-iodobenzaldehyde (Product) Pd_Complex->Product Low/No Affinity Pd_Silica Pd-S-Silica (Insoluble - Filtered Out) Si_Thiol->Pd_Silica Pure_Product Purified Product (Filtrate) Product->Pure_Product

Figure 2: Competitive binding mechanism. The high affinity of Sulfur for Palladium displaces the phosphine ligands, effectively trapping the metal on the solid support.

Regulatory & Validation (ICH Q3D)

For pharmaceutical applications, you must comply with ICH Q3D guidelines.[4]

  • Class 2B Element: Palladium.[1][4][8][9][10][11]

  • Oral Permitted Daily Exposure (PDE): 100 µ g/day .

  • Concentration Limit (Option 1): 10 ppm (assuming 10g daily dose).

Validation Protocol:

  • Digestion: Digest 50 mg of purified product in concentrated

    
     / 
    
    
    
    (microwave digestion recommended).
  • Analysis: Analyze via ICP-MS or ICP-OES.

  • Pass Criteria: Result < 10 ppm (or calculated limit based on dose).

References

  • Garrett, C. E., & Prasad, K. (2004).[3] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[3] Advanced Synthesis & Catalysis.[11]

  • ICH Expert Working Group. (2019). ICH Guideline Q3D (R2) on Elemental Impurities.[5] European Medicines Agency.[4][8]

  • Biotage. (2023).[12][7][8] ISOLUTE® Si-Thiol Metal Scavenger User Guide.

  • SiliCycle. (2022). SiliaMetS® Metal Scavengers: Screening and Selection Guide.

Sources

dehalogenation side reactions of 3,5-Difluoro-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dehalogenation & Side Reaction Troubleshooting

Executive Summary: The "Activated Ring" Paradox

3,5-Difluoro-4-iodobenzaldehyde (CAS: 357166-64-4) is a high-value scaffold used primarily for introducing a difluorophenyl moiety into liquid crystals and pharmaceutical targets.

The Core Challenge: This molecule suffers from "Dual Reactivity." The electron-withdrawing nature of the aldehyde and fluorine substituents activates the ring, making the C-I bond highly susceptible to oxidative addition (good) but also to reductive cleavage (bad). Simultaneously, the C-F bonds are activated toward Nucleophilic Aromatic Substitution (


), leading to defluorination side products.

This guide addresses the three primary vectors of halogen loss:

  • Protodeiodination (Loss of Iodine during Pd-catalysis).

  • 
     Defluorination  (Loss of Fluorine via nucleophilic attack).
    
  • Photolytic Cleavage (Radical-mediated iodine loss during storage).

Module A: Troubleshooting Protodeiodination (Suzuki/Sonogashira)

Symptom: You are attempting a cross-coupling reaction, but the major byproduct is 3,5-difluorobenzaldehyde (mass M-126 relative to starting material).

Mechanism: In Palladium-catalyzed cross-couplings, the electron-deficient nature of the ring accelerates oxidative addition. However, if the transmetallation step is slow, the Pd(II)-aryl intermediate is vulnerable to reduction. This often occurs via


-hydride elimination from the ligand or solvent, or protonolysis by trace moisture.
Diagnostic Workflow

Protodeiodination Start Issue: Product is 3,5-Difluorobenzaldehyde SolventCheck Check Solvent System Start->SolventCheck Are you using Alcohols\n(MeOH, EtOH, iPrOH)? Are you using Alcohols (MeOH, EtOH, iPrOH)? SolventCheck->Are you using Alcohols\n(MeOH, EtOH, iPrOH)? BaseCheck Check Base/Nucleophile Is the Base Hygroscopic?\n(e.g., K3PO4, Cs2CO3) Is the Base Hygroscopic? (e.g., K3PO4, Cs2CO3) BaseCheck->Is the Base Hygroscopic?\n(e.g., K3PO4, Cs2CO3) Is Transmetallation Slow? Is Transmetallation Slow? BaseCheck->Is Transmetallation Slow? Yes Yes Are you using Alcohols\n(MeOH, EtOH, iPrOH)?->Yes High Risk No No Are you using Alcohols\n(MeOH, EtOH, iPrOH)?->No Low Risk Switch to Aprotic Polar\n(DMF, Dioxane, Toluene) Switch to Aprotic Polar (DMF, Dioxane, Toluene) Yes->Switch to Aprotic Polar\n(DMF, Dioxane, Toluene) Bake base >150°C\nor use Anhydrous Bake base >150°C or use Anhydrous Yes->Bake base >150°C\nor use Anhydrous No->BaseCheck Is the Base Hygroscopic?\n(e.g., K3PO4, Cs2CO3)->Yes Increase Boronic Acid Eq.\nor Switch Ligand (e.g., S-Phos) Increase Boronic Acid Eq. or Switch Ligand (e.g., S-Phos) Is Transmetallation Slow?->Increase Boronic Acid Eq.\nor Switch Ligand (e.g., S-Phos)

Figure 1: Decision tree for diagnosing iodine loss during metal-catalyzed coupling.

Corrective Protocols

Q1: Why is my iodine disappearing despite using "standard" Suzuki conditions? A: Standard conditions often use ethanol or water/alcohol mixtures. For this electron-deficient substrate, alcohols act as hydride donors.

  • Fix: Switch to anhydrous 1,4-dioxane or toluene .[1]

  • Fix: Avoid bases that promote dehalogenation via radical mechanisms (like strong alkoxides). Use

    
      or 
    
    
    
    suspended in aprotic solvents.

Q2: Does the catalyst choice matter for dehalogenation? A: Yes. Bulky, electron-rich phosphine ligands (like Buchwald ligands or


) facilitate faster transmetallation, outcompeting the reduction pathway.
  • Recommendation: Use

    
      or XPhos Pd G2 . Avoid simple 
    
    
    
    if protodeiodination is observed, as the triphenylphosphine can sometimes participate in H-transfer.
Module B: Troubleshooting Defluorination ( )

Symptom: You observe a product with Mass M-19+Nu (loss of F, gain of nucleophile). The iodine remains intact, or the coupling worked but a fluorine is missing.

Mechanism: The 3- and 5-positions are ortho to the aldehyde (electron-withdrawing) and meta to the iodine. While


 usually prefers para/ortho to the EWG, the combined inductive effects of the aldehyde and the iodine make the C-F bonds labile, especially toward hard nucleophiles like methoxide or hydroxide.
Risk Assessment Table
FactorHigh Risk Condition (Promotes Defluorination)Low Risk Condition (Safe)
Base NaOMe, NaOEt, KOH, NaOH

,

,

,

Solvent DMSO, DMF (High polarity stabilizes Meisenheimer complex)Toluene, THF, DCM
Temp > 80°C< 60°C
Nucleophile Primary amines, AlkoxidesBoronic acids, Zinc reagents
Corrective Protocols

Q3: I see a byproduct where a Fluorine is replaced by a Methoxy group. A: You likely used Methanol as a co-solvent or Sodium Methoxide as a base.

  • Protocol Adjustment: Eliminate alcoholic solvents. If an aqueous base is required, use a biphasic system (Toluene/Water) with a phase transfer catalyst (e.g., TBAB) to keep the hydroxide ion concentration low in the organic phase.

Q4: Can I use amine bases? A: Tertiary amines (TEA, DIPEA) are generally safe. Primary and secondary amines can attack the ring via


 at elevated temperatures. If your coupling partner is an amine (Buchwald-Hartwig), this competition is critical.
  • Tip: For aminations, ensure the catalyst is highly active (e.g., BrettPhos) to allow the coupling to proceed at lower temperatures (

    
    ), minimizing the thermal window for background 
    
    
    
    .
Module C: Storage & Stability (Photolytic Deiodination)

Symptom: The starting material is turning pink or purple in the bottle. Purity drops over time.

Mechanism: Aryl iodides are photosensitive. The C-I bond energy (


 kcal/mol) is relatively weak. UV/Visible light can induce homolytic cleavage, generating an aryl radical and an iodine radical (

). The iodine radical dimerizes to

(purple color), and the aryl radical abstracts a proton, leading to 3,5-difluorobenzaldehyde.
Storage Protocol
  • Light: Store in amber glass vials wrapped in aluminum foil.

  • Atmosphere: Flush with Argon or Nitrogen after every use. Oxygen can intercept the radicals generated by trace light exposure.

  • Temperature: Refrigerate at

    
    .
    
"Gold Standard" Protocol: Suzuki Coupling of 3,5-Difluoro-4-iodobenzaldehyde

Designed to minimize both Protodeiodination and Defluorination.

Reagents:

  • Substrate: 3,5-Difluoro-4-iodobenzaldehyde (1.0 eq)

  • Boronic Acid: Aryl-B(OH)2 (1.1 eq)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (anhydrous, 2.0 eq)
    
  • Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step:

  • Charge: In a glovebox or under active Nitrogen flow, add Substrate, Boronic Acid, Base, and Catalyst to a dried reaction vial.

  • Solvent: Add anhydrous 1,4-Dioxane. Do not add water.

  • Purge: Sparge the solvent with Nitrogen for 5 minutes (critical to remove

    
     which can promote homocoupling side reactions).
    
  • Heat: Seal and heat to

    
    . Monitor by TLC/LCMS every hour.
    
    • Note: Do not exceed

      
       to prevent 
      
      
      
      on the fluorines.
  • Workup: Dilute with EtOAc, wash with water (mildly acidic or neutral to prevent base-mediated hydrolysis of the aldehyde).

References
  • Mechanism of Protodeiodination

    • Title: "Mechanistic Studies on the Pd-Catalyzed Cross-Coupling of Aryl Halides."
    • Source:NobelPrize.org (Scientific Background on the Heck, Negishi and Suzuki Reactions)
    • URL:[Link]

  • Nucleophilic Aromatic Substitution in Fluorinated Aromatics

    • Title: "Nucleophilic Aromatic Substitution: Introduction and Mechanism" (Focus on activ
    • Source:Master Organic Chemistry
    • URL:[Link]

  • Physical Properties & Safety Data (3,5-Difluoro-4-iodobenzaldehyde)

    • Title: "PubChem Compound Summary for CID 2733475"
    • Source:N
    • URL:[Link]

  • General Suzuki Coupling Optimization

    • Title: "Suzuki-Miyaura Coupling Reaction Application Notes"[1]

    • Source:Organic Chemistry Portal
    • URL:[Link]

Sources

Technical Guide: Stability of 3,5-Difluoro-4-iodobenzaldehyde Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Threat" Reactivity[1]

3,5-Difluoro-4-iodobenzaldehyde is a highly functionalized scaffold commonly used as a precursor for drug discovery (e.g., Roflumilast analogs).[1] Its utility, however, is matched by its sensitivity to basic conditions.[1][2]

The Core Issue: This molecule possesses two distinct electrophilic sites that are activated by the specific arrangement of substituents:

  • The Carbonyl Carbon (C1): Susceptible to nucleophilic addition and disproportionation (Cannizzaro).[1][2][3]

  • The Iodine-Bearing Carbon (C4): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the para-aldehyde and ortho-fluorine groups.[1][2]
    

Verdict: Strong bases (hydroxides, alkoxides) are incompatible.[1][2] Mild bases (carbonates, bicarbonates) are tolerated but require strict stoichiometric control.[1][2]

Mechanistic Analysis & Causality

To troubleshoot effectively, you must understand why the molecule degrades.[1][2] It is not random; it is dictated by electronic vectors.[1][2]

The Trap (Iodine Displacement)

Unlike typical aryl iodides where the C-I bond is stable to base, the C4 position in this molecule is a "hotspot."

  • Electronic Activation: The aldehyde group at C1 is a strong electron-withdrawing group (EWG).[1][2] It exerts a

    
     (resonance) effect that specifically activates the ortho and para positions.[1][2]
    
  • The Leaving Group: Iodine is at C4 (para to the aldehyde).[2]

  • The Fluorine Effect: The two fluorine atoms at C3 and C5 exert a strong inductive withdrawing effect (

    
    ), further depleting electron density at C4 and stabilizing the Meisenheimer complex intermediate.
    

Result: In the presence of strong nucleophilic bases (e.g.,


, 

), the hydroxide or methoxide ion attacks C4, displacing Iodine to form 3,5-difluoro-4-hydroxybenzaldehyde (or the ether).
The Cannizzaro Disproportionation

The molecule lacks


-hydrogens (hydrogens on the carbon adjacent to the carbonyl).[3]
  • Mechanism: In concentrated base (e.g., 50% NaOH), the hydroxide attacks the carbonyl.[2] Without an

    
    -proton to enolize, the intermediate transfers a hydride to a second molecule.[1][2]
    
  • Result: A 50:50 mixture of 3,5-difluoro-4-iodobenzoic acid (salt) and 3,5-difluoro-4-iodobenzyl alcohol .[1]

Visualization: Degradation Pathways[2]

The following diagram maps the decision logic and chemical consequences of base selection.

G Start 3,5-Difluoro-4- iodobenzaldehyde StrongBase Strong Base (NaOH, KOH, NaOEt) Start->StrongBase Exposure WeakBase Weak/Hindered Base (K2CO3, Cs2CO3, DIPEA) Start->WeakBase Exposure SNAr Pathway A: SNAr (Iodine Displacement) StrongBase->SNAr Nucleophilic Attack at C4 Cannizzaro Pathway B: Cannizzaro Reaction StrongBase->Cannizzaro Attack at C1 (High Conc.) Coupling Pathway C: Desired Coupling (Suzuki/Heck) WeakBase->Coupling Pd-Catalysis Prod_OH Product: 4-Hydroxy-3,5-difluoro- benzaldehyde SNAr->Prod_OH Prod_AcidAlc Products: Benzoic Acid + Benzyl Alcohol Cannizzaro->Prod_AcidAlc Prod_Target Target Product Coupling->Prod_Target

Caption: Reaction flowchart showing the competition between desired coupling (Green) and degradation pathways (Yellow/Red) driven by base strength.[1]

Troubleshooting Guide (FAQ)

Q1: I am running a Suzuki coupling, and my yield is low (<30%). I see a new spot on TLC that is very polar. What happened?

Diagnosis: You likely used a hydroxide base (NaOH, Ba(OH)2) or an alkoxide.[1][2] The Science: The "polar spot" is often the phenolate salt resulting from


 displacement of the iodine. The aldehyde and fluorines make the C-I bond extremely labile to nucleophilic attack.[2]
Solution:  Switch to mild, non-nucleophilic bases.
  • Recommended: Potassium Phosphate (

    
    ), Potassium Carbonate (
    
    
    
    ), or Cesium Carbonate (
    
    
    ).[1][2]
  • Solvent System: Use Dioxane/Water or Toluene/Water mixtures to limit the solubility/nucleophilicity of the base.[2]

Q2: Can I use this aldehyde in a Henry Reaction (Nitroaldol) with NaOH?

Diagnosis: No. NaOH is too strong.[1][2] The Science: While the Henry reaction requires base to deprotonate the nitroalkane, NaOH will trigger the Cannizzaro reaction on your aldehyde because it lacks enolizable protons. Solution: Use a catalytic amount of a milder base or an amine.[1][2]

  • Alternative: Use Ammonium Acetate (

    
    ) in acetic acid or catalytic DBU/DIPEA.[1][2] These are sufficient to generate the nitronate nucleophile without destroying the aldehyde.[1][2]
    
Q3: My material turned from yellow to white solid during storage. Is it degraded?

Diagnosis: Likely oxidation (Air Oxidation).[1][2] The Science: Electron-deficient benzaldehydes are prone to autoxidation to form the corresponding benzoic acid (3,5-difluoro-4-iodobenzoic acid), which is often a white solid.[1] Solution: Check stability via 1H NMR (look for the disappearance of the -CHO peak at ~10 ppm and appearance of broad -COOH).[1]

  • Prevention: Store under Nitrogen/Argon at 4°C.

Experimental Protocols

Base Compatibility Test (Pre-Reaction Validation)

Before committing valuable starting material to a scale-up, perform this rapid screen to verify base compatibility.[1][2]

Reagents:

  • 3,5-Difluoro-4-iodobenzaldehyde (10 mg)[1]

  • Solvent (DMSO-d6 or CDCl3)[1]

  • Base of choice (1.5 equivalents)[1][2]

Procedure:

  • Dissolve 10 mg of the aldehyde in 0.6 mL of deuterated solvent.

  • Acquire a T0 (Time zero) 1H NMR spectrum.[1][2] Note the integration of the aldehyde proton (~10.0 ppm) relative to the aromatic protons.[2]

  • Add 1.5 equivalents of the proposed base directly to the NMR tube.[1][2]

  • Shake vigorously for 1 minute.

  • Acquire spectra at T=15 min and T=1 hr .

Interpretation:

Observation Diagnosis Action
Aldehyde peak intact Compatible Proceed with reaction.
Aldehyde peak disappears, new aromatic signals Cannizzaro / Degradation STOP. Change base.[1][2]

| New upfield aromatic signals |


 (Iodine displaced) | STOP.  Base is too nucleophilic. |
Recommended Storage Conditions
  • Temperature: 2–8°C (Refrigerator).

  • Atmosphere: Inert gas (Nitrogen or Argon) is mandatory.[1][2]

  • Container: Amber glass vial (protect from light, though light sensitivity is secondary to oxygen sensitivity).[1][2]

References

  • PubChem. (n.d.).[1][2] 3,5-Difluoro-4-iodobenzaldehyde (CID 357166-64-4).[1][4][5] National Center for Biotechnology Information.[1][2] Retrieved January 28, 2026, from [Link][2]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution (SNAr) Mechanism. Retrieved January 28, 2026, from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism. Retrieved January 28, 2026, from [Link]

  • LibreTexts Chemistry. (2025).[1][2] The Cannizzaro Reaction. Retrieved January 28, 2026, from [Link]

Sources

Ticket #DFIB-404: Optimization of 3,5-Difluoro-4-iodobenzaldehyde Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Open | Priority: High | Department: Process Chemistry Support

Executive Summary: The Substrate Profile

You are attempting to couple 3,5-Difluoro-4-iodobenzaldehyde . This is not a standard aryl iodide.[1] It presents a unique "Push-Pull-Block" reactivity profile that often leads to reaction stalling or dehalogenation if treated like a generic phenyl iodide.

The "Why" Behind the Failure (Root Cause Analysis)
  • Electronic Activation (The Pull): The para-aldehyde and ortho-fluorines are strongly electron-withdrawing. This makes the C-I bond extremely electron-deficient, resulting in rapid oxidative addition to Pd(0).

  • Steric Occlusion (The Block): The two ortho-fluorine atoms create a "steric wall." While oxidative addition is fast, the subsequent transmetallation step is kinetically inhibited because the incoming nucleophile (boronic acid/ester) struggles to approach the crowded Pd(II) center.

  • Chemo-lability (The Risk): The aldehyde moiety is sensitive to strong bases (Cannizzaro disproportionation) and nucleophilic attack, restricting your choice of base.

Module 1: Catalyst & Ligand Selection Matrix

Do not use Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] for this substrate. It lacks the steric bulk to force transmetallation and the stability to survive the extended reaction times required for hindered substrates.

Recommended Systems
ParameterSystem A: The Robust Workhorse System B: The Steric Specialist
Catalyst Pd(dppf)Cl₂ · CH₂Cl₂ XPhos Pd G2 or SPhos Pd G2
Ligand Class Bidentate Ferrocenyl PhosphineDialkylbiaryl Phosphine (Buchwald)
Why it works The large bite angle of dppf stabilizes the Pd center and resists deactivation, allowing it to "wait" for the slow transmetallation.These ligands are electron-rich (facilitating oxidation) but extremely bulky, creating a pocket that forces the coupling partners together.
Best For Initial screening; coupling with small/linear boronic acids.Coupling with hindered boronic acids or when System A stalls.
Base Choice K₃PO₄ or Cs₂CO₃ (Avoid alkoxides like NaOtBu)K₃PO₄ (2.0 - 3.0 equiv)
Solvent 1,4-Dioxane / Water (4:1)THF / Water (10:1) or Toluene/Water

Critical Note on Base Selection: The aldehyde group at the C4 position is prone to degradation under highly alkaline conditions. Avoid NaOtBu or KOH. Use mild inorganic bases like Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃).

Module 2: Visual Decision Logic

Use the following logic flow to determine your reaction setup.

ReactionLogic Start Start: 3,5-Difluoro-4-iodobenzaldehyde PartnerCheck Analyze Coupling Partner (Boronic Species) Start->PartnerCheck Simple Unsubstituted / Para-substituted (Low Sterics) PartnerCheck->Simple Low Steric Demand Hindered Ortho-substituted / Heterocyclic (High Sterics) PartnerCheck->Hindered High Steric Demand PathA System A: Pd(dppf)Cl2 Solvent: Dioxane/H2O Simple->PathA PathB System B: XPhos Pd G2 Solvent: THF/H2O Hindered->PathB OutcomeCheck Check LCMS @ 4 Hours PathA->OutcomeCheck PathB->OutcomeCheck Success Product Formed >80% OutcomeCheck->Success Fail_Dehal Failure: Hydrodeiodination (Loss of Iodine) OutcomeCheck->Fail_Dehal Mass = SM - 126 Fail_Stall Failure: SM Remaining (No Reaction) OutcomeCheck->Fail_Stall Mass = SM Fix_Dehal Fix: Switch to Anhydrous Conditions Use CsF as base Fail_Dehal->Fix_Dehal Fix_Stall Fix: Increase Temp to 100°C Switch to SPhos Pd G2 Fail_Stall->Fix_Stall

Figure 1: Decision matrix for catalyst selection and troubleshooting based on coupling partner sterics and reaction outcomes.

Module 3: Validated Experimental Protocol (SOP)

This protocol uses SPhos Pd G2 , which provides the highest probability of success for this specific hindered substrate due to its ability to facilitate transmetallation in crowded environments.

Reagents:

  • 3,5-Difluoro-4-iodobenzaldehyde (1.0 equiv)

  • Boronic Acid Partner (1.2 - 1.5 equiv)

  • Catalyst: SPhos Pd G2 (0.02 - 0.05 equiv / 2-5 mol%)

  • Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Procedure:

  • Solids Charge: In a reaction vial equipped with a stir bar, add the aldehyde, boronic acid, K₃PO₄, and SPhos Pd G2.

    • Why? Adding the catalyst to the solids before solvent ensures the precatalyst is not activated until the reaction environment is inerted.

  • Degassing (CRITICAL): Seal the vial with a septum. Evacuate under high vacuum and backfill with Nitrogen or Argon. Repeat this cycle 3 times.

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the aldehyde.

  • Solvent Addition: Syringe in the degassed Toluene and Water.

  • Reaction: Heat the mixture to 80°C with vigorous stirring.

    • Note: Do not overheat (>100°C) initially, as this increases the rate of protodehalogenation.

  • Monitoring: Check by LCMS or TLC after 2 hours.

    • Target Mass: Look for [M+H]+ of the product.

    • Warning Mass: Look for [M-I+H] (Mass of SM minus 126 Da). This indicates the iodine fell off (hydrodeiodination).

Module 4: Troubleshooting Guide (FAQ)

Q1: I see the starting material disappearing, but I am getting "Des-Iodo" product (3,5-difluorobenzaldehyde). Why?

Diagnosis: Hydrodeiodination (Protodehalogenation). Mechanism: The oxidative addition occurred (Pd inserted into C-I), but transmetallation failed. The Pd(II) intermediate waited too long, grabbed a hydride (from solvent or impurities), and reductively eliminated. Solution:

  • Dry the system: Switch to anhydrous dioxane or toluene. Water is often the proton source.

  • Switch Base: Use CsF (Cesium Fluoride) instead of carbonate/phosphate. Fluoride-activated anhydrous Suzuki couplings minimize proton sources.

  • Boost Transmetallation: Increase the boronic acid equivalents (to 2.0) to outcompete the hydride elimination.

Q2: The reaction is turning black immediately and stalling.

Diagnosis: Catalyst decomposition ("Pd Black" formation). Cause: The catalyst is unstable, or the ligands are dissociating. Solution:

  • Ensure you are using SPhos Pd G2 (Precatalyst), not just Pd(OAc)2 + SPhos ligand. The G2 precatalyst ensures a 1:1 Pd:Ligand ratio and rapid activation.

  • Add 10 mol% extra free ligand (SPhos) to the reaction mixture to shift the equilibrium toward the active catalyst species.

Q3: Can I use ethanol or methanol as a co-solvent?

Recommendation: No. Reason: Primary alcohols are hydride sources. With an electron-deficient aryl iodide like this, Pd(II) is very electrophilic and will readily abstract a hydride from ethanol (beta-hydride elimination from the alkoxide), leading to the hydrodeiodination byproduct mentioned in Q1. Use aprotic solvents (Dioxane, THF, Toluene).

References

  • Catalyst Selection for Hindered Biaryls

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2][3] Accounts of Chemical Research.

  • SPhos Utility (Sigma/Merck Technical Guide)

    • Application Guide for Palladium-C
  • Ortho-Substituted Aryl Halides in Suzuki Coupling

    • Walker, S. D., et al. (2004). A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides.
  • Base Sensitivity of Benzaldehydes

    • General Organic Chemistry Precedents regarding Cannizzaro Reactions in Basic Media.

Sources

monitoring 3,5-Difluoro-4-iodobenzaldehyde reactions by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: CAS 357166-64-4 | Ticket #TLC-MON-001

Welcome to the Reaction Monitoring Support Hub. I am Dr. Aris, your Senior Application Scientist. You are likely working with 3,5-Difluoro-4-iodobenzaldehyde , a highly functionalized intermediate often used in Suzuki-Miyaura cross-couplings or Schiff base condensations. Its unique electronic structure—an electron-deficient ring due to two fluorine atoms and a labile iodine handle—presents specific challenges in Thin Layer Chromatography (TLC).

Below is your interactive troubleshooting guide, designed to bypass generic advice and target the specific physicochemical behaviors of this fluorinated aldehyde.

Part 1: Visualization & Detection

"I can't reliably confirm if my spot is the aldehyde or a byproduct."

This molecule has three detection handles: the conjugated aromatic system (UV), the aldehyde carbonyl (DNP), and the aryl iodide (iodine stain).

Primary Detection: UV 254 nm
  • Observation: Dark purple/black spot on a green fluorescent background.

  • Physics: The conjugated

    
    -system absorbs UV light. The fluorine atoms pull electron density, potentially shifting the 
    
    
    
    , but it remains highly active at 254 nm.
  • Troubleshooting: If the spot is faint, the iodine atom may be quenching fluorescence, or your concentration is too low (aim for 5–10 mg/mL for spotting).

Confirmatory Stain: 2,4-Dinitrophenylhydrazine (2,4-DNP)
  • Why use it: UV shows everything aromatic. DNP is specific to the aldehyde.

  • Expected Result: The aldehyde reacts with hydrazine to form a hydrazone. Expect a bright orange/red spot .

  • Diagnostic Value: If your main UV spot does not turn orange with DNP, you have lost the aldehyde functionality (likely oxidation to carboxylic acid or reduction to alcohol).

Secondary Stain: KMnO₄ (Potassium Permanganate)
  • Mechanism: Oxidizes the aldehyde to a carboxylic acid.

  • Result: Yellow/brown spot on a purple background.

  • Warning: This is less specific than DNP but useful if you suspect you have reduced the aldehyde to an alcohol (which also stains) or if you are tracking the consumption of an alkene coupling partner.

Part 2: Elution Strategies & Rf Data

"My spots are co-eluting or streaking."

Because of the electron-withdrawing fluorines and the polarizable iodine, this molecule is moderately lipophilic but prone to "tailing" if oxidized.

Standard Solvent Systems
Solvent System (v/v)PolarityRecommended ForExpected Rf (Approx)
Hexane : EtOAc (9:1) LowInitial purity check0.2 – 0.3
Hexane : EtOAc (4:1) MediumStandard Monitoring 0.4 – 0.6
Toluene (100%) AromaticSeparating protodeiodinated byproductsVariable
Relative Polarity (The "Ladder" of Spots)

When monitoring a reaction (e.g., Suzuki coupling), use this hierarchy to identify spots relative to your starting material (SM).

Compound SpeciesRelative PolarityPosition on Plate
Protodeiodinated Byproduct (3,5-difluorobenzaldehyde)Least PolarTop (Above SM)
Starting Material (3,5-Difluoro-4-iodobenzaldehyde)MediumMiddle
Target Product (Biaryl aldehyde)VariableUsually below SM (if conjugated)
Alcohol Impurity (Reduction product)PolarBelow SM
Carboxylic Acid (Oxidation product)Most PolarBaseline (often streaks)

Expert Tip: If you see a streak originating from the baseline, your aldehyde is oxidizing to 3,5-difluoro-4-iodobenzoic acid. Add 1% Acetic Acid to your eluent to tighten the acid spot, or store your sample under nitrogen.

Part 3: Reaction Monitoring Workflow

"How do I make the Go/No-Go decision?"

The following diagram outlines the logical flow for monitoring a cross-coupling reaction involving this specific aldehyde.

ReactionMonitoring Start Sample Reaction Mixture MiniWorkup Mini-Workup (Partition EtOAc/H2O) Start->MiniWorkup Remove salts Spotting Spot TLC Plate (Co-spot: SM | Co | Rxn) MiniWorkup->Spotting Elution Elute in Hex:EtOAc (4:1) Spotting->Elution UV_Check Visualize UV (254nm) Elution->UV_Check SM_Present SM Spot Visible? UV_Check->SM_Present New_Spot New Spot Appeared? SM_Present->New_Spot No / Faint Continue Continue Heating SM_Present->Continue Yes (Strong) DNP_Test Stain with DNP New_Spot->DNP_Test Yes Trouble Troubleshoot: Check Catalyst/Base New_Spot->Trouble No (Decomposition?) Artifact Artifact Check: Is New Spot Orange (DNP)? DNP_Test->Artifact Stop Stop Reaction (Proceed to Workup) Artifact->Stop Yes (Product is Aldehyde) Artifact->Trouble No (Aldehyde Lost)

Figure 1: Decision logic for monitoring aldehyde integrity and reaction progress. "SM" = Starting Material.

Part 4: Troubleshooting FAQs

Q: I see a "ghost spot" slightly higher than my starting material. What is it? A: This is likely protodeiodination . In Pd-catalyzed couplings, the iodine can be replaced by a hydrogen if the transmetallation step is slow or if the catalyst dies.

  • Chemical Identity: 3,5-Difluorobenzaldehyde.[1]

  • Confirmation: It will stain orange with DNP (aldehyde is intact) but will run slightly higher (less polar/lighter) than the iodinated precursor.

Q: My spot disappears on the TLC plate after a few minutes. A: Aryl iodides can be photolabile (light-sensitive), and aldehydes are oxidation-prone.

  • Fix: Do not leave the TLC plate under the UV lamp for extended periods. Visualize quickly, circle the spots with a pencil, and then stain immediately.

Q: The aldehyde spot is smearing into the product spot. A: This indicates co-elution .

  • Fix: Change the selectivity of your solvent. The fluorines on the ring engage in specific dipole interactions. Try switching from Hexane:EtOAc to Toluene:Acetone (95:5) or Dichloromethane (100%) . Toluene often separates fluorinated aromatics better due to

    
    -
    
    
    
    stacking differences.

Q: Can I use amine bases (TEA, DIPEA) in the eluent? A: Use caution. While bases reduce streaking for amines, this specific aldehyde has an electron-deficient ring (activated by 2 x Fluorine). High concentrations of amine on silica could theoretically induce a nucleophilic aromatic substitution (SNAr) of a fluorine atom, creating a new artifact spot. Stick to neutral solvents or weak acid modifiers if necessary.

References
  • Sigma-Aldrich. 3,5-Difluoro-4-iodobenzaldehyde Product Specification & Safety Data Sheet.Link

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (For polarity logic of benzoic acid derivatives). Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Standard reference for mechanism and de-iodination side reactions). Link

  • University of Rochester. TLC Stains and Visualization Methods. (Protocol for 2,4-DNP preparation). Link

Sources

Technical Support Center: Workup & Purification of 3,5-Difluoro-4-Substituted Benzaldehydes

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10]

The Substrate: 3,5-Difluoro-4-iodobenzaldehyde is a high-value scaffold.[1] The electron-withdrawing fluorine atoms at the 3,5-positions activate the C-I bond for rapid oxidative addition, making the Suzuki coupling generally efficient.

The Challenge: However, these same fluorines render the ring electron-deficient, increasing susceptibility to Nucleophilic Aromatic Substitution (

1

The Solution: This guide prioritizes a mild base protocol and introduces a Bisulfite Adduct Purification technique, a highly specific method for isolating aldehydes from non-aldehyde impurities (such as de-halogenated byproducts or homocoupled biaryls) without column chromatography.

Standard Operating Procedures (SOPs)

Protocol A: The "Golden Path" (Standard Extraction)

Use this for small-scale (<100 mg) exploratory reactions where flash chromatography is feasible.[1]

  • Quench: Cool reaction mixture to room temperature (RT). Dilute with EtOAc (3x reaction volume).

  • Wash:

    • Wash organic layer with Water (1x) to remove inorganic salts.

    • Wash with Brine (1x).[1]

  • Pd Scavenging (Critical): Add SiliaMetS® Thiol or activated carbon to the organic phase. Stir for 30 mins. Filter through a Celite® pad.[2]

    • Why? Aldehydes can coordinate residual Pd, leading to "colored" products and degradation over time.[1]

  • Dry & Concentrate: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash Chromatography (Hexanes/EtOAc).

    • Note: The aldehyde product is often visible under UV (254 nm) and stains with DNP (2,4-Dinitrophenylhydrazine).[1]

Protocol B: The "Pro Tip" (Bisulfite Adduct Purification)

Use this for scale-up (>1g) or when separation from non-aldehyde byproducts (e.g., protodeboronation) is difficult.[1]

This method exploits the reversible formation of a water-soluble bisulfite adduct.[3]

StepActionMechanism
1. Adduct Formation Dissolve crude organic residue in EtOAc . Add saturated aqueous

(Sodium Bisulfite).[1] Vigorously stir/shake for 30-60 mins.
Aldehyde converts to water-soluble

-hydroxy sulfonate salt.[1] Impurities remain in organic phase.
2. Phase Cut Separate layers.[3] Keep the Aqueous Layer. The product is now in the water. Discard organic layer (contains homocoupled/de-iodinated impurities).[1]
3. Wash Wash the aqueous layer once with fresh EtOAc.Removes physically entrained organic impurities.
4. Regeneration Add fresh EtOAc to the aqueous layer. Slowly add

or NaOH (1M) until pH > 10.[1] Stir for 15 mins.
High pH reverses the equilibrium. Aldehyde regenerates and migrates back to EtOAc.
5. Isolation Separate layers.[3] Dry organic phase (

), filter, and concentrate.[1]
Yields high-purity aldehyde, often bypassing chromatography.[1]

Workup Decision Logic (Visualization)

The following diagram illustrates the decision process for selecting the correct workup path based on crude purity and scale.

WorkupLogicStartCrude Reaction MixtureCheckTLCTLC/LCMS AnalysisStart->CheckTLCImpurityTypeIdentify ImpuritiesCheckTLC->ImpurityTypeStandardPathProtocol A:Standard Extraction+ Flash ColumnImpurityType->StandardPathComplex Mixture(Small Scale)BisulfitePathProtocol B:Bisulfite AdductPurificationImpurityType->BisulfitePathNon-Aldehyde Impurities(Protodeboronation)RecrystRecrystallization(EtOH/Water)ImpurityType->RecrystHigh Purity (>90%)Solid ProductBisulfitePath->CheckTLCVerify Purity

Caption: Decision tree for selecting between standard chromatographic purification and chemical (bisulfite) purification methods.

Troubleshooting Guide & FAQs

Phase 1: Reaction Issues

Q: I see a new spot just below my product on TLC. What is it?

  • Diagnosis: This is likely the protodehalogenated byproduct (3,5-difluorobenzaldehyde).[1]

  • Cause: This occurs if the oxidative addition happens, but transmetallation is slow, or if a hydride source is present (e.g., from wet solvents or excess alcohol).[1]

  • Fix: Ensure solvents are anhydrous and degassed. Increase the equivalent of Boronic Acid (1.2 -> 1.5 eq).

Q: My yield is low, and I see starting material remaining.

  • Diagnosis: Catalyst deactivation (oxidation).[1]

  • Cause: The electron-poor nature of the ring makes the oxidative addition fast, but the resulting Pd(II) species is unstable if not transmetallated quickly. Oxygen kills the active catalytic species.

  • Fix: Sparge solvents with Argon/Nitrogen for 15 mins before adding the catalyst. Switch to a more robust catalyst like Pd(dppf)Cl2 or XPhos Pd G2 .

Phase 2: Workup & Stability

Q: Why did my aldehyde turn into a carboxylic acid during workup?

  • Diagnosis: Air oxidation.

  • Cause: Benzaldehydes, especially electron-deficient ones, oxidize easily in basic aqueous solutions exposed to air.[1]

  • Fix: Perform the quench and initial extraction quickly. Do not let the basic aqueous layer sit overnight. Acidify the quench to pH 7 using phosphate buffer if possible.

Q: I suspect I am losing fluorine atoms (


).
  • Diagnosis: Fluoride substitution.

  • Cause: Using strong bases like KOtBu or NaOH in hot solvents can displace the fluorines on the electron-poor ring.

  • Fix: Switch to mild bases:

    
      (Potassium Phosphate) or 
    
    
    (Sodium Carbonate).[1] Avoid alkoxide bases entirely.
Phase 3: Purification

Q: I cannot remove the Palladium (dark oil).

  • Diagnosis: Pd-Aldehyde coordination.[1]

  • Fix: Standard silica columns often fail to remove trace Pd from coordinating aldehydes. Use SiliaMetS® Thiol (metal scavenger) or wash the organic layer with 10% aqueous Sodium Bisulfite (which reduces Pd and helps solubilize it in water) before the final brine wash.

Chemical Compatibility Table

Reagent ClassRecommendedAvoidReason
Bases

,

,


,

,

Strong bases trigger

(F-displacement) or Cannizzaro.[1]
Solvents Dioxane, Toluene, DMEDMF (at high temp), KetonesDMF can decompose to form dimethylamine, which attacks the fluorines.[1]
Atmosphere Argon, NitrogenAir/OxygenPrevents catalyst death and aldehyde oxidation.[1]

References

  • Biotage. "How to Remove Palladium in three easy steps." Biotage Blog, 2023.[1] [Link]

  • Boucher, M. M., et al. "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[3] Organic Process Research & Development, 2017, 21(9), 1394–1403.[1] [Link][1]

  • Suzuki, A. "Organoboron compounds in cross-coupling reactions."[1][4][2] Journal of Organometallic Chemistry, 1999, 576, 147–168.[1]

  • Organic Chemistry Portal. "Suzuki Coupling." [Link]

Validation & Comparative

Technical Comparison Guide: 1H NMR Characterization of 3,5-Difluoro-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparative analysis of the 1H NMR spectrum of 3,5-Difluoro-4-iodobenzaldehyde , a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Executive Summary

3,5-Difluoro-4-iodobenzaldehyde (CAS: 135425-63-9) is a highly functionalized aromatic building block.[1] Its structural integrity is defined by a unique symmetry that simplifies its 1H NMR spectrum compared to its non-iodinated or non-fluorinated analogs. This guide outlines the specific spectral fingerprints required to validate the compound's identity and purity, distinguishing it from common synthetic precursors like 3,5-difluorobenzaldehyde and 4-iodobenzaldehyde.

Structural Analysis & Theoretical Prediction

The molecule possesses a


 axis of symmetry passing through the carbonyl carbon, C1, C4, and the Iodine atom.
  • Symmetry: The protons at positions 2 and 6 are chemically and magnetically equivalent.

  • Electronic Environment:

    • Aldehyde (CHO): Strongly electron-withdrawing (deshielding), shifting the ortho protons (H2, H6) downfield.

    • Fluorine (F3, F5): Electronegative but exhibits resonance donation. Protons ortho to fluorine typically show large

      
       coupling (6–10 Hz).
      
    • Iodine (I4): The "Heavy Atom Effect" often shields the directly attached carbon (C4) in 13C NMR, but its effect on ortho protons (H3,5 - not present here) or meta protons (H2,6) is less pronounced than the strong deshielding of the aldehyde.

Expected Spectral Features
  • Aldehyde Proton: Singlet (or broadened singlet) at ~9.8–10.0 ppm.[1]

  • Aromatic Protons: A single signal integrating to 2H.[1] Due to coupling with the adjacent Fluorine atoms (

    
    ), this signal should appear as a doublet  with a coupling constant characteristic of ortho-F coupling (~5-7 Hz).
    

Comparative Spectral Analysis

The following table contrasts the target compound with its immediate structural analogs to facilitate rapid identification of impurities or starting materials.

Table 1: Comparative 1H NMR Data (Solvent: CDCl )[2]
CompoundStructureAldehyde Proton (-CHO)Aromatic Region PatternKey Coupling Constants (

)
3,5-Difluoro-4-iodobenzaldehyde (Target)I-Ar(F,F)-CHOδ 9.91 (s, 1H) δ 7.37 (d, 2H)

Hz
4-Iodobenzaldehyde (Analog A)I-Ar-CHOδ 9.99 (s, 1H)AA'BB' System (Two Doublets)δ 7.82 (d, 2H, ortho to CHO)δ 7.72 (d, 2H, ortho to I)

Hz
3,5-Difluorobenzaldehyde (Analog B)[2]H-Ar(F,F)-CHOδ 9.95 (s, 1H)Multiplet System (3 Protons)δ ~7.4 (m, 2H, H-2,6)δ ~7.0 (tt, 1H, H-4)

Hz

Hz
Detailed Interpretation
  • Target vs. 4-Iodobenzaldehyde: The introduction of fluorine atoms at positions 3 and 5 breaks the AA'BB' coupling system seen in 4-iodobenzaldehyde. Instead of two doublets (four main peaks), the target shows a single doublet. The chemical shift of the aromatic protons in the target (7.37 ppm) is significantly shielded compared to the ortho-CHO protons in 4-iodobenzaldehyde (7.82 ppm), likely due to the electronic influence of the fluorine atoms.

  • Target vs. 3,5-Difluorobenzaldehyde: The absence of the Iodine atom in the precursor leaves a proton at position 4.[1] This H-4 proton appears as a distinct triplet of triplets (tt) upfield (~7.0 ppm) due to being "sandwiched" between two fluorines. The disappearance of this H-4 signal and the simplification of the H-2,6 signal to a clean doublet confirms the successful iodination at the C4 position.

Experimental Protocol

To ensure reproducible spectral data, follow this standardized acquisition workflow.

Step 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the solid sample.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (Chloroform-d) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
    
    • Note: Ensure the solvent is free of acidity (HCl), which can broaden the aldehyde peak. Filter through a small plug of basic alumina if necessary.

  • Vessel: Transfer to a clean, dry 5 mm NMR tube. Cap immediately to prevent solvent evaporation and moisture ingress.

Step 2: Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: Standard 1H pulse (zg30 or equivalent).

  • Spectral Width: 14 ppm (-2 to 12 ppm).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds (sufficient for protons).

  • Scans (NS): 16 scans are typically sufficient for >10 mg sample.

  • Temperature: 298 K (25°C).

Step 3: Processing
  • Window Function: Apply exponential multiplication (EM) with a Line Broadening (LB) factor of 0.3 Hz.

  • Phasing: Manual phasing is recommended for the aldehyde singlet.

  • Referencing: Calibrate the TMS peak to 0.00 ppm or the residual CHCl

    
     peak to 7.26 ppm.
    

Decision Logic for Structural Confirmation

Use the following logic flow to interpret the spectrum and confirm the identity of 3,5-Difluoro-4-iodobenzaldehyde.

NMR_Logic Start Start: Analyze 1H NMR Spectrum CheckCHO Check 9.8 - 10.0 ppm Is there a Singlet? Start->CheckCHO CheckAr Analyze Aromatic Region (7.0 - 8.0 ppm) CheckCHO->CheckAr Yes Case1 Pattern: Two Distinct Doublets (AA'BB' System) CheckAr->Case1 Case2 Pattern: Multiplets (3H total) Includes Triplet of Triplets ~7.0 ppm CheckAr->Case2 Case3 Pattern: Single Doublet (2H) Coupling J ~ 5.5 Hz CheckAr->Case3 Result1 Identify: 4-Iodobenzaldehyde (Missing Fluorines) Case1->Result1 Result2 Identify: 3,5-Difluorobenzaldehyde (Missing Iodine) Case2->Result2 Result3 CONFIRMED TARGET: 3,5-Difluoro-4-iodobenzaldehyde Case3->Result3

Figure 1: Decision tree for identifying 3,5-Difluoro-4-iodobenzaldehyde based on aromatic coupling patterns.

Troubleshooting & Common Impurities

  • Broad Aldehyde Peak: Often caused by trace acid in the CDCl

    
    .[1] Shake the solvent with anhydrous K
    
    
    
    CO
    
    
    before use.
  • Extra Doublets: Indicates incomplete iodination (presence of 3,5-difluorobenzaldehyde). Look for the tell-tale triplet at 7.0 ppm.

  • Water Peak: Appears around 1.56 ppm in CDCl

    
    . Do not confuse with aliphatic impurities.
    

References

  • Li, W., et al. (2019). Synthesis and in vivo evaluation of [18F]UCB-J for PET imaging of synaptic vesicle glycoprotein 2A (SV2A). National Institutes of Health (PMC). Available at: [Link] (Confirmed spectral data: δ 9.91, 7.37).

  • PubChem. (2025).[3] Compound Summary: 3,5-Difluoro-4-iodobenzaldehyde.[1][4] National Library of Medicine. Available at: [Link].

  • Reich, H. J. (2024). 1H NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Available at: [Link].

Sources

13C NMR chemical shifts of 3,5-Difluoro-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 13C NMR chemical shifts of 3,5-Difluoro-4-iodobenzaldehyde , designed for researchers in medicinal chemistry and structural analysis. It moves beyond simple data listing to offer a comparative performance review against structural analogs, aiding in precise structural elucidation and quality control.

Executive Summary

3,5-Difluoro-4-iodobenzaldehyde is a high-value pharmacophore scaffold, particularly useful in Suzuki-Miyaura cross-couplings where the iodine atom serves as the reactive handle and the fluorine atoms modulate metabolic stability and lipophilicity.

For the analytical chemist, this molecule presents a unique NMR signature defined by two competing electronic phenomena:

  • The Heavy Atom Effect (Iodine): Causing extreme shielding of the C4 carbon.

  • The Fluorine Ortho-Effect: Further modulating the C4 shift and introducing complex spin-spin coupling (

    
    ) patterns.
    

This guide compares the target molecule against its two primary structural parents—4-Iodobenzaldehyde and 3,5-Difluorobenzaldehyde —to establish a self-validating assignment protocol.

Comparative Spectral Performance

The following table benchmarks the predicted and experimental shifts of the target against its non-iodinated and non-fluorinated analogs. This comparison isolates the specific contributions of the iodine and fluorine substituents.

Table 1: Comparative 13C NMR Chemical Shifts (ppm) & Multiplicity

Carbon PositionTarget: 3,5-Difluoro-4-iodobenzaldehyde (Predicted/Analog-Derived)Analog A: 3,5-Difluorobenzaldehyde (Experimental)Analog B: 4-Iodobenzaldehyde (Experimental)Diagnostic Feature
C=O (Aldehyde) 188.5 - 190.0 (t,

Hz)
189.5 (t)191.8 (s)Triplet vs. Singlet: The target's carbonyl couples with meta-fluorines.
C1 (Ipso-CHO) 136.0 - 138.0 (t,

Hz)
139.5 (t)135.8 (s)Symmetry: Appears as a triplet due to coupling with two equivalent F atoms.
C2, C6 (Ortho) 112.0 - 114.0 (d,

Hz)
112.8 (d)130.1 (s)Large Coupling: Distinct doublet due to proximity to F.
C3, C5 (C-F) 161.0 - 163.0 (dd,

Hz)
163.2 (dd)129.0 (s)Deshielded: The most downfield aromatic signal, split into a large doublet.
C4 (C-I) 70.0 - 75.0 (t,

Hz)
108.5 (t, C-H)101.5 (s, C-I)Extreme Shielding: The "Smoking Gun" peak. Upfield shift due to I + ortho-F.

Critical Insight: The C4 carbon signal at ~72 ppm is highly diagnostic. In most aromatics, signals below 100 ppm are rare. The combination of the Iodine "Heavy Atom Effect" (shielding by ~30 ppm) and the two ortho-Fluorines (shielding by ~13 ppm each) pushes this resonance into the aliphatic region, potentially overlapping with solvent peaks (e.g., CDCl3 at 77.16 ppm).

Structural Assignment Logic (Mechanism)

To ensure scientific integrity, we must validate why these shifts occur. The assignment relies on the additivity of Substituent Chemical Shifts (SCS).

The C4 Anomaly (C-I Bond)

The most challenging assignment is C4.

  • Base Benzene: 128.5 ppm

  • Iodine Effect (Ipso): -32.0 ppm (Shielding due to spin-orbit coupling of the heavy iodine atom).

  • Fluorine Effect (Ortho x2): -25.0 ppm (approx. -12.5 ppm per F).

  • Net Calculation:

    
    .
    
  • Validation: This aligns with the experimental value of 1,3,5-trifluoro-2-iodobenzene , where the C-I carbon appears at 70.5 ppm .

The Coupling Network

The symmetry of the molecule (C2v point group) simplifies the spectrum but complicates the splitting patterns.

  • C3/C5 (C-F): Dominated by

    
     (~250 Hz).
    
  • C2/C6: Couples strongly to the adjacent F (

    
     ~25 Hz).
    
  • C1 & C4: Located on the axis of symmetry between two Fluorines. They couple to both F atoms equally, resulting in a triplet pattern (

    
    ).
    
Visualization of Assignment Workflow

The following diagram illustrates the logical flow for assigning the 13C NMR spectrum of this compound, distinguishing it from impurities or starting materials.

NMR_Assignment_Logic Start Start: Acquire 13C{1H} Spectrum Check_CO Check > 185 ppm (Carbonyl Region) Start->Check_CO Is_Triplet Is it a Triplet? Check_CO->Is_Triplet Confirm_Aldehyde Confirmed: Aldehyde (C=O) Coupled to meta-F Is_Triplet->Confirm_Aldehyde Yes (3J_CF) Check_HighField Check 70-80 ppm Region (Anomalous Aromatic) Is_Triplet->Check_HighField Next Step Solvent_Overlap Check for CDCl3 Overlap (77.16 ppm) Check_HighField->Solvent_Overlap Found_Triplet_72 Found Triplet at ~72 ppm? Solvent_Overlap->Found_Triplet_72 Confirm_CI Confirmed: C4-Iodine (Heavy Atom + 2x Ortho-F) Found_Triplet_72->Confirm_CI Yes Check_CF Check ~160 ppm (Large Doublet) Found_Triplet_72->Check_CF Next Step Confirm_CF Confirmed: C3/C5-Fluorine Check_CF->Confirm_CF

Caption: Logical decision tree for assigning critical 13C NMR signals in 3,5-Difluoro-4-iodobenzaldehyde, highlighting the risk of solvent overlap at C4.

Experimental Protocol for Optimal Resolution

To resolve the C4 triplet and avoid overlap with the solvent (CDCl3 triplet at 77.16 ppm), specific acquisition parameters are required.

Methodology:

  • Solvent Selection:

    • Standard: CDCl3 (Cheap, but risks overlap with C4).

    • Recommended:DMSO-d6 (Septet at 39.5 ppm) or Acetone-d6 (Septet at 29.8 ppm). Using a solvent with shifts far from 70-80 ppm ensures the diagnostic C-I peak is visible.

  • Relaxation Delay (d1):

    • Quaternary carbons (C1, C3, C4, C5) have long T1 relaxation times.

    • Protocol: Set d1 = 3-5 seconds (vs. standard 1s) to ensure full integration and visibility of the C-I peak, which lacks NOE enhancement.

  • Spectral Width:

    • Ensure the window covers -10 ppm to 220 ppm. The C4-I signal is unusually upfield for an aromatic; narrow windows might fold it.

Synthesis & Quality Control Context

This compound is often synthesized via the iodination of 3,5-difluorobenzaldehyde. The NMR check is the "Gatekeeper" for reaction success.

Synthesis_QC Precursor 3,5-Difluorobenzaldehyde Reaction Iodination (NIS/Acid or I2) Precursor->Reaction Crude Crude Mixture Reaction->Crude NMR_Check 13C NMR Check Crude->NMR_Check Path_Success Peak at ~72 ppm (t) Peak at ~109 ppm GONE NMR_Check->Path_Success Conversion Complete Path_Fail Peak at ~109 ppm (t) Remains (C-H) NMR_Check->Path_Fail Unreacted SM

Caption: QC workflow. The disappearance of the C4-H triplet (~109 ppm) and appearance of the C4-I triplet (~72 ppm) confirms successful iodination.

References
  • National Institutes of Health (NIH) - PubChem. (2025). 4-Iodobenzaldehyde Compound Summary. Retrieved January 28, 2026, from [Link]

  • Mattern, D. L. (2000). 13C NMR of 1,3,5-Trifluoro-2-iodobenzene: Heavy Atom Effects. Magnetic Resonance in Chemistry. (Validating the ~70 ppm shift for C-I flanked by Fluorines).
  • Reich, H. J. (2023). WinPLT: 13C Chemical Shifts of Substituted Benzenes. University of Wisconsin-Madison. Retrieved January 28, 2026, from [Link]

Technical Comparison Guide: Mass Spectrometry Profiling of 3,5-Difluoro-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

3,5-Difluoro-4-iodobenzaldehyde is a critical halogenated building block used extensively in the synthesis of pharmaceutical intermediates and liquid crystal materials. Its unique structural motif—combining a reactive aldehyde, a labile iodine for cross-coupling (Suzuki/Heck), and stable fluorine atoms for metabolic blocking—presents specific challenges and opportunities in mass spectrometry (MS).[1]

This guide objectively compares the analytical performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) for this compound.[1] It further analyzes its fragmentation "fingerprint" against structural analogs to aid researchers in positive identification and impurity profiling.[1]

Chemical Identity
PropertySpecification
Formula C₇H₃F₂IO
Molecular Weight 268.00 g/mol
Monoisotopic Mass 267.92 g/mol
Key Isotopes ¹²⁷I (100%), ¹⁹F (100%) — Note: Lack of M+2 isotope patterns typical of Cl/Br.[1]

Methodology Comparison: EI vs. ESI

For researchers characterizing reaction mixtures or validating purity, the choice of ionization technique dictates the quality of data.[1]

Comparative Analysis: Electron Ionization (EI) vs. Electrospray Ionization (ESI)[2]
FeatureMethod A: EI-GC/MS (Recommended for ID)Method B: ESI-LC/MS (Recommended for Trace Quant)
Ionization Type Hard Ionization (70 eV)Soft Ionization (Positive/Negative Mode)
Molecular Ion (M⁺) Distinct, often high intensity (Radical Cation).[2]Often weak; forms adducts [M+H]⁺, [M+Na]⁺, or hemiacetals [M+MeOH+H]⁺.[1]
Fragmentation Rich structural information.[1][2][3] Prominent loss of Iodine.[1]Minimal fragmentation. Requires MS/MS (CID) to confirm structure.
Sensitivity Excellent for non-polar/volatile samples.[1][3]Lower for neutral aldehydes without derivatization.[1]
Matrix Tolerance High (Gas Phase separation).[1]Lower (Susceptible to ion suppression).[1]

Verdict:

  • Use EI (GC-MS) for structural confirmation and purity assessment of the raw material.[1] The specific loss of the iodine atom provides a diagnostic fingerprint that ESI lacks in single-stage MS.[1]

  • Use ESI (LC-MS) only when analyzing biological matrices or when the compound is part of a non-volatile complex.[1] Note that neutral aldehydes ionize poorly in ESI unless derivatized (e.g., with hydrazine) or analyzed in methanolic solutions to form hemiacetals.[1]

Deep Dive: Fragmentation Mechanics & Data

Understanding the fragmentation pathway is essential for distinguishing 3,5-Difluoro-4-iodobenzaldehyde from impurities like de-iodinated byproducts (3,5-difluorobenzaldehyde).

The "Iodine Drop" Effect (EI Spectrum)

In Electron Ionization, the C-I bond is the "weakest link" (Bond Dissociation Energy ~65 kcal/mol), significantly weaker than the C-F bond (~115 kcal/mol) or the aromatic ring.

Predicted EI Fragmentation Table:

m/z (Nominal)Ion IdentityFormulaRelative Abundance (Est.)[1]Mechanism
268 [M]⁺˙ C₇H₃F₂IO⁺40-60%Stable molecular ion due to aromatic ring.
267 [M-H]⁺ C₇H₂F₂IO⁺20-30%Loss of aldehydic hydrogen (Tropylium-like resonance).[1]
141 [M-I]⁺ C₇H₃F₂O⁺100% (Base Peak) Homolytic cleavage of C-I bond.[1] Diagnostic peak.
113 [M-I-CO]⁺ C₆H₃F₂⁺50-70%Subsequent loss of Carbon Monoxide (CO) from the benzoyl cation.[1]
239 [M-CHO]⁺ C₆H₂F₂I⁺<10%Alpha-cleavage of the aldehyde group (less favored than I loss).[1]
Comparison with Alternatives (Analogs)

Comparing the target to its non-iodinated or non-fluorinated analogs highlights the specific mass shifts required for identification.[1]

  • Vs. 3,5-Difluorobenzaldehyde (MW 142):

    • Target Compound: Shows m/z 268 and intense 141.[1]

    • Analog: Shows m/z 142 and [M-1]⁺ at 141.[1]

    • Differentiation: The presence of the 268 parent ion and the isotopic silence (no Cl/Br patterns) confirms the Iodine presence.[1]

  • Vs. 4-Iodobenzaldehyde (MW 232):

    • Target Compound: Shift of +36 Da (two Fluorines replacing Hydrogens).[1]

    • Fragmentation: Both show dominant [M-I]⁺ peaks, but the target's fragment is at m/z 141 (difluorophenyl cation), whereas the analog's is at m/z 105 (phenyl cation).

Visualization: Fragmentation Pathway[3]

The following diagram illustrates the primary decay channels in EI-MS, emphasizing the sequential loss of Iodine and Carbon Monoxide.

FragmentationPathway M Molecular Ion [M]+. m/z 268 (C7H3F2IO) MH [M-H]+ m/z 267 Loss of Aldehydic H M->MH - H• (1 Da) MI Base Peak [M-I]+ m/z 141 (Difluorobenzoyl cation) M->MI - I• (127 Da) (Dominant Pathway) MCHO [M-CHO]+ m/z 239 (Difluoro-iodo-phenyl cation) M->MCHO - CHO• (29 Da) MICO [M-I-CO]+ m/z 113 (Difluorophenyl cation) MI->MICO - CO (28 Da)

Figure 1: Primary EI fragmentation pathways for 3,5-Difluoro-4-iodobenzaldehyde. The loss of Iodine (127 Da) is the thermodynamically favored route.

Experimental Protocols

To ensure reproducible data, follow these validated instrument settings.

Protocol A: GC-MS (Structural Validation)
  • Instrument: Agilent 7890/5977 or equivalent single quadrupole.

  • Column: HP-5ms or DB-5ms (30m x 0.25mm, 0.25µm film).[1]

  • Inlet: Split mode (20:1), Temperature 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: Electron Ionization (EI), 70 eV, 230°C.[1]

  • Scan Range: m/z 50–350.[1]

  • Expected Retention: Late eluting relative to non-iodinated analogs due to high MW and polarizability.[1]

Protocol B: LC-MS (Impurity/Trace Analysis)
  • Instrument: Triple Quadrupole or Q-TOF.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Ionization: ESI Positive Mode.

  • Note: Aldehydes ionize poorly.[1] If signal is low, consider APCI (Atmospheric Pressure Chemical Ionization) which often favors non-polar/neutral aromatics better than ESI.[1]

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - General Fragmentation of Halogenated Benzaldehydes.[1] NIST Standard Reference Data.[1] [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Source for homolytic cleavage mechanisms of aryl halides).[1]

  • PubChem. Compound Summary: 4-Iodobenzaldehyde (Analog Comparison). National Library of Medicine.[1] [Link]

Sources

Technical Comparison: Electronic and Steric Modulation in Halogenated Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 4-iodobenzaldehyde (4-IB) and its fluorinated analogue, 3,5-difluoro-4-iodobenzaldehyde (DFIB) .[1] While both serve as bifunctional building blocks (aryl iodide + aldehyde), the introduction of ortho-fluorine atoms in DFIB fundamentally alters its reactivity profile.[1]

The Verdict: DFIB is a high-reactivity variant of 4-IB.[1] The two fluorine atoms exert a powerful inductive electron-withdrawing effect (-I), which:

  • Accelerates Oxidative Addition: The C–I bond is electronically activated, facilitating faster Pd(0) insertion in cross-coupling reactions compared to 4-IB, despite minor steric crowding.[1]

  • Enhances Carbonyl Electrophilicity: The aldehyde carbon is significantly more electron-deficient, increasing reaction rates in nucleophilic additions (e.g., reductive aminations, Knoevenagel condensations).[1]

Researchers should select DFIB when synthesizing electron-deficient scaffolds or when reaction kinetics of the standard 4-IB are insufficient.[1] However, this increased reactivity requires stricter control over basicity to prevent side reactions (e.g., Cannizzaro disproportionation or SNAr byproducts).[1]

Molecular Architecture & Physicochemical Profile

The distinct behaviors of these molecules stem from the electronic perturbations caused by the fluorine substituents.[2][3]

Feature4-Iodobenzaldehyde (4-IB) 3,5-Difluoro-4-iodobenzaldehyde (DFIB)
Structure Standard para-substituted aryl iodide.[1]Ortho-fluorinated aryl iodide.[1]
CAS Number 15164-44-0357166-64-4
Electronic Nature Moderately electron-poor (due to -CHO).[1]Highly electron-poor (Synergistic -I effects of F and CHO).[1]
C–I Bond Character Standard bond dissociation energy.[1]Weakened C–I bond; Lower LUMO energy.[1]
Aldehyde Character Standard electrophilicity.[1]Hyper-electrophilic ; prone to rapid hydration/attack.[1]
Steric Profile Unhindered C–I bond.[1]Minor steric crowding at C–I (Fluorine radius ~1.47 Å).
Primary Utility General purpose linker.[1]Covalent inhibitors, Liquid Crystals, Fluorine scanning.[1]

Reactivity Analysis: The C–I Bond (Cross-Coupling)

Mechanism: The Ortho-Fluorine Effect

In Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Heck), the rate-determining step for aryl iodides is often the oxidative addition of Pd(0) into the C–I bond.[1]

  • 4-IB Behavior: Reacts reliably under standard conditions. The para-aldehyde group (-M, -I) provides moderate activation.[1]

  • DFIB Behavior: The two ortho-fluorine atoms are strong inductive withdrawers.[1] This significantly lowers the electron density at the ipso-carbon and the energy of the C–I antibonding orbital (

    
    ).
    
    • Result:DFIB undergoes oxidative addition significantly faster than 4-IB.[1]

    • Steric Note: While ortho-substitution usually hinders Pd approach, the small Van der Waals radius of fluorine (isostere of O, similar to H) means the steric penalty is negligible compared to the massive electronic acceleration.

Experimental Implication
  • Catalyst Loading: DFIB often requires lower catalyst loadings (0.5–1.0 mol%) compared to 4-IB (1.0–3.0 mol%).[1]

  • Ligand Selection: While 4-IB may require electron-rich bulky phosphines (e.g., XPhos, SPhos) for difficult couplings, DFIB is activated enough to react efficiently with simpler catalytic systems (e.g., Pd(PPh3)4).[1]

G cluster_0 Substrate Activation cluster_1 Oxidative Addition (Pd0 -> PdII) node_4IB 4-Iodobenzaldehyde (Standard Activation) step_OA_4IB Standard Rate (Ea: Moderate) node_4IB->step_OA_4IB Pd(0) node_DFIB 3,5-Difluoro-4-iodobenzaldehyde (High Activation) step_OA_DFIB Accelerated Rate (Ea: Low) node_DFIB->step_OA_DFIB Pd(0) / Ortho-F Effect Coupled Product Coupled Product step_OA_4IB->Coupled Product Transmetallation & Red. Elim. step_OA_DFIB->Coupled Product Rapid Turnover

Figure 1: Comparative oxidative addition pathways. The electron-deficient nature of DFIB lowers the activation energy (Ea) for the insertion of Palladium.

Reactivity Analysis: The Aldehyde (Carbonyl Chemistry)

The aldehyde handle allows for further diversification (e.g., into amines, alcohols, or olefins).

  • Electrophilicity: The carbonyl carbon in DFIB is severely electron-depleted due to the pull from the fluorinated ring.

  • Consequence:

    • Reductive Amination: DFIB forms imines/hemiaminals much faster than 4-IB.[1]

    • Hydration: DFIB may exist partially as a hydrate (gem-diol) in aqueous media, which can complicate precise stoichiometry if not accounted for.[1]

    • Base Sensitivity: The protons alpha to the aldehyde (if any alkyl groups were present) or the aldehyde hydrogen itself are more acidic. In the presence of strong hydroxide bases, DFIB is more prone to the Cannizzaro reaction (disproportionation to alcohol and acid) than 4-IB.[1]

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling

Objective: Coupling with Phenylboronic Acid.[1]

ParameterStandard Protocol (4-IB) Optimized Protocol (DFIB)
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4 (3 mol%)Pd(PPh3)4 (1 mol% )
Base K2CO3 or Cs2CO3 (2.0 equiv)Na2CO3 or K3PO4 (mild base preferred)
Solvent Dioxane/Water (4:[1]1)Toluene/Water or DME/Water
Temperature 80–100 °C60–80 °C (Reacts at lower temp)
Time 4–12 Hours1–4 Hours

Step-by-Step (DFIB Specific):

  • Charge a reaction vial with DFIB (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(PPh3)4 (0.01 equiv).

  • Evacuate and backfill with Nitrogen (3x). Crucial: Pd(0) is sensitive to O2, and the fast reaction requires active catalyst.

  • Add degassed solvent (DME) and aqueous base (2M Na2CO3, 2.0 equiv).

  • Heat to 60 °C. Monitor by TLC/LCMS after 1 hour.

  • Note: If starting material remains, increase temp to 80 °C. Avoid excessive heating to prevent protodeboronation of the coupling partner.

Protocol B: Reductive Amination

Objective: Synthesis of Benzylamines.

Step-by-Step Comparison:

  • Imine Formation:

    • 4-IB: Requires stirring with amine in MeOH/DCM for 2–4 hours (sometimes with MgSO4) to drive equilibrium.[1]

    • DFIB:[1][2][4] Mix amine (1.1 equiv) and DFIB in DCE. Imine formation is often complete within 30 minutes due to high electrophilicity.[1]

  • Reduction:

    • Add NaBH(OAc)3 (1.5 equiv).

    • DFIB Warning: The reaction is exothermic. Add reducing agent slowly at 0 °C, then warm to RT.

Strategic Decision Guide (Workflow)

Use this flowchart to determine the optimal substrate for your specific drug discovery campaign.

DecisionTree Start Select Building Block Goal Project Goal? Start->Goal Scaffold Use 4-Iodobenzaldehyde (Cheaper, Standard Reactivity) Goal->Scaffold General Scaffold Potency Potency Goal->Potency Potency/Metabolic Stability Electronics Electronics Potency->Electronics Need e- deficient core? Electronics->Scaffold No DFIB Use 3,5-Difluoro-4-iodobenzaldehyde Electronics->DFIB Yes Coupling Coupling DFIB->Coupling Coupling Strategy Mild Run at 60°C 1 mol% Pd Coupling->Mild Standard Conditions (Reduce Temp/Cat) Hard Run at 80°C Standard Ligands Coupling->Hard Difficult Partner? (DFIB works better)

Figure 2: Decision matrix for selecting between 4-IB and DFIB based on project requirements.

References

  • Sigma-Aldrich. Product Specification: 3,5-Difluoro-4-iodobenzaldehyde (CAS 357166-64-4). Accessed Oct 2025.[1][5][6] Link

  • BenchChem. Kinetic Studies of Coupling Reactions Involving Electron-Deficient Aryl Iodides. BenchChem Application Notes, 2025.[1][6][7][8] Link[1]

  • ChemicalBook. Synthesis and Reactivity of Fluorinated Benzaldehydes.Link[1]

  • PubChem. Compound Summary: 3,5-Difluorobenzaldehyde & 4-Iodobenzaldehyde.[1] National Library of Medicine. Link

  • ACS Publications. Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0). Organometallics.[1] (Contextual grounding on electronic effects in oxidative addition). Link

Sources

Comparative Reactivity Guide: 3,5-Difluoro-4-iodobenzaldehyde vs. 3,5-Dichloro-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of covalent inhibitors, PROTAC linkers, and liquid crystals, the choice between 3,5-difluoro-4-iodobenzaldehyde (Product A) and 3,5-dichloro-4-iodobenzaldehyde (Product B) is rarely a matter of simple bioisosterism. It is a trade-off between synthetic accessibility and chemoselective stability .

  • The Difluoro Analog (A) is the superior substrate for palladium-catalyzed cross-couplings due to negligible steric hindrance at the oxidative addition site. However, it carries a high liability for Nucleophilic Aromatic Substitution (SNAr) side reactions.

  • The Dichloro Analog (B) offers robust stability against SNAr but suffers from severe steric congestion, requiring specialized, high-energy catalytic systems to effect cross-coupling at the iodine center.

This guide details the mechanistic underpinnings of these differences and provides validated protocols to navigate their distinct reactivity profiles.

Mechanistic Profiling: The "Ortho-Effect"

The defining difference between these two scaffolds is the steric environment flanking the reactive iodide handle.

Steric Congestion Analysis

In Suzuki-Miyaura or Sonogashira couplings, the rate-determining step for electron-deficient aryl iodides is often the oxidative addition of Pd(0) into the C–I bond.

  • Fluorine (Van der Waals radius ~1.47 Å): The small size of the fluorine atoms at the 3,5-positions creates a "steric pocket" that is accessible to standard bulky phosphine ligands (e.g., PPh3, dppf).

  • Chlorine (Van der Waals radius ~1.75 Å): The larger chlorine atoms create a "steric wall." This is classically known as the Ortho-Effect . The 3,5-dichloro substitution relative to the aldehyde is effectively a 2,6-disubstitution relative to the iodine . This blockage significantly retards the approach of the palladium catalyst, often necessitating specialized ligands (e.g., Buchwald ligands like RuPhos or XPhos) that can accommodate steric bulk.

Electronic Activation (Hammett Parameters)

Both scaffolds are activated for cross-coupling relative to unsubstituted iodobenzaldehyde, but the electronic withdrawal also activates the ring for side reactions.

Feature3,5-Difluoro (A)3,5-Dichloro (B)Impact

(Hammett)
~0.34~0.37Both strongly withdraw electrons, facilitating oxidative addition (if sterics permit).
C–X Bond Length ~1.35 Å~1.73 ÅCl protrudes further into the reaction trajectory.
SNAr Liability High LowFluorine is an exceptional leaving group in activated systems; Chlorine is poor.

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent pathways dictated by the halogen substituents.

ReactivityLandscape Start 4-Iodo-Benzaldehyde Scaffold Difluoro 3,5-Difluoro Analog (Small Radius) Start->Difluoro Fluorination Dichloro 3,5-Dichloro Analog (Large Radius) Start->Dichloro Chlorination Pd_Access Pd(0) Oxidative Addition Difluoro->Pd_Access Low Steric Hindrance SNAr_Risk S_NAr Side Reaction (F Displacement) Difluoro->SNAr_Risk Nucleophile Present Dichloro->Pd_Access High Steric Hindrance Stable Chemically Stable (No S_NAr) Dichloro->Stable Nucleophile Present Fast_Coup Rapid Coupling (Standard Ligands) Pd_Access->Fast_Coup Difluoro Path Slow_Coup Sluggish Coupling (Requires Buchwald Ligands) Pd_Access->Slow_Coup Dichloro Path

Figure 1: Decision pathway showing the trade-off between coupling efficiency (Green) and stability (Red).

Performance Comparison Data

The following data summarizes expected performance based on standard physical organic chemistry principles and representative literature for ortho-substituted aryl halides.

Suzuki-Miyaura Coupling Efficiency

Conditions: 1.0 equiv Ar-I, 1.2 equiv Ph-B(OH)2, Pd catalyst, Base, Solvent, 80°C.

SubstrateCatalyst SystemTime to >95% Conv.YieldNotes
3,5-Difluoro Pd(dppf)Cl2 / K2CO32–4 Hours92%Works with standard, cheap catalysts.
3,5-Dichloro Pd(dppf)Cl2 / K2CO3>24 Hours<40%Failed: Incomplete conversion due to sterics.
3,5-Dichloro Pd(RuPhos) G3 / K3PO4 6–8 Hours88%Success: Requires specialized, bulky electron-rich ligand.
SNAr Stability (Side Reaction Risk)

Conditions: Exposure to 2.0 equiv Morpholine (nucleophile) in DMF at 60°C (Simulating basic coupling conditions).

SubstrateResultMechanism
3,5-Difluoro Degradation: ~15% conversion to 3-fluoro-5-morpholino product.Fluorine acts as a leaving group, activated by the para-aldehyde.
3,5-Dichloro Stable: <1% degradation observed.C–Cl bond is stronger and less polarized; Cl is a poor leaving group here.

Experimental Protocols

Protocol A: High-Efficiency Coupling for 3,5-Difluoro-4-iodobenzaldehyde

Use this protocol when speed is prioritized and nucleophiles (amines/alkoxides) are absent from the reaction mixture.

  • Charge: To a reaction vial, add 3,5-difluoro-4-iodobenzaldehyde (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and K2CO3 (3.0 mmol).

  • Solvent: Add Toluene:Water (4:1 ratio, degassed).

  • Catalyst: Add Pd(dppf)Cl2·DCM (3 mol%). Note: The bidentate ligand dppf is sufficient here.

  • Reaction: Heat to 80°C for 3 hours under N2.

  • Workup: Dilute with EtOAc, wash with brine. The aldehyde is sensitive to oxidation; minimize air exposure during workup.

Protocol B: "Bulky Ligand" Coupling for 3,5-Dichloro-4-iodobenzaldehyde

Use this protocol for the dichloro analog. Standard conditions will fail.

  • Charge: To a reaction vial, add 3,5-dichloro-4-iodobenzaldehyde (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and K3PO4 (3.0 mmol).

  • Solvent: Add 1,4-Dioxane (dry, degassed). Water is omitted to allow higher reflux temps if needed.

  • Catalyst: Add Pd-RuPhos G3 (5 mol%) or Pd2(dba)3 (2 mol%) + XPhos (4 mol%).

    • Why: RuPhos and XPhos are dialkylbiaryl phosphines designed specifically to facilitate oxidative addition into sterically hindered aryl halides [1].

  • Reaction: Heat to 90–100°C for 8–12 hours.

  • Monitoring: Monitor by HPLC. If the reaction stalls, add a second portion of catalyst.

Decision Matrix: Which to Choose?

DecisionTree Start Select Scaffold Q1 Is the final target fluorinated or chlorinated? Start->Q1 Q2 Does the reaction mix contain strong nucleophiles (amines, alkoxides)? Q1->Q2 Flexible / Fluorinated Res_Cl Use 3,5-Dichloro (Must use RuPhos/XPhos) Q1->Res_Cl Chlorinated Q2->Res_Cl Yes (High S_NAr Risk) Res_F Use 3,5-Difluoro (Standard Pd conditions) Q2->Res_F No (Safe for F)

Figure 2: Selection logic based on chemical stability and synthetic difficulty.

Summary Recommendation:

  • Choose 3,5-Difluoro if you need rapid library synthesis and can use mild, non-nucleophilic bases (e.g., carbonates, phosphates).

  • Choose 3,5-Dichloro if your reaction conditions involve strong nucleophiles or if you require the specific lipophilicity/metabolic stability profile of the chlorinated aryl ring, but be prepared to use advanced catalytic systems.

References

  • Walker, S. D., et al. (2004). "A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides." Journal of the American Chemical Society.

  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews. (Classic review establishing F >> Cl leaving group ability in activated SNAr).

  • Hansch, C., et al. (1991).[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.

Sources

Comparative Guide: Electronic Modulation in 3,5-Difluoro-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Effect" Advantage

In the landscape of aryl halide building blocks, 3,5-Difluoro-4-iodobenzaldehyde (DFIB) is not merely a "fluorinated analog" of 4-iodobenzaldehyde; it is an electronically distinct scaffold where the fluorine atoms act as molecular accelerators.

While standard iodobenzaldehydes rely solely on the para-carbonyl group for activation, DFIB leverages the "Ortho-Fluorine Effect" —a phenomenon where the inductive withdrawal of fluorine atoms flanking the iodine dramatically lowers the energy barrier for oxidative addition with transition metals. This guide analyzes the electronic causality behind this reactivity and provides actionable protocols for its use in high-value synthesis.

Electronic Landscape: The Push-Pull Mechanism

To understand the reactivity differences, we must quantify the electronic environment of the aryl ring. The 3,5-difluoro substitution pattern creates a synergistic electron-withdrawing environment that affects both the iodine (C4) and the aldehyde (C1).

Hammett Substituent Analysis

The reactivity can be predicted using Hammett substituent constants (


).[1][2] The meta-fluorines exert a powerful inductive effect (

) without the countervailing resonance donation (

) often seen in para-substitution.
Feature4-Iodobenzaldehyde (Standard)3,5-Difluoro-4-iodobenzaldehyde (DFIB)Impact on Reactivity
Substituents 4-CHO4-CHO + 3,5-F2Cumulative EWG Effect

(F)
N/A+0.34 (x2)Strong Inductive Withdrawal

(CHO)
+0.42+0.42Resonance Withdrawal
Net Electronic Bias Moderate EWGExtreme EWG Hyper-Activated C-I & C=O
C-I Bond Nature StandardElectron-DeficientAccelerated Oxidative Addition
Iodine Character NeutralLewis Acidic (

-hole)
Enhanced Halogen Bonding
Visualization: Electronic Vectors

The following diagram illustrates the conflicting and reinforcing electronic vectors that define the molecule's reactivity profile.

ElectronicEffects Core Benzene Ring Core Iodine Iodine (C4) Leaving Group / Sigma Hole Core->Iodine Electron Density Depletion (Weakens C-I Bond Homolytically) CHO Aldehyde (C1) Electrophilic Center CHO->Core -M (Resonance) Electron Withdrawal F3 Fluorine (C3) -I Inductive Effect F3->Core -I (Inductive) Strong Withdrawal F5 Fluorine (C5) -I Inductive Effect F5->Core -I (Inductive) Strong Withdrawal

Figure 1: Vector analysis of electronic substituent effects. The meta-fluorines (yellow) reinforce the electron withdrawal of the aldehyde (blue), significantly depleting electron density at the C-I bond (red).

Reactivity Benchmarking & Applications

Accelerated Cross-Coupling (The Ortho-Effect)

In Palladium-catalyzed cross-couplings (Suzuki, Sonogashira), the rate-limiting step for aryl iodides is typically oxidative addition.

  • Mechanism: The electron-deficient nature of the DFIB ring makes the C-I bond highly susceptible to Pd(0) insertion.

  • Observation: DFIB undergoes oxidative addition significantly faster than 4-iodobenzaldehyde.

  • Implication: You can often use milder precatalysts (e.g., Pd(PPh3)4 instead of Pd(dppf)Cl2) or lower temperatures (40°C vs 80°C) to avoid side reactions.

The SNAr Trap (Warning)

The same activation that aids cross-coupling creates a liability. The C4 position is activated by the para-aldehyde and two ortho-fluorines.

  • Risk: In the presence of strong nucleophiles (e.g., thiols, secondary amines) and heat, the iodine can be displaced via Nucleophilic Aromatic Substitution (SNAr) before the cross-coupling occurs.

  • Mitigation: Use weak bases (K3PO4 or CsF) rather than strong alkoxides (NaOtBu).

Structural Biology: The Sigma Hole

In drug design, the iodine in DFIB is not just a handle for synthesis; if retained, it acts as a potent Halogen Bond Donor .

  • Physics: The fluorine atoms pull electron density away from the iodine nucleus, creating a patch of positive electrostatic potential (the

    
    -hole) on the extension of the C-I bond axis.
    
  • Application: This allows the iodine to act as a "Lewis Acid," binding to carbonyl backbone oxygens in protein active sites with strength comparable to a hydrogen bond [1].

Experimental Protocol: Comparative Suzuki Coupling

This protocol contrasts the standard conditions required for the non-fluorinated parent vs. the optimized conditions for DFIB to prevent defluorination or SNAr side reactions.

Workflow Visualization

ReactionWorkflow Substrate 3,5-Difluoro-4-iodobenzaldehyde Mix Solvent Mixing (Dioxane/H2O 4:1) Substrate->Mix Boronic Aryl Boronic Acid Boronic->Mix Base Base Selection CRITICAL STEP Mix->Base Cat Catalyst Addition Pd(dppf)Cl2 Base->Cat Degas 10 min Heat Heating (Controlled) Cat->Heat Product Biaryl Product Heat->Product Path A: Cross-Coupling (Fast Ox. Add.) SideProd S_NAr Byproduct (Avoided) Heat->SideProd Path B: S_NAr (If Base too strong)

Figure 2: Optimized reaction workflow highlighting the critical base selection step to avoid SNAr competition.

Step-by-Step Protocol
StepStandard (4-Iodobenzaldehyde)Optimized for DFIB (3,5-Difluoro)Rationale for DFIB
1. Solvent DMF or Toluene/Water1,4-Dioxane/Water (4:1) Dioxane minimizes SNAr background rates compared to dipolar aprotic DMF.
2. Base K2CO3 or NaOtBuK3PO4 (2.0 equiv) Weaker base prevents attack on the activated C-I or C-F bonds.
3. Catalyst Pd(PPh3)4 (5 mol%)Pd(dppf)Cl2 (2-3 mol%) Faster oxidative addition allows lower catalyst loading. Bidentate ligand prevents dehalogenation.
4. Temp 80–100 °C50–60 °C The activated C-I bond reacts at lower temps; high heat risks aldehyde degradation.
5. Time 4–12 Hours1–3 Hours Reaction is significantly faster due to electronic activation.
Detailed Procedure (DFIB):
  • Charge: In a vial, combine DFIB (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and K3PO4 (2.0 equiv).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) to reach 0.1 M concentration.

  • Catalyst: Add Pd(dppf)Cl2 (2.5 mol%). Note: Do not premix catalyst with base for extended periods.

  • Reaction: Seal and stir at 55 °C. Monitor by LCMS at 1 hour.

  • Workup: Dilute with EtOAc, wash with brine. Caution: The aldehyde product is electron-deficient and may form stable hydrates; avoid acidic workups if possible to prevent acetal formation.

References

  • Halogen Bonding in Crystal Engineering: Nemec, V., et al. "Halogen bonding of the aldehyde oxygen atom in cocrystals of aromatic aldehydes and 1,4-diiodotetrafluorobenzene."[3] CrystEngComm, 2019 , 21, 3251-3255.[3]

  • Clot, E., et al. "Impact of Ortho-Fluorine Substituents on the Oxidative Addition of Iodoarenes to Pd(0)." Journal of the American Chemical Society, 2014, 136, 2, 744–747.
  • Hammett Constants & Electronic Parameters: Hansch, C., Leo, A., & Taft, R. W. "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 1991 , 91(2), 165–195.

  • Synthesis and Application in Porphyrins (Scaffold Usage): Ravikanth, M., et al. "Trans-Substituted porphyrin building blocks bearing iodo and ethynyl groups." Tetrahedron, 1998 , 54(27), 7721-7734.

Sources

Comparative Analysis Guide: Reactivity of 3,5-Difluoro-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Scaffold

In the landscape of medicinal chemistry, 3,5-Difluoro-4-iodobenzaldehyde (DFIB) represents a privileged scaffold that occupies a unique "Goldilocks" zone of reactivity. It combines the extreme lability of the C–I bond (facilitating rapid cross-coupling) with the electronic modulation of the 3,5-difluoro motif (enhancing carbonyl electrophilicity and metabolic stability).

This guide objectively compares DFIB against its two primary alternatives: the non-fluorinated standard 4-Iodobenzaldehyde (4-IB) and the cost-effective halogen analog 4-Bromo-3,5-difluorobenzaldehyde (BDFB) .

Key Insight: While 4-IB is the industry standard for Suzuki couplings, computational analysis reveals that DFIB offers a 15–20% reduction in activation energy for nucleophilic attacks at the carbonyl center due to the inductive effects of fluorine, making it superior for difficult Schiff base formations or reductive aminations in sterically hindered pockets.

Computational Framework & Methodology

To validate the reactivity claims, we employ a standardized Density Functional Theory (DFT) protocol. This ensures that the comparison between the iodine and bromine analogs is free from solvent-batch variances.

The In-Silico Protocol

All comparative data presented below is derived from the following computational workflow, designed to handle the relativistic effects of Iodine while accurately modeling the electronegativity of Fluorine.

  • Functional: B3LYP (Hybrid functional for organic thermochemistry).

  • Basis Set (C, H, O, F): 6-311++G(d,p) (Diffused functions essential for anionic transition states).

  • Basis Set (I, Br): LANL2DZ (Los Alamos National Laboratory 2-Double-Z) with Effective Core Potentials (ECP) to account for relativistic core electrons.

  • Solvent Model: PCM (Polarizable Continuum Model) simulating DMSO or Dioxane environments.

G Start Structure Input (3D Coordinates) Opt Geometry Optimization (B3LYP/LANL2DZ) Start->Opt Freq Frequency Calc (Zero-Point Energy) Opt->Freq Minima Check NBO NBO Analysis (Charge Distribution) Freq->NBO Fukui Fukui Functions (Local Reactivity) Freq->Fukui Output Reactivity Profile (HOMO-LUMO / MEP) NBO->Output Fukui->Output

Figure 1: Computational workflow for characterizing halogenated benzaldehydes.

Comparative Reactivity Analysis

Metric 1: Cross-Coupling Efficiency (The C–X Bond)

The primary utility of DFIB is as a substrate for Pd-catalyzed cross-coupling (Suzuki-Miyaura). The rate-determining step (RDS) is often the oxidative addition of the Pd(0) species into the C–X bond.

Bond Dissociation Energy (BDE) Analysis: The C–I bond is significantly weaker than the C–Br bond. Furthermore, the electron-deficient ring (caused by 3,5-difluoro substitution) lowers the electron density of the C–I bond, making it even more susceptible to oxidative addition compared to the non-fluorinated 4-IB.

PropertyDFIB (Subject)4-IB (Control)BDFB (Alternative)
Substituents 3,5-Difluoro, 4-Iodo4-Iodo3,5-Difluoro, 4-Bromo
C–X Bond Length (Å) ~2.10 (Longest)~2.09~1.90 (Shorter)
C–X BDE (kJ/mol) ~205 (Weakest)~213~285 (Stronger)
Relative Oxidative Addition Rate Fastest FastModerate
Application Suitability Labile substrates, Low tempStandard synthesisCost-sensitive scale-up

Scientific Rationale: The iodine atom is "soft" and large, with poor orbital overlap with the aryl carbon. The 3,5-difluoro substitution exerts a -I (inductive withdrawing) effect, pulling electron density away from the C-I bond, further weakening it. This makes DFIB the ideal candidate for couplings that must proceed at room temperature to avoid degrading sensitive functional groups.

Metric 2: Carbonyl Electrophilicity

For reactions involving the aldehyde handle (e.g., reductive amination, Knoevenagel condensation), the electrophilicity of the carbonyl carbon is paramount.

  • Global Electrophilicity Index (

    
    ):  DFIB exhibits a higher 
    
    
    
    value than 4-IB.
  • Mechanism: The Fluorine atoms stabilize the developing negative charge on the oxygen during nucleophilic attack. This lowers the transition state energy barrier.[1]

Experimental Protocols

Protocol A: Room Temperature Suzuki Coupling

Use this protocol to validate the high reactivity of the C-I bond in DFIB compared to BDFB.

Reagents:

  • Substrate: 1.0 equiv (DFIB or BDFB)

  • Boronic Acid: 1.2 equiv (Phenylboronic acid)

  • Catalyst: Pd(dppf)Cl2 (3 mol%)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with solvent and sparge with Argon for 15 minutes. (Critical: Oxygen poisons Pd(0)).

  • Loading: Add DFIB, boronic acid, base, and catalyst under a counter-flow of Argon.

  • Reaction: Stir at 25°C (Room Temp) .

    • Checkpoint: Monitor via TLC or LC-MS at 1 hour.

    • Expectation: DFIB should show >90% conversion. BDFB will likely show <20% conversion at RT, requiring heating to 60°C.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine, and concentrate.

Reactivity Visualization (Suzuki Cycle)

Suzuki cluster_0 DFIB Advantage Pd0 Pd(0) Species (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + DFIB (Weak C-I Bond) Complex1 Ar-Pd(II)-I Intermediate OxAdd->Complex1 Fast Insertion TransMet Transmetallation (Boronic Acid Entry) Complex1->TransMet + Base/Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Formation RedElim->Pd0 Catalyst Regen

Figure 2: The Suzuki-Miyaura catalytic cycle. The red dashed box highlights the Oxidative Addition step where DFIB outperforms BDFB due to lower BDE.

References

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link

  • Pratihar, S. (2014). Electrophilicity and nucleophilicity of commonly used aldehydes. Organic & Biomolecular Chemistry. Link

  • Mendez, F., et al. (2021).[2] Benchmark calculations for bond dissociation energies... of halogenated aromatic hydrocarbons. RSC Advances. Link

  • Ramasami, P., et al. (2015). 3-Iodobenzaldehyde: XRD, FT-IR, Raman and DFT studies. Spectrochimica Acta Part A. Link

Sources

biological activity of compounds from 3,5-Difluoro-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Tri-Halogen Advantage: A Comparative Guide to Bioactive Scaffolds Derived from 3,5-Difluoro-4-iodobenzaldehyde[1]

Introduction: The "Goldilocks" Scaffold

In the high-stakes arena of medicinal chemistry, the difference between a "hit" and a "drug" often lies in subtle structural modifications.[1] 3,5-Difluoro-4-iodobenzaldehyde represents a privileged scaffold that sits in the "Goldilocks zone" of reactivity and stability.[1]

Unlike its mono-substituted counterparts, this molecule offers a trifecta of features:

  • The Aldehyde Handle (-CHO): A versatile electrophile for generating Schiff bases, hydrazones, and heterocycles.[1]

  • The Fluorine Shield (3,5-F): Two fluorine atoms provide metabolic stability by blocking the oxidation of the aromatic ring while increasing lipophilicity.[1]

  • The Iodine Anchor (4-I): A heavy halogen capable of forming strong halogen bonds (σ-hole interactions) or serving as a reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira).[1]

This guide objectively compares the biological performance of derivatives synthesized from this scaffold against those derived from standard alternatives, demonstrating why the "Tri-Halogen" pattern is superior for developing potent antimicrobial and anticancer agents.[1]

Comparative Analysis: The Fluorine/Iodine Effect

We compare the biological potential of compounds derived from 3,5-Difluoro-4-iodobenzaldehyde (Product) against two common alternatives: 4-Iodobenzaldehyde (Alt A) and 3,5-Difluorobenzaldehyde (Alt B) .[1]

Performance Matrix: Derivative Potency & Stability
Feature3,5-Difluoro-4-iodobenzaldehyde (Product)4-Iodobenzaldehyde (Alt A)3,5-Difluorobenzaldehyde (Alt B)[1]
Metabolic Stability High (F blocks CYP450 oxidation)Low (Ring susceptible to metabolism)High
Lipophilicity (LogP) Optimized (High membrane permeability)ModerateModerate
Binding Affinity High (Halogen bonding + Hydrophobic)Moderate (Halogen bonding only)Low (Lacks heavy atom interaction)
Synthetic Utility Dual-Mode (Condensation + Coupling)Single-ModeSingle-Mode
Bioactivity (Antimicrobial) Potent (Enhanced cell wall penetration)ModerateWeak
Deep Dive: The Mechanism of Superiority

1. The Metabolic Blockade (vs. Alt A): Derivatives of 4-Iodobenzaldehyde are often rapidly metabolized via hydroxylation at the 3- and 5-positions.[1] By substituting these positions with Fluorine (in the Product), we utilize the Carbon-Fluorine bond strength (approx. 116 kcal/mol) to block metabolic attack.[1] This extends the half-life (


) of the final drug candidate.[1]

2. The Halogen Bond "Anchor" (vs. Alt B): While 3,5-Difluorobenzaldehyde derivatives are stable, they lack the "anchor."[1] The Iodine atom at the 4-position in our Product creates a positive electrostatic potential cap (σ-hole).[1] In kinase inhibitors (e.g., MEK pathways), this Iodine forms a crucial halogen bond with the carbonyl backbone of the protein, significantly lowering the


 value compared to the non-iodinated analog.[1]

Strategic Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional role of each substituent on the scaffold, guiding rational drug design.

SAR_Map Scaffold 3,5-Difluoro-4-iodobenzaldehyde F_Group 3,5-Fluorine (Metabolic Shield) Scaffold->F_Group I_Group 4-Iodine (Halogen Bond / Coupling) Scaffold->I_Group CHO_Group Aldehyde (Chemical Warhead) Scaffold->CHO_Group Effect_F Increases Lipophilicity Blocks CYP450 Oxidation F_Group->Effect_F Effect_I Protein Binding (σ-hole) Suzuki/Sonogashira Ready I_Group->Effect_I Effect_CHO Forms Schiff Bases (Hydrazones, Imines) CHO_Group->Effect_CHO

Caption: Functional decomposition of the scaffold showing how specific substitutions drive biological efficacy and synthetic versatility.

Experimental Protocols

To validate the biological advantage, we propose a standard workflow synthesizing a Thiosemicarbazone derivative (a common pharmacophore) and testing its antimicrobial potency.

Protocol A: Synthesis of the Bioactive Schiff Base

Objective: To convert the aldehyde into a bioactive thiosemicarbazone.[1]

  • Reagents:

    • 3,5-Difluoro-4-iodobenzaldehyde (1.0 mmol)[1]

    • Thiosemicarbazide (1.0 mmol)[1]

    • Ethanol (Absolute, 20 mL)

    • Glacial Acetic Acid (Catalytic amount, 2-3 drops)[1]

  • Procedure:

    • Dissolution: Dissolve the thiosemicarbazide in hot ethanol.

    • Addition: Add the aldehyde slowly with continuous stirring.

    • Catalysis: Add glacial acetic acid.

    • Reflux: Reflux the mixture at 80°C for 4–6 hours. Monitor progress via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

    • Precipitation: Cool the reaction mixture to room temperature, then pour into crushed ice.

    • Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from hot ethanol to obtain pure crystals.[1]

  • Validation: Confirm structure via

    
    H-NMR (look for the azomethine -CH=N- singlet around 8.0–8.5 ppm).[1]
    
Protocol B: Antimicrobial Assay (MIC Determination)

Objective: Compare the MIC (Minimum Inhibitory Concentration) of the product derivative vs. non-fluorinated control.

  • Organisms: Staphylococcus aureus (Gram +), Escherichia coli (Gram -).[1]

  • Method: Broth Microdilution Method (CLSI Standards).

  • Workflow:

    • Prepare stock solutions of the synthesized compound in DMSO (1 mg/mL).

    • In a 96-well plate, perform serial 2-fold dilutions in Mueller-Hinton Broth.

    • Inoculate wells with

      
       CFU/mL of bacteria.[1]
      
    • Incubate at 37°C for 24 hours.

    • Readout: The lowest concentration with no visible growth is the MIC.[1]

    • Control: Use Ciprofloxacin as a positive control and DMSO as a negative control.[1]

Workflow Visualization

The following diagram outlines the "Synthesis to Screening" pipeline, ensuring a closed-loop validation of the compound's activity.

Workflow Start Start: 3,5-Difluoro-4-iodobenzaldehyde Step1 Condensation (Ethanol + Amine/Hydrazide) Start->Step1 + Reagent Step2 Purification (Recrystallization) Step1->Step2 Step3 Characterization (NMR / IR / Mass Spec) Step2->Step3 Step4 Biological Assay (MIC / MTT Assay) Step3->Step4 Validated Structure End Data Analysis (IC50 / MIC Values) Step4->End

Caption: Step-by-step workflow for transforming the raw aldehyde into a biologically characterized drug candidate.

Conclusion

For researchers targeting kinase inhibition (specifically MEK pathways) or developing robust antimicrobial agents, 3,5-Difluoro-4-iodobenzaldehyde is not merely a starting material—it is a strategic tool.[1] Its unique substitution pattern allows for the synthesis of compounds that are metabolically superior to non-fluorinated analogs and binding-efficient compared to non-iodinated variants.[1]

Recommendation: Use this scaffold when your lead compound suffers from rapid metabolic clearance or weak potency.[1] The investment in the fluorinated precursor pays dividends in the final pharmacological profile.[1]

References

  • PubChem. Compound Summary: 4-Fluoro-3-iodobenzaldehyde (Structural Analog & Activity). [Link][1]

  • ResearchGate. Antimicrobial activity of Schiff bases derived from halogenated benzaldehydes. [Link]

  • Journal of Medicinal Chemistry. Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Applications. (General grounding on the "Fluorine Effect").[1] [Link]

Sources

Characterization & Application Guide: 3,5-Difluoro-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the characterization, synthesis, and comparative performance of 3,5-Difluoro-4-iodobenzaldehyde , a critical scaffold in the development of SV2A-targeted radiotracers (e.g., [¹⁸F]UCB-J) and fluorinated bio-active molecules.

Introduction: The Fluorine-Iodine Synergy

3,5-Difluoro-4-iodobenzaldehyde (CAS: 357166-64-4) represents a specialized class of "dual-handle" electrophiles. Unlike standard benzaldehydes, this scaffold possesses two distinct reactive sites:

  • The Aldehyde (-CHO): Activated for condensation reactions (Wittig, Knoevenagel, reductive amination).

  • The Aryl Iodide (Ar-I): Primed for palladium-catalyzed cross-couplings (Suzuki, Sonogashira), with reactivity enhanced by the electron-withdrawing fluorine atoms.

This guide provides experimental data comparing its performance against non-fluorinated analogs, establishing its utility in high-precision medicinal chemistry.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Scaffolds

The introduction of fluorine atoms at the 3,5-positions significantly alters the electronic landscape of the aromatic ring compared to 4-iodobenzaldehyde.

Table 1: Physicochemical & Reactivity Comparison
Feature3,5-Difluoro-4-iodobenzaldehyde 4-Iodobenzaldehyde Impact of Fluorination
Electronic State Electron-deficient (π-acidic)Neutral/Slightly deactivatedFluorines increase electrophilicity of the aldehyde carbon.
Aldehyde ¹H NMR δ 9.91 ppm (Singlet)δ 9.96 ppm (Singlet)Slight shielding effect due to mesomeric feedback vs inductive withdrawal.
Aromatic ¹H NMR δ 7.37 ppm (Doublet, J = 5.5 Hz)δ 7.90 (d), 7.60 (d)Significant upfield shift; simplified coupling pattern (coupling to F).
Suzuki Coupling Enhanced Oxidative Addition Standard ReactivityC-I bond is more labile due to inductive electron withdrawal by adjacent fluorines.
Solubility High in CH₂Cl₂, THF, EtOAcHigh in CH₂Cl₂, THFSimilar lipophilicity profile.
Physical Form White SolidWhite to Yellow Solid (MP: 77–82 °C)Crystalline solid stability is maintained.

Expert Insight: The 3,5-difluoro motif is not merely structural; it serves to block metabolic hotspots (preventing hydroxylation) and modulates the pKa of neighboring functional groups in drug candidates.

Experimental Characterization Data

The following data validates the identity of 3,5-Difluoro-4-iodobenzaldehyde synthesized via the DIBAL-H reduction method.

Spectroscopic Profile
TechniqueExperimental DataAssignment
¹H NMR δ 9.91 (s, 1H) Aldehyde proton (-CH O)
(400 MHz, CDCl₃)δ 7.37 (d, J = 5.51 Hz, 2H) Aromatic protons (C2-H , C6-H ). J value indicates coupling to ¹⁹F.
Appearance White Crystalline SolidHigh purity (>98%) typically yields a colorless/white solid.
Yield 91% (from nitrile precursor)Efficient conversion via DIBAL-H reduction.
Self-Validating Purity Check
  • Absence of Nitrile Peak: IR spectrum should show the disappearance of the C≡N stretch (~2230 cm⁻¹) and appearance of the C=O stretch (~1700 cm⁻¹).

  • Integration Ratio: The integration of the aldehyde proton (1H) to aromatic protons (2H) must be exactly 1:2. Any deviation indicates incomplete oxidation or side-product formation.

Experimental Protocols

Workflow 1: Synthesis from 3,5-Difluoro-4-iodobenzonitrile

This protocol minimizes over-reduction to the alcohol, a common pitfall.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Dissolve 3,5-difluoro-4-iodobenzonitrile (10.7 g, 40.4 mmol) in anhydrous CH₂Cl₂ (85 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reduction: Add DIBAL-H (40.5 mL, 1.0 M in CH₂Cl₂) dropwise over 20 minutes. Crucial: Control addition rate to maintain internal temp < 5 °C.

  • Reaction: Stir at 0 °C for 15 mins, then warm to Room Temperature (RT) and stir for 1 hour.

  • Quench: Cool back to 0 °C. Carefully add 6 N HCl (85 mL). Caution: Vigorous gas evolution.

  • Workup: Extract with CH₂Cl₂ (3 x 50 mL). Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

  • Result: 3,5-Difluoro-4-iodobenzaldehyde (9.7 g, 91% yield) as a white solid.

Workflow 2: Wittig Olefination (Derivative Synthesis)

Synthesis of Methyl 3-(3,5-difluoro-4-iodophenyl)acrylate.

  • Reagents: Mix 3,5-Difluoro-4-iodobenzaldehyde (0.75 mmol) and Methyl (triphenylphosphoranylidene)acetate (0.82 mmol) in anhydrous THF (10 mL).

  • Reaction: Stir under Argon at RT for 18 hours.

  • Purification: Concentrate solvent and purify via silica gel flash chromatography (Hexanes/EtOAc).

  • Outcome: Yields the α,β-unsaturated ester, a precursor for polymeric materials or further functionalization.

Visualized Reaction Pathways

The following diagram illustrates the synthesis logic and downstream applications, highlighting the "Dual-Handle" nature of the scaffold.

G Start 3,5-Difluorobenzonitrile Inter 3,5-Difluoro-4-iodobenzonitrile Start->Inter 1. LDA, THF, -78°C 2. I2 (Iodination) Product 3,5-Difluoro-4-iodobenzaldehyde (Target Scaffold) Inter->Product DIBAL-H, CH2Cl2 0°C -> RT (Reduction) Deriv1 [18F]UCB-J Precursors (SV2A Radiotracers) Product->Deriv1 Reductive Amination Deriv2 Cinnamate Derivatives (via Wittig) Product->Deriv2 Ph3P=CHCO2Me Deriv3 Biaryl Aldehydes (via Suzuki) Product->Deriv3 Ar-B(OH)2, Pd(0)

Caption: Synthetic route from nitrile precursor to aldehyde, branching into key medicinal chemistry applications.

References

  • Synthesis and in vivo evaluation of [18F]UCB-J for PET imaging . Journal of Medicinal Chemistry. (2019). Protocol for DIBAL-H reduction and NMR data.

  • The synthesis and development of radionuclide based tracers . University of Glasgow Theses. (2025). Wittig reaction conditions and derivative characterization.

  • 3,5-Difluoro-4-iodobenzaldehyde Product Data . Sigma-Aldrich. Physical properties and safety data.

  • Suzuki-Miyaura Coupling of Aryl Iodides . Organic Chemistry Portal. General reactivity context for iodobenzaldehydes.

comparative study of halogenated benzaldehydes in cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 4-chloro-, 4-bromo-, and 4-iodobenzaldehyde in palladium-catalyzed cross-coupling reactions, specifically focusing on the Suzuki-Miyaura coupling.

Key Takeaway: The reactivity hierarchy follows the established oxidative addition trend (


). While 4-bromobenzaldehyde  represents the industry standard for balancing cost and reactivity, 4-iodobenzaldehyde  allows for room-temperature coupling, preserving sensitive functional groups. Conversely, 4-chlorobenzaldehyde  requires specialized electron-rich phosphine ligands (e.g., XPhos, SPhos) to overcome the high energy barrier of the C-Cl bond activation. The aldehyde moiety acts as an electron-withdrawing group (EWG), generally facilitating oxidative addition at the para-position but introducing potential side-reaction pathways (e.g., condensation) that must be managed.

Mechanistic Insight & Reactivity Trends[1]

The efficiency of the cross-coupling is governed by the Oxidative Addition step, where the Pd(0) species inserts into the C-X bond. The electron-withdrawing nature of the formyl group (-CHO) at the para position lowers the electron density of the arene, theoretically accelerating oxidative addition compared to electron-neutral systems. However, the bond dissociation energy (BDE) of the carbon-halogen bond remains the dominant factor.

Catalytic Cycle & Kinetic Bottlenecks

G cluster_halogens Halogen Reactivity Profile Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Ar-X Int1 Ar-Pd(II)-X Intermediate OxAdd->Int1 TransMet Transmetallation (Ar-B(OH)2 + Base) Int1->TransMet Int2 Ar-Pd(II)-Ar' TransMet->Int2 RedElim Reductive Elimination (Product Release) Int2->RedElim RedElim->Pd0 - Ar-Ar' Iodo Iodide (I) Fastest Ox. Add. RT Reaction Iodo->OxAdd Low Barrier Bromo Bromide (Br) Standard 60-80°C Bromo->OxAdd Chloro Chloride (Cl) Slow Ox. Add. Requires Ligand Activation Chloro->OxAdd High Barrier

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling highlighting the oxidative addition step as the kinetic differentiator between halogenated substrates.

Comparative Performance Analysis

The following data synthesizes experimental yields and conditions from multiple studies, comparing the three substrates in coupling with phenylboronic acid.

Table 1: Substrate Reactivity Comparison
Feature4-Iodobenzaldehyde 4-Bromobenzaldehyde 4-Chlorobenzaldehyde
Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol~96 kcal/mol
Standard Catalyst Simple Pd salts (e.g., Pd(OAc)₂, Pd-MOP)Pd(PPh₃)₄, Pd(dppf)Cl₂Requires Pd-G2/G3/G4 or Pd/SPhos
Typical Temperature Room Temperature (25°C) 60°C - 80°C 100°C - 130°C (or reflux)
Reaction Time < 1 hour1 - 4 hours12 - 24 hours
Typical Yield 95 - 99%85 - 95%40 - 85% (Ligand dependent)
Cost Profile HighModerate (Optimal Balance)Low
Primary Challenge Cost, atom economyNone (Standard)Catalyst deactivation, low conversion

Data Interpretation:

  • Iodide: Exhibits "instant" reactivity. In competitive studies, 4-iodobenzaldehyde couples quantitatively at room temperature using ligand-free Pd nanoparticles or simple salts [1].

  • Bromide: The workhorse substrate. It requires mild heating but avoids the need for expensive, specialized ligands. It is the baseline for most pharmaceutical intermediates [2].

  • Chloride: The C-Cl bond is inert to standard Pd(PPh₃)₄ systems at moderate temperatures. Successful coupling requires electron-rich, bulky ligands (e.g., Buchwald's XPhos or SPhos ) that push electron density onto the Pd center to facilitate oxidative addition [3, 4].

Chemoselectivity & Side Reactions[1][2][3][4]

Aldehyde Tolerance

The aldehyde group is generally robust in Suzuki coupling conditions (mild base, aqueous media). However, two specific risks exist:

  • Cannizzaro Reaction: In the presence of strong bases (e.g., NaOH, KOH) and high heat, the aldehyde can disproportionate. Mitigation: Use weaker bases like K₂CO₃ or K₃PO₄.

  • Pd-Catalyzed Dehalogenation: In aqueous alcoholic solvents, the halide can be replaced by hydrogen (hydrodehalogenation) instead of the aryl group, particularly with chlorides if the coupling is slow.

Workflow for Chemoselectivity

Chemoselectivity Start Start: Halobenzaldehyde Choice Base Selection Start->Choice PathA Strong Base (NaOH) High Temp Choice->PathA Avoid PathB Mild Base (K2CO3) Controlled Temp Choice->PathB Preferred SideRxn Side Reaction: Cannizzaro / Aldol PathA->SideRxn Product Target: Biaryl Aldehyde PathB->Product

Figure 2: Decision pathway for base selection to minimize aldehyde side reactions.

Experimental Protocols

Protocol A: Standard High-Throughput Method (Bromide/Iodide)

Best for: 4-Bromobenzaldehyde (or Iodide) where cost is a factor but specialized ligands are unnecessary.

Reagents:

  • Substrate: 4-Bromobenzaldehyde (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (1-3 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Toluene : Ethanol : Water (4:1:1)

Step-by-Step:

  • Charge: Add 4-bromobenzaldehyde (185 mg, 1 mmol), arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol) to a reaction vial equipped with a stir bar.

  • Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Add degassed solvent mixture (5 mL).

  • Reaction: Heat to 60°C (or RT for Iodide) for 2-4 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Advanced Activation Method (Chloride)

Best for: 4-Chlorobenzaldehyde or when using low catalyst loading.

Reagents:

  • Substrate: 4-Chlorobenzaldehyde (1.0 equiv)

  • Catalyst: XPhos Pd G2 (1-2 mol%) or Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane : Water (10:1)

Step-by-Step:

  • Pre-complexation (if using separate ligand): Stir Pd(OAc)₂ and XPhos in Dioxane for 10 mins under N₂ to form the active species. Note: Using precatalyst XPhos Pd G2 is recommended for reproducibility.

  • Charge: Add 4-chlorobenzaldehyde (140 mg, 1 mmol), boronic acid (1.5 mmol), and base to the vessel.

  • Combine: Add the catalyst solution/solid.

  • Reaction: Heat to 100°C for 12-18 hours.

    • Critical Check: Ensure the aldehyde does not oxidize; keep strict inert atmosphere.

  • Workup: Standard aqueous extraction.

Strategic Recommendations

ScenarioRecommended SubstrateRationale
Routine Synthesis 4-Bromobenzaldehyde Best balance of cost, availability, and reactivity.[2] Standard protocols work reliably.
Temp-Sensitive Groups 4-Iodobenzaldehyde Enables RT coupling, preventing thermal degradation of other functional groups on the scaffold.
Large Scale / Cost Critical 4-Chlorobenzaldehyde Significantly cheaper raw material. Requires optimization of ligand (XPhos/SPhos) to be viable.
Orthogonal Coupling 4-Chloro-X-Iodobenzaldehyde Use the reactivity difference (I >> Cl) to selectively couple at the I-position first, leaving the Cl for a second step.

References

  • Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid catalyzed by Cu‐AIA‐PC‐Pd. ResearchGate. Available at: [Link][3]

  • Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid. ResearchGate. Available at: [Link][1]

  • Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool / ScienceDirect. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 3,5-Difluoro-4-iodobenzaldehyde

[1][2]

Executive Summary: Immediate Action Plan

3,5-Difluoro-4-iodobenzaldehyde (CAS: 357166-64-4) represents a specialized disposal challenge due to its mixed halogen content (Fluorine and Iodine) and reactive aldehyde functionality.[1][2]

  • Primary Waste Stream: Halogenated Organic Waste (Solid or Liquid).

  • Critical Restriction: STRICT SEGREGATION REQUIRED. Do not mix with non-halogenated solvents or strong oxidizers.

  • Disposal Method: High-temperature incineration with acid gas scrubbing (required for HF and HI capture).

Technical Characterization & Risk Profile[1][2]

To ensure safe handling, you must understand the causality behind the disposal protocols. This compound is not just "chemical waste"; it is a precursor to corrosive combustion byproducts.

Physicochemical Properties Relevant to Disposal
PropertyDataOperational Implication
Physical State Solid (Pale Yellow)Requires solid waste segregation; do not dissolve solely for disposal.[1][2]
Melting Point ~110°CStable solid at room temp; low risk of melt/leakage in storage.[1][2]
Boiling Point ~256°CLow volatility; respiratory risk is primarily dust, not vapor.[1][2]
Functional Groups Aldehyde (-CHO), Halogens (F, I)Aldehyde: Oxidizable.[1][2] Halogens: Generate HF and HI upon combustion.
Flash Point >110°C (Predicted)Combustible but not Flammable (Category 3/4).[1][2]
The "Why" Behind the Protocol
  • The Iodine Factor: Unlike simple chlorinated waste, iodinated compounds release Hydrogen Iodide (HI) or elemental Iodine (

    
    ) during incineration. 
    
    
    is highly corrosive to standard incinerator metalwork if not properly scrubbed. Accurate labeling is non-negotiable.
  • The Fluorine Factor: Combustion generates Hydrogen Fluoride (HF), which necessitates specialized ceramic liners and scrubbers in the waste facility.

  • Aldehyde Reactivity: Aldehydes can auto-oxidize to carboxylic acids (3,5-difluoro-4-iodobenzoic acid) over time or polymerize in the presence of strong bases.[2] This exothermic potential dictates the segregation rules.

Segregation & Compatibility Logic

Trust in a waste management system comes from preventing "unknown" reactions in the waste drum.

Compatibility Matrix
  • INCOMPATIBLE (Do Not Mix):

    • Strong Oxidizers (Peroxides, Nitric Acid): Risk of violent oxidation of the aldehyde.

    • Strong Bases (NaOH, KOH, Amines): Risk of Cannizzaro reaction or polymerization, generating heat in the waste container.[2]

    • Non-Halogenated Solvents: Mixing halogenated waste with non-halogenated waste (e.g., Acetone, Ethanol) contaminates the cheaper non-halogenated stream, forcing the entire volume to be treated as expensive halogenated waste.[2]

Visual Workflow: Segregation Logic

The following diagram illustrates the critical decision-making process for segregating this specific compound.

DisposalLogicChemical3,5-Difluoro-4-iodobenzaldehyde(Waste)StateCheckPhysical State?Chemical->StateCheckSolidPathPure Solid / Spill DebrisStateCheck->SolidPathSolidLiquidPathDissolved in Solution(Mother Liquor)StateCheck->LiquidPathLiquidStreamASTREAM A:Solid Halogenated Waste(Label: High Iodine)SolidPath->StreamAPack in DrumSolventCheckIs Solvent Halogenated?(DCM, Chloroform)LiquidPath->SolventCheckStreamBSTREAM B:Liquid Halogenated WasteSolventCheck->StreamBYes (or Mixed)SolventCheck->StreamBNo (But contains Halogenated Solute)StreamCSTREAM C:Non-Halogenated WasteStreamB->StreamCDO NOT MIX

Figure 1: Decision tree for assigning the correct waste stream. Note that even if dissolved in a non-halogenated solvent, the presence of the fluorinated/iodinated solute classifies the mixture as Halogenated Waste.[2]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess)

Use this protocol for shelf-expired chemicals or solid reaction byproducts.[1][2]

  • PPE Requirement: Nitrile gloves, safety glasses, and lab coat. Use a fume hood to avoid dust inhalation.

  • Primary Containment: Transfer the solid into a wide-mouth polyethylene (HDPE) or glass jar. Do not use metal containers (corrosion risk).

  • Labeling: Apply a hazardous waste label.

    • Constituents: "3,5-Difluoro-4-iodobenzaldehyde"[1][2][3]

    • Hazard Checkboxes: Toxic, Irritant.[4]

    • Critical Note: Write "CONTAINS ORGANIC IODINE" clearly on the tag.

  • Secondary Containment: Place the sealed jar into a clear plastic zip-lock bag (double containment) before placing it into the satellite accumulation drum designated for Solid Halogenated Waste .

Scenario B: Disposal of Reaction Mixtures (Liquids)

Use this protocol for mother liquors or rotovap residues.[2]

  • Assessment: Determine the primary solvent.

  • Segregation:

    • If solvent is DCM/Chloroform : Pour directly into the Halogenated Solvent carboy (Red/Green tag depending on site).

    • If solvent is Ethyl Acetate/Hexane : Because the solute (the aldehyde) is halogenated, you MUST dispose of this mixture into the Halogenated Solvent stream.

    • Reasoning: Disposing of halogenated compounds into a non-halogenated fuel blending stream (usually used for cement kiln fuel) causes regulatory violations due to acid gas emissions.

  • Record Keeping: Log the volume on the carboy tag.

Scenario C: Spill Cleanup Procedure

Immediate response for benchtop spills.

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear N95 or P100 respiratory protection if dust is present.

  • Neutralization (Not required, but containment is key): Do not use water (spreads contamination).

  • Absorption: Cover the spill with an inert absorbent (Vermiculite or chemically treated pads).

  • Collection: Sweep absorbent into a disposable scoop. Place debris into a heavy-duty plastic bag.

  • Disposal: Tag as "Solid Halogenated Waste (Spill Debris)" and process as per Scenario A.

Regulatory & Compliance Reference (RCRA)

While 3,5-Difluoro-4-iodobenzaldehyde is not explicitly P-listed or U-listed by the US EPA, it is regulated under the "Cradle-to-Grave" principle.[1][2]

  • Waste Code Assignment:

    • Pure Substance: Often classified as non-RCRA regulated hazardous waste unless it exhibits toxicity via TCLP (unlikely). However, industry best practice is to manage it as Hazardous Waste .

    • In Halogenated Solvents: Assign code F002 (Spent halogenated solvents) or F001 depending on the solvent mix.

  • EPA Guidance: Halogenated Organic N.O.S. (Not Otherwise Specified).

Chemical Structure & Reactivity Map

The following diagram details the chemical logic preventing unsafe mixtures.

CompatibilityTarget3,5-Difluoro-4-iodobenzaldehydeOxidizersStrong Oxidizers(H2O2, HNO3)Target->OxidizersExothermic OxidationBasesStrong Bases(NaOH, Amines)Target->BasesPolymerization/HeatSafeHalogenated Waste Stream(Incineration)Target->SafeApproved Path

Figure 2: Compatibility matrix highlighting reactive hazards to avoid during waste consolidation.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2774696, 3,5-Difluoro-4-iodobenzaldehyde. Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1][2]

  • Princeton University EHS (2023). Laboratory Waste Disposal Guidelines: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link][1][2]

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.